molecular formula C38H67NO16 B607311 endo-BCN-PEG12-acid

endo-BCN-PEG12-acid

货号: B607311
分子量: 793.9 g/mol
InChI 键: VLDILOCSPCYAIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDILOCSPCYAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG12-acid, a versatile heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Core Concepts: Introduction to this compound

This compound is a molecule designed with three key functional components: an endo-Bicyclononyne (BCN) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This strategic design allows for a two-step sequential or one-pot conjugation of different molecules.

  • endo-Bicyclononyne (BCN): This strained alkyne is highly reactive towards azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration of the BCN ring contributes to its high reactivity. This bioorthogonal reaction is ideal for use in complex biological environments and live-cell studies due to its high specificity and the absence of cytotoxic copper catalysts.[1]

  • Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.[1]

  • Carboxylic Acid (-COOH): This terminal group can be readily coupled to primary amines (-NH2) on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other activators like HATU.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Chemical Formula C38H67NO16BroadPharm
Molecular Weight ~794 g/mol BroadPharm
CAS Number 2183440-27-7BroadPharm
Purity ≥95%BroadPharm
Solubility DMSO, DCM, DMF, WaterBroadPharm, BroadPharm
Storage Conditions -20°C, protected from moisture and lightBroadPharm

Key Applications

The unique trifecta of a bioorthogonal handle, a solubility-enhancing spacer, and a traditional coupling group makes this compound a valuable tool in several advanced applications:

  • Antibody-Drug Conjugate (ADC) Development: This linker is used to attach cytotoxic drugs to monoclonal antibodies. The carboxylic acid can be coupled to lysine residues on the antibody, and the BCN group can then be used to attach an azide-modified drug payload via SPAAC. The PEG spacer helps to maintain the antibody's solubility and stability.

  • PROTAC® (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand.

  • Bioorthogonal Labeling and Imaging: The BCN group allows for the specific labeling of azide-modified biomolecules in living cells or in vivo for imaging and tracking studies.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

The following are generalized protocols for the two primary reactions involving this compound. Note: These protocols may require optimization based on the specific molecules being conjugated.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).

    • Prepare fresh solutions of EDC and NHS in activation buffer or anhydrous DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with EDC and NHS in activation buffer. A typical molar ratio is 1:1.5:1.5 (acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated endo-BCN-PEG12-NHS ester solution to the solution of the amine-containing molecule. The molar excess of the linker over the amine-containing molecule will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 20-fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN group of a pre-modified molecule with an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (prepared as in Protocol 1 or obtained commercially)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if needed to dissolve components)

Procedure:

  • Prepare Reactants:

    • Ensure the BCN-functionalized molecule and the azide-containing molecule are purified and in a compatible reaction buffer.

    • If necessary, prepare a concentrated stock solution of the azide-containing molecule in DMSO. The final concentration of DMSO in the reaction should be kept low (ideally <5% v/v) to avoid negative effects on biomolecules.

  • SPAAC Reaction:

    • In a suitable reaction vessel, combine the BCN-functionalized molecule and the azide-containing molecule. A 2- to 4-fold molar excess of the azide reagent over the BCN-modified molecule is a common starting point.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants and may need to be optimized.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as desalting, dialysis, or chromatography to remove any unreacted starting materials.

Visualizations of Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical reactions involving this compound.

G cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation Antibody Antibody (with primary amines, e.g., Lysine) BCN_Antibody BCN-Functionalized Antibody Antibody->BCN_Antibody Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Activated_Linker->BCN_Antibody Amine Coupling ADC Antibody-Drug Conjugate (ADC) BCN_Antibody->ADC SPAAC (Copper-Free Click Chemistry) Azide_Payload Azide-Modified Payload (e.g., Cytotoxic Drug) Azide_Payload->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_amine_coupling Amine Coupling Reaction cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Carboxylic_Acid Linker-COOH Amide_Bond Linker-CONH-Molecule Carboxylic_Acid->Amide_Bond Amine Molecule-NH2 Amine->Amide_Bond EDC EDC/NHS EDC->Amide_Bond Activation BCN Linker-BCN Triazole Linker-Triazole-Molecule BCN->Triazole Azide Molecule-N3 Azide->Triazole Copper-Free Click Reaction

Caption: The two primary bioconjugation reactions of the linker.

References

An In-Depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with the use of endo-BCN-PEG12-acid, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its unique combination of a strain-promoted alkyne (BCN) for copper-free click chemistry, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification of amine-containing molecules.

Core Chemical Structure and Properties

This compound is a well-defined molecule that integrates three key functional components:

  • Endo-Bicyclo[6.1.0]nonyne (endo-BCN): A cyclooctyne that exhibits high reactivity towards azides in strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

  • Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG chain that imparts significant hydrophilicity to the molecule. This feature enhances the aqueous solubility of the linker and any subsequent conjugates, reduces non-specific binding to proteins and surfaces, and can improve the pharmacokinetic properties of biotherapeutics.

  • Terminal Carboxylic Acid: A versatile functional group that can be readily coupled to primary amines on biomolecules such as proteins, peptides, and antibodies. This reaction typically proceeds via the formation of a stable amide bond, facilitated by common coupling agents.

The combination of these functionalities in a single molecule allows for a dual-reactivity approach to bioconjugation, enabling the sequential or orthogonal ligation of two different molecular entities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Formula C₃₈H₆₇NO₁₆[1][2]
Molecular Weight 793.94 g/mol (often cited as 794)[1][2]
CAS Number 2183440-27-7[1]
Purity ≥95%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, desiccated

Reaction Mechanisms and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN moiety is central to the copper-free click chemistry capabilities of this linker. The ring strain of the cyclooctyne allows it to readily undergo a [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage. This reaction is characterized by its high specificity and rapid kinetics under physiological conditions.

Amine Coupling via Carboxylic Acid Activation

The terminal carboxylic acid can be activated to form a more reactive intermediate, which then readily couples with primary amines (e.g., the epsilon-amino group of lysine residues in proteins). Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

This dual functionality makes this compound a valuable tool in a variety of advanced applications, including:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody. For instance, the carboxylic acid can be coupled to the drug, and the BCN group can then be reacted with an azide-modified antibody.

  • PROTAC® (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the central linker connecting the target-binding and E3 ligase-binding moieties.

  • Bioorthogonal Labeling: This linker is ideal for the specific labeling of biomolecules in complex biological environments, including live cells and in vivo models, without interfering with native biological processes.

  • Surface Modification: The PEG spacer helps to create hydrophilic and biocompatible surfaces, reducing fouling and improving the performance of diagnostic and therapeutic devices.

  • Development of Probes: It can be used to construct probes for imaging and diagnostic applications by linking a targeting molecule to a reporter molecule (e.g., a fluorophore or biotin).

Experimental Protocols

While specific experimental conditions should be optimized for each unique application, the following provides a general framework for the use of this compound.

General Protocol for Amine Coupling to a Protein
  • Reagent Preparation:

    • Dissolve the protein to be modified in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, combine this compound with a slight molar excess of EDC and NHS in the anhydrous solvent.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.

    • The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized accordingly.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or tangential flow filtration.

General Protocol for SPAAC Reaction with an Azide-Modified Molecule
  • Reagent Preparation:

    • Dissolve the BCN-modified molecule (e.g., the protein conjugate from the previous protocol) in a suitable aqueous buffer.

    • Dissolve the azide-containing molecule in a compatible solvent.

  • Click Reaction:

    • Combine the BCN-modified molecule and the azide-containing molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the substrates.

  • Analysis and Purification:

    • Monitor the progress of the reaction using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

    • Purify the final conjugate as required for the downstream application.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Bioconjugation_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_spaac Copper-Free Click Chemistry (SPAAC) This compound This compound Activated Linker Activated Linker This compound->Activated Linker  + EDC/NHS EDC/NHS EDC/NHS->Activated Linker Amine-Molecule Amine-containing Molecule (e.g., Protein) BCN-Molecule BCN-functionalized Molecule Activated Linker->BCN-Molecule  + Amine-Molecule->BCN-Molecule Azide-Molecule Azide-containing Molecule Final Conjugate Final Conjugate BCN-Molecule->Final Conjugate  + Azide-Molecule->Final Conjugate

A generalized workflow for two-step bioconjugation using this compound.

ADC_Synthesis_Pathway Antibody Antibody Azide_Modification Azide Modification (e.g., via NHS-Azide) Antibody->Azide_Modification Azide_Antibody Azide-Antibody Azide_Modification->Azide_Antibody ADC Antibody-Drug Conjugate Azide_Antibody->ADC Drug_Linker Drug-Linker Conjugate Drug_Linker->ADC SPAAC Cytotoxic_Drug Cytotoxic Drug with Amine Linker_Activation This compound + EDC/NHS Cytotoxic_Drug->Linker_Activation Linker_Activation->Drug_Linker

A potential signaling pathway for the synthesis of an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to the Core Mechanism of Action of endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-BCN-PEG12-acid is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its modular design, incorporating a strained alkyne, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive overview of the core mechanism of action of each component of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Components and Their Mechanism of Action

The functionality of this compound is derived from its three key components:

  • endo-Bicyclononyne (endo-BCN): The bioorthogonal reactive group.

  • Polyethylene Glycol (PEG12): A hydrophilic spacer.

  • Carboxylic Acid: A versatile functional handle for conjugation.

The endo-BCN Moiety: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The endo-BCN group is a cyclooctyne, a class of strained alkynes that readily reacts with azides via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The high ring strain of the BCN molecule drives the reaction forward, leading to the formation of a stable triazole linkage.[1]

The key features of SPAAC with BCN reagents include:

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures without the need for a toxic copper catalyst, making it suitable for use in living systems.[1][2]

  • High Selectivity: The azide and BCN groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological samples.[1]

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.

  • Efficiency: The reaction typically proceeds with high yields.

The reaction between the endo-BCN moiety and an azide-functionalized molecule is a [3+2] cycloaddition, resulting in a stable triazole ring.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product endo_BCN This compound Triazole Stable Triazole Linkage endo_BCN->Triazole SPAAC Azide Azide-containing Molecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The PEG12 Spacer: Enhancing Physicochemical Properties

The this compound linker incorporates a discrete chain of twelve polyethylene glycol units. PEGylation is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic PEG12 spacer in this linker offers several key advantages:

  • Improved Hydrophilicity: Many biomolecules and therapeutic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate aggregation and improve solubility in aqueous media.

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially preserving their biological activity.

  • Enhanced Pharmacokinetics: In the context of larger constructs like antibody-drug conjugates (ADCs), PEG linkers can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.

The choice of a 12-unit PEG linker represents a balance between providing sufficient hydrophilicity and maintaining a relatively compact size. The optimal PEG linker length is often context-dependent and may require empirical determination for a specific application.

The Carboxylic Acid Terminus: A Gateway for Conjugation

The terminal carboxylic acid group provides a versatile handle for conjugation to a wide range of molecules, most commonly those containing primary amines. The most prevalent method for activating the carboxylic acid for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

This two-step process involves:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The O-acylisourea intermediate is unstable in aqueous solutions and can be stabilized by reacting with NHS to form a more stable NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond.

Amide_Coupling_Workflow cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid endo-BCN-PEG12-COOH NHS_Ester endo-BCN-PEG12-NHS Carboxylic_Acid->NHS_Ester + EDC_NHS EDC, NHS EDC_NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Amide_Bond

Caption: Amide bond formation using EDC/NHS chemistry.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its application. The reaction kinetics are typically described by the second-order rate constant (k₂).

Strained AlkyneDiastereomerAzide ReactantSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Bicyclo[6.1.0]nonyne (BCN)endoBenzyl AzideCD₃CN/D₂O (1:2)0.29
Bicyclo[6.1.0]nonyne (BCN)exoBenzyl AzideCD₃CN/D₂O (1:2)0.19
Bicyclo[6.1.0]nonyne (BCN)endoBenzyl AzideDMSO0.15
Bicyclo[6.1.0]nonyne (BCN)endoPyridinium derivativeCD₃CN:D₂O = 3:1~2

Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics. The endo isomer of BCN is generally more reactive than the exo isomer.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction

This protocol outlines the general steps for conjugating an azide-modified molecule with this compound.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the this compound stock solution to the solution of the azide-containing molecule. A 1.5 to 2-fold molar excess of the BCN reagent over the azide is a common starting point.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally below 5% v/v) to minimize potential effects on the stability of biomolecules.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 6-24 hours. Reaction times may require optimization based on the specific reactants and concentrations.

  • Purification:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., desalting column) or dialysis.

SPAAC_Protocol_Workflow start Start reagent_prep Reagent Preparation - Dissolve azide molecule in buffer - Prepare this compound stock in DMSO start->reagent_prep reaction_setup Reaction Setup - Mix azide molecule and BCN reagent - Maintain low organic solvent concentration reagent_prep->reaction_setup incubation Incubation - Room temperature (2-12h) or 4°C (6-24h) reaction_setup->incubation purification Purification - Size-exclusion chromatography or dialysis incubation->purification end End purification->end

Caption: Experimental workflow for a typical SPAAC reaction.

Protocol 2: General Procedure for Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule.

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

    • Dissolve this compound in the same buffer.

    • Prepare fresh stock solutions of EDC and NHS in an organic solvent (e.g., DMSO or DMF) or water.

  • Activation and Conjugation:

    • Add EDC and NHS to the this compound solution. A common molar ratio is 1:2:5 (acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated this compound solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted NHS esters.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Amine_Conjugation_Workflow start Start reagent_prep Reagent Preparation - Dissolve amine molecule and BCN-PEG-acid in buffer - Prepare fresh EDC/NHS stocks start->reagent_prep activation Activation - Add EDC and NHS to BCN-PEG-acid - Incubate for 15-30 min reagent_prep->activation conjugation Conjugation - Add amine-containing molecule - Incubate (2h RT or overnight at 4°C) activation->conjugation quenching Quenching - Add Tris buffer or hydroxylamine conjugation->quenching purification Purification - Dialysis, SEC, or HPLC quenching->purification end End purification->end

Caption: Experimental workflow for amine conjugation.

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its core mechanism of action is based on the reliable and bioorthogonal SPAAC reaction of the endo-BCN moiety, the beneficial physicochemical properties imparted by the PEG12 spacer, and the flexible conjugation chemistry of the terminal carboxylic acid. A thorough understanding of these individual components and their interplay is crucial for the successful design and execution of experiments in drug development and other life science research areas. The provided quantitative data and experimental protocols serve as a valuable resource for researchers utilizing this advanced linker technology.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological settings.[1][2] This reaction is a type of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Developed by Carolyn Bertozzi in 2004, SPAAC is a copper-free variant of the azide-alkyne cycloaddition, which circumvents the cytotoxicity associated with the copper catalysts required in the original version (CuAAC).[3][4]

The core principle of SPAAC lies in the use of a strained cyclooctyne, the smallest stable cyclic alkyne, which reacts spontaneously with an azide to form a stable triazole linkage. The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition, enabling the reaction to proceed rapidly at physiological temperature and pH without interfering with native biochemical processes. This bioorthogonality stems from the fact that both the strained alkyne and the azide functional groups are largely absent from and non-reactive with biological molecules. Due to these advantages, SPAAC has been widely adopted in fields ranging from chemical biology and drug development to materials science, with applications in biomolecule labeling, in vivo imaging, and the synthesis of antibody-drug conjugates (ADCs).

Core Principles and Mechanism

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole product. The reaction's driving force is the release of enthalpy from the high ring strain of the cyclooctyne upon forming the more stable, fused triazole ring system. This release of energy overcomes the activation barrier without the need for external catalysts.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Azide Azide (R1-N3) Azide->TS Triazole Stable Triazole Linkage TS->Triazole Ring Strain Release

Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor for its application, especially in dynamic biological systems. The kinetics are typically second-order, and the reaction rate is influenced by several factors:

  • Cyclooctyne Structure : The degree of ring strain and electronic factors are primary determinants of reactivity. More strained cyclooctynes exhibit faster kinetics.

  • Azide Electronics : The electronic properties of the azide reactant can influence the reaction rate.

  • Solvent : SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.

  • pH and Buffer : Reaction rates can be affected by pH and the type of buffer used. Higher pH values generally increase reaction rates, though exceptions exist depending on the buffer.

The performance of different cyclooctynes is typically compared using their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

Cyclooctyne Abbreviation Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reference(s)
Dibenzocyclooctyne DBCO ~0.6 - 1.0
Dibenzoannulated Cyclooctyne DIBO ~0.3 - 0.7
Bicyclo[6.1.0]nonyne BCN ~0.06 - 0.1
Biarylazacyclooctynone BARAC > 1.0
Difluorinated Cyclooctyne DIFO High reactivity
[9+1]Cycloparaphenylene [9+1]CPP 2.2 x 10⁻³
[11+1]Cycloparaphenylene [11+1]CPP 4.5 x 10⁻⁴

Note: Reaction rates can vary depending on the specific solvent, temperature, and derivatives used.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO with model azides)

Buffer pH Temperature (°C) Rate Constant Range (k₂) [M⁻¹s⁻¹] Reference(s)
PBS 7 25 / 37 0.32 - 0.85
HEPES 7 25 / 37 0.55 - 1.22
DMEM 7.4 (approx.) 37 0.59 - 0.97
RPMI 7.4 (approx.) 37 0.27 - 0.77

Note: Data is for reactions between sulfo-DBCO and either 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside.

Cyclooctyne_Reactivity cluster_factors Structural Factors cluster_outcome Kinetic Outcome RingStrain High Ring Strain Reactivity Increased SPAAC Reaction Rate RingStrain->Reactivity Lowers Activation Energy ElectronicFactors Electron-Withdrawing Groups ElectronicFactors->Reactivity Enhances Electrophilicity

Logical relationship of cyclooctyne structure to reaction rate.

Applications in Drug Development and Research

The versatility and bioorthogonality of SPAAC have led to its widespread use in various research and development areas.

  • Antibody-Drug Conjugates (ADCs) : SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Drug Delivery and Targeting : SPAAC enables the creation of targeted drug delivery systems. For instance, cells can be metabolically labeled with azides, allowing subsequent targeting by a drug carrier modified with a cyclooctyne like DBCO or BCN.

  • Biomolecule Labeling and Imaging : SPAAC is widely used to label proteins, lipids, nucleic acids, and glycans without disrupting biological processes. This allows for precise molecular tracking and visualization in living cells and tissues.

  • Proteomics and Glycomics : The reaction facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

  • Materials Science : SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces due to the formation of stable triazole linkages.

Bioconjugation_Workflow cluster_prep Preparation cluster_mod Modification cluster_react Reaction cluster_final Analysis/Use Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) AzideMod Introduce Azide Group into Biomolecule Biomolecule->AzideMod Probe Probe Molecule (e.g., Drug, Fluorophore) AlkyneMod Functionalize Probe with Strained Alkyne Probe->AlkyneMod SPAAC Perform SPAAC Reaction (Physiological Conditions) AzideMod->SPAAC AlkyneMod->SPAAC Purification Purification of Conjugate SPAAC->Purification Analysis Characterization & Functional Analysis Purification->Analysis

A generalized experimental workflow for SPAAC-mediated bioconjugation.

Metabolic_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Analysis Incubate Incubate cells with Azide-Modified Precursor (e.g., Ac₄ManNAz) Incorporate Cellular machinery incorporates azide into biomolecules (e.g., cell-surface glycans) Incubate->Incorporate AddProbe Add Cyclooctyne-Functionalized Probe (e.g., DBCO-Fluorophore) Incorporate->AddProbe Labeling SPAAC occurs on the cell surface AddProbe->Labeling Wash Wash to remove unbound probe Labeling->Wash Visualize Visualize labeled cells (Fluorescence Microscopy, Flow Cytometry) Wash->Visualize

Workflow for targeted cell labeling using metabolic glycoengineering and SPAAC.

Experimental Protocols

Protocol 1: General Protein Labeling via SPAAC

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein

  • DBCO-functionalized probe (e.g., DBCO-dye)

  • Amine-free buffer (e.g., PBS, HEPES)

  • DMSO (for dissolving the probe)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation : Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Probe Preparation : Prepare a stock solution of the DBCO-functionalized probe in DMSO at a concentration of 1-10 mM.

  • Reaction Setup : Add the DBCO-probe stock solution to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is typically recommended to drive the reaction to completion. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation : Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations used.

  • Purification : Remove the unreacted, excess DBCO-probe from the labeled protein conjugate using an appropriate method, such as size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

  • Characterization : Confirm the successful conjugation and determine the labeling efficiency using techniques like SDS-PAGE (visualizing the dye-labeled protein) and UV-Vis spectroscopy (comparing protein and dye absorbance).

Protocol 2: Determining Second-Order Rate Constants by UV-Vis Spectrophotometry

This protocol outlines a method to determine the second-order rate constant (k₂) for a SPAAC reaction by monitoring the consumption of the cyclooctyne, which often has a distinct UV absorbance.

Materials:

  • Cyclooctyne (e.g., sulfo-DBCO)

  • Azide reactant

  • Reaction buffer (e.g., PBS, HEPES)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Spectra Acquisition : Obtain the UV-Vis spectrum of the cyclooctyne in the chosen reaction buffer to identify its maximum absorbance wavelength (λ_max). For sulfo-DBCO, this is around 309 nm.

  • Reaction Setup : In a quartz cuvette, prepare a solution of the cyclooctyne at a known initial concentration (e.g., 50 µM).

  • Initiate Reaction : To ensure pseudo-first-order kinetics, add a large excess (at least 10-fold) of the azide reactant to the cuvette. Mix quickly and immediately start monitoring the absorbance at the cyclooctyne's λ_max over time.

  • Data Analysis :

    • Convert the absorbance values at each time point to concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the cyclooctyne.

    • Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time (in seconds).

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

  • Calculate Second-Order Rate Constant (k₂) : Calculate the second-order rate constant by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide reactant used in excess (k₂ = k' / [Azide]₀).

Protocol 3: Live-Cell Surface Glycan Labeling

This protocol details the metabolic labeling of cell-surface glycans with azides, followed by fluorescent labeling using SPAAC.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-functionalized fluorophore

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling :

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

    • Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Reaction :

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed, serum-free culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove residual Ac₄ManNAz.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis :

    • Wash the cells three times with warm PBS to remove any unbound DBCO-fluorophore.

    • Add fresh medium to the cells.

    • Analyze the labeled cells using fluorescence microscopy to visualize the location of the labeled glycans or by flow cytometry to quantify the labeling efficiency.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its key advantages—biocompatibility, absence of catalyst-induced toxicity, and ability to proceed under mild physiological conditions—have enabled unprecedented control over the modification and study of biological systems. From the fundamental investigation of cellular processes through live-cell imaging to the development of next-generation targeted therapeutics like ADCs, SPAAC provides a powerful and versatile platform for chemical ligation. As new generations of cyclooctynes with even faster kinetics and improved physicochemical properties continue to be developed, the applications of SPAAC in medicine and materials science are poised to expand even further.

References

The Core Principles of Copper-Free Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry has emerged as a revolutionary tool in chemical biology, drug development, and materials science, offering a set of bioorthogonal reactions that proceed with high efficiency and specificity in complex biological environments.[1][2] The term "click chemistry," first conceptualized by K. Barry Sharpless, describes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1] The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient but is limited in biological applications due to the cytotoxicity of the copper catalyst.[1][3] This limitation spurred the development of copper-free alternatives that retain the desirable features of click chemistry while being fully biocompatible, enabling the study of biological processes in living cells and organisms.

This technical guide provides a comprehensive overview of the core principles of copper-free click chemistry, with a focus on the two most prominent examples: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a metal catalyst. The reaction is driven by the release of ring strain from the cyclooctyne, which significantly lowers the activation energy.

Mechanism of SPAAC

The SPAAC reaction is a concerted [3+2] cycloaddition. The high reactivity of the cyclooctyne is due to the significant ring strain (approximately 18 kcal/mol), which is released upon the formation of the more stable triazole ring. This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH.

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Reagents in SPAAC

The advancement of SPAAC has been largely driven by the development of various strained cyclooctynes with improved reaction kinetics and stability.

  • Dibenzocyclooctynes (DBCO or ADIBO): These are highly reactive and stable cyclooctynes widely used in copper-free click chemistry. Their fused bicyclic structure imparts significant ring strain, leading to rapid reaction rates with azides.

  • Bicyclononynes (BCN): BCN is another popular cyclooctyne that offers a good balance of reactivity and stability.

  • Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond enhances reactivity through inductive effects.

Quantitative Data: SPAAC Reaction Kinetics

The efficiency of SPAAC reactions is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The table below summarizes the rate constants for various cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14
DIBO0.17
DIFO0.076
DBCO~0.1

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another prominent copper-free click chemistry that involves a [4+2] cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene or norbornene). This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.

Mechanism of IEDDA

The IEDDA reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product, which may be further oxidized to a pyridazine. The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) Bicyclic Unstable Bicyclic Intermediate Tetrazine->Bicyclic [4+2] Cycloaddition Dienophile Dienophile (e.g., TCO) Dienophile->Bicyclic Dihydropyridazine Dihydropyridazine Bicyclic->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Bicyclic->Nitrogen

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Key Reagents in IEDDA

  • Tetrazines: These are the electron-deficient dienes. Their reactivity can be tuned by modifying the substituents on the tetrazine ring.

  • Dienophiles: Strained alkenes like trans-cyclooctenes (TCO) and norbornenes are commonly used dienophiles due to their high reactivity.

Quantitative Data: IEDDA Reaction Kinetics

IEDDA reactions exhibit some of the fastest reaction rates among bioorthogonal reactions.

DieneDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Tetrazinetrans-cyclooctene (TCO)>10³
TetrazineNorbornene1.9

Applications in Research and Drug Development

Copper-free click chemistry has found widespread applications in various fields due to its biocompatibility and efficiency.

  • Bioconjugation: Site-specific labeling of biomolecules such as proteins, nucleic acids, and carbohydrates for imaging and tracking.

  • Drug Delivery: Construction of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, and functionalization of nanoparticles for targeted drug delivery.

  • Materials Science: Synthesis of hydrogels and polymers with tailored properties for tissue engineering and drug encapsulation.

  • Molecular Imaging: In vivo imaging of biological processes by conjugating imaging agents to biomolecules.

Applications_Workflow cluster_biomolecule Biomolecule of Interest cluster_modification Bioorthogonal Handle Installation cluster_conjugation Copper-Free Click Reaction cluster_probe Probe Molecule cluster_application Application Biomolecule Protein, Antibody, Nucleic Acid, etc. Modification Introduce Azide or Cyclooctyne/Dienophile Biomolecule->Modification Click SPAAC or IEDDA Modification->Click Imaging Molecular Imaging Click->Imaging Therapeutics Drug Delivery (e.g., ADCs) Click->Therapeutics Diagnostics Biosensors Click->Diagnostics Probe Fluorophore, Drug, Biotin, etc. with complementary handle Probe->Click

Caption: General workflow for the application of copper-free click chemistry.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Labeling of a Protein with a DBCO-Functionalized Dye

This protocol outlines the steps for labeling an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-dye in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

  • SPAAC Reaction: Add a 2-5 fold molar excess of the DBCO-dye solution to the protein solution. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the labeled protein from unreacted dye using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Protocol 2: General Procedure for IEDDA Ligation of a TCO-Modified Antibody with a Tetrazine-Functionalized Payload

This protocol describes the conjugation of a tetrazine-payload to a TCO-modified antibody.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized payload (e.g., drug, imaging agent) stock solution (e.g., 10 mM in DMSO or aqueous buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, affinity chromatography)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent.

  • Reaction Setup: Add the TCO-modified antibody to the reaction buffer in a reaction vessel.

  • IEDDA Reaction: Add a slight molar excess (e.g., 1.1-2 equivalents) of the tetrazine-payload solution to the antibody solution.

  • Incubation: The reaction is typically very fast and can be complete within minutes to a few hours at room temperature. Monitor the reaction by following the disappearance of the tetrazine's characteristic color (pink/red) or by analytical techniques like HPLC or LC-MS.

  • Purification: Purify the resulting antibody conjugate to remove any unreacted payload and byproducts.

  • Characterization: Analyze the final conjugate to determine the degree of labeling and confirm its integrity.

Conclusion

Copper-free click chemistry, through SPAAC and IEDDA reactions, has provided researchers with powerful and versatile tools for bioconjugation, drug delivery, and molecular imaging. The biocompatibility, high efficiency, and rapid kinetics of these reactions have enabled a wide range of applications that were previously challenging with traditional chemical methods. As the field continues to evolve with the development of new reagents and methodologies, the impact of copper-free click chemistry on science and medicine is expected to grow even further.

References

A Technical Guide to endo-BCN-PEG12-acid for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of endo-BCN-PEG12-acid, a heterobifunctional linker designed for the development of advanced antibody-drug conjugates (ADCs) through bioorthogonal chemistry. We will explore its core components, mechanism of action, and application in constructing stable and effective ADCs, supplemented with detailed experimental protocols and quantitative data.

Introduction to ADC Linker Technology

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of its payload release mechanism.[1][2]

Modern ADC development increasingly relies on bioorthogonal chemistry to achieve precise control over the conjugation process. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has become a cornerstone technology.[3][4] SPAAC enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for modifying sensitive biomolecules like antibodies.[5] The this compound linker is specifically engineered to leverage the power of SPAAC for creating next-generation ADCs.

Core Components and Properties of this compound

The this compound linker is a precisely designed molecule with three key functional domains: an amine-reactive handle, a hydrophilic spacer, and a bioorthogonal reactive group.

  • endo-Bicyclo[6.1.0]nonyne (BCN): The BCN group is a highly strained cyclooctyne. This ring strain is the driving force behind its rapid, catalyst-free reaction with azide-functionalized molecules. The "endo" stereoisomer is noted for its high reactivity in SPAAC reactions, ensuring efficient conjugation to an azide-bearing payload.

  • 12-Unit Polyethylene Glycol (PEG12): The long-chain, hydrophilic PEG spacer serves multiple crucial functions. It significantly enhances the aqueous solubility of the linker and the final ADC, which can help prevent aggregation—a common challenge with hydrophobic payloads. Furthermore, the PEG chain provides spatial separation between the antibody and the payload, minimizing steric hindrance and potentially improving the ADC's pharmacokinetic properties.

  • Carboxylic Acid: This terminal group provides the attachment point to the antibody. The carboxylic acid is readily activated to react with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form a highly stable amide bond.

Data Presentation: Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 2183440-27-7
Molecular Formula C38H67NO16
Molecular Weight 794.0 g/mol
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Condition Store at -20°C, protect from light and moisture

Mechanism and Workflow for ADC Construction

The construction of an ADC using this compound is a two-stage process that leverages both traditional amine chemistry and modern bioorthogonal click chemistry. This strategy allows for the precise attachment of a cytotoxic payload to an antibody.

Stage 1: Antibody Functionalization

First, the carboxylic acid group of the this compound linker is activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. This activated linker is then reacted with the antibody, where it forms stable amide bonds with accessible lysine residues. The result is an antibody functionalized with one or more BCN groups.

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the second stage, the BCN-functionalized antibody is reacted with an azide-modified cytotoxic payload. The BCN group's high ring strain allows it to undergo a [3+2] dipolar cycloaddition with the azide without a catalyst. This reaction is highly specific, proceeds efficiently under mild physiological conditions (aqueous buffer, neutral pH, ambient temperature), and forms an inert, stable triazole linkage.

SPAAC_Reaction Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism BCN BCN-Linker-Antibody Transition + BCN->Transition Azide Azide-Payload Product ADC with Stable Triazole Linkage Azide->Product Spontaneous Reaction Transition->Azide

Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The complete workflow enables the creation of ADCs with a controlled number of payload molecules attached at specific sites, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).

ADC_Workflow Figure 2: General Workflow for ADC Synthesis using this compound cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Analysis A Antibody (mAb) C BCN-Functionalized Antibody A->C Amine Coupling B This compound + EDC/NHS Activation B->C E Purified ADC C->E SPAAC 'Click' Reaction D Azide-Modified Payload D->E F Purification (e.g., SEC) E->F G Characterization (HIC, LC-MS for DAR) F->G ADC_MoA Figure 3: General Mechanism of Action for a Non-Cleavable ADC cluster_cell Target Cancer Cell Receptor Antigen Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker-AminoAcid (Active Metabolite) Lysosome->Payload 4. Antibody Degradation Death Apoptosis / Cell Death Payload->Death 5. Cytotoxicity ADC ADC in Circulation ADC->Receptor 1. Binding

References

An In-depth Technical Guide to Bicyclo[6.1.0]nonyne (BCN) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]nonyne (BCN) is a synthetically accessible and highly reactive cyclooctyne that has become a cornerstone in the field of bioorthogonal chemistry.[1] Its unique strained ring structure allows for rapid and specific reactions with azides in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), without the need for cytotoxic copper catalysts.[2][3] This key feature makes BCN an invaluable tool for studying and modifying biomolecules in their native environments, with significant applications in drug delivery, imaging, and materials science.[4] This guide provides a comprehensive overview of BCN chemistry, including its core principles, quantitative reaction data, detailed experimental protocols, and a comparison with other bioorthogonal reagents.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reactivity of BCN is driven by the significant ring strain resulting from the fusion of a cyclopropane ring to a cyclooctyne core.[3] This strain distorts the alkyne from its ideal linear geometry, lowering the activation energy for the [3+2] dipolar cycloaddition reaction with an azide. The reaction is highly selective, forming a stable triazole linkage under mild, physiological conditions, and is orthogonal to most biological functional groups.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole + Azide Azide-containing molecule Azide->Triazole caption Figure 1: BCN reacts with an azide to form a stable triazole.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Quantitative Data

The efficiency of BCN in bioorthogonal applications is underscored by its reaction kinetics and stability. The following tables summarize key quantitative data for BCN in comparison to other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide ReactantRate Constant (k₂) [M⁻¹s⁻¹]Conditions
BCN Benzyl Azide0.14Not specified
BCN Primary Azide (2-azidoethanol)0.024Not specified
BCN Secondary Azide (2-azidopropanol)0.019Not specified
BCN Tertiary Azide (2-azido-2-methylpropanol)0.012Not specified
BCN Electron-deficient azidesUp to 10-fold increase over benzyl azideNot specified
DIBOBenzyl AzideNot specifiedNot specified
DBCOBenzyl Azide~0.34 - 1.0HBS buffer, pH 7.4, 25°C / Aqueous solutions
ADIBOPrimary Azide (2-azidoethanol)0.90Not specified
ADIBOSecondary Azide (2-azidopropanol)0.25Not specified
ADIBOTertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶Not specified

Table 2: Stability of BCN in the Presence of Thiols

ReagentConditionHalf-life
BCN In the presence of Glutathione (GSH)~6 hours
DBCOIn the presence of Glutathione (GSH)~71 minutes

While BCN exhibits some reactivity towards thiols, it is significantly more stable than DBCO in the presence of the abundant intracellular thiol, glutathione. It has been shown that low concentrations of β-mercaptoethanol can reduce undesirable side reactions with cysteine residues while preserving their function.

Experimental Protocols

Detailed methodologies for the use of BCN in bioconjugation are crucial for reproducible results. The following are protocols for key experiments.

Protocol 1: Activation of an Antibody with BCN-NHS Ester

This protocol describes the general procedure for labeling an antibody with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative.

  • Materials:

    • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

    • BCN-NHS ester

    • Anhydrous DMSO

    • Tris buffer (1 M, pH 8.0)

    • Spin desalting column

  • Procedure:

    • Prepare a stock solution of the BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Adjust the antibody concentration to approximately 1 mg/mL in the reaction buffer.

    • Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept around 20% to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Quench the reaction by adding Tris buffer to a final concentration of 10-20 mM. Incubate for an additional 15 minutes.

    • Remove the excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

    • The BCN-functionalized antibody can be stored at -20°C for several months.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a BCN-functionalized antibody to an azide-modified molecule.

  • Materials:

    • BCN-functionalized antibody

    • Azide-modified molecule (e.g., oligonucleotide, drug)

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 2 hours at room temperature have also been reported to be sufficient.

    • Monitor the reaction progress using appropriate analytical techniques (see Protocol 3).

    • Once the reaction is complete, purify the conjugate to remove excess unreacted azide-modified molecule using a suitable chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).

Protocol 3: Monitoring the SPAAC Reaction

The progress of the conjugation reaction can be monitored by several methods.

  • Mass Spectrometry (e.g., ESI-MS): Analysis of reaction aliquots will show the appearance of a new species with the expected molecular weight of the conjugate.

  • SDS-PAGE: A shift in the band of the conjugated protein compared to the unmodified protein may be observable, particularly if the attached molecule is large.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials, allowing for quantification of the reaction progress.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation (SPAAC) cluster_step3 Step 3: Purification & Analysis Antibody Antibody Activated_Antibody BCN-Antibody Antibody->Activated_Antibody + BCN-NHS BCN_NHS BCN-NHS Ester BCN_NHS->Activated_Antibody Conjugate Antibody-Probe Conjugate Activated_Antibody->Conjugate + Azide-Probe Azide_Probe Azide-Probe Azide_Probe->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis caption Figure 2: A typical workflow for bioconjugation using BCN.

A typical workflow for bioconjugation using BCN.

Reagent_Comparison cluster_features Key Features BCN BCN Reactivity Reactivity BCN->Reactivity Good Stability Thiol Stability BCN->Stability Higher Biocompatibility Biocompatibility (In Vivo) BCN->Biocompatibility Excellent (Copper-Free) Size Size BCN->Size Smaller DBCO DBCO DBCO->Reactivity Higher DBCO->Stability Lower DBCO->Biocompatibility Excellent (Copper-Free) DBCO->Size Larger CuAAC CuAAC CuAAC->Reactivity Very High CuAAC->Stability High CuAAC->Biocompatibility Limited (Copper Toxicity) CuAAC->Size Smallest (Terminal Alkyne) caption Figure 3: Key feature comparison of BCN with other reagents.

Key feature comparison of BCN with other reagents.

Applications in Drug Development

BCN chemistry is extensively utilized in the development of sophisticated drug delivery systems and therapeutics.

  • Antibody-Drug Conjugates (ADCs): BCN is a popular linker for creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. The specificity of the SPAAC reaction allows for precise control over the drug-to-antibody ratio, leading to more homogeneous and effective therapeutics.

  • PROTACs: BCN linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

  • Drug Delivery Nanoclusters: BCN-based nanoclusters are being explored as carriers for targeted drug delivery. These systems can be designed to release their therapeutic payload in response to specific biological cues.

  • Imaging and Diagnostics: The ability to attach imaging agents like fluorescent dyes to biomolecules via BCN chemistry facilitates the visualization and tracking of cellular processes, aiding in disease diagnosis and the development of new imaging modalities.

Conclusion

BCN has established itself as a versatile and powerful tool in bioorthogonal chemistry. Its favorable balance of reactivity, stability, and biocompatibility makes it an ideal choice for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. The straightforward and robust nature of BCN-mediated SPAAC reactions, coupled with the availability of a diverse range of BCN derivatives, ensures its continued prominence in the fields of chemical biology and drug development.

References

The Transformative Impact of PEGylation on Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, has emerged as a cornerstone technology in drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides an in-depth technical overview of the core benefits of PEGylation, including its impact on drug solubility, stability, immunogenicity, and circulation half-life. Detailed experimental protocols for protein PEGylation, purification, and characterization are presented, alongside a comprehensive summary of quantitative data demonstrating the efficacy of this technology. Furthermore, this document employs visualizations to elucidate key mechanisms and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug development.

Core Benefits of PEGylation in Drug Delivery

PEGylation imparts several significant pharmacological advantages over the unmodified form of a drug.[1][2] The covalent attachment of PEG chains alters the physicochemical properties of the therapeutic molecule, leading to a cascade of beneficial effects that ultimately improve its safety and efficacy.[1]

Enhanced Pharmacokinetic Profile

One of the most significant benefits of PEGylation is the extension of a drug's circulation half-life.[][4] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, thereby prolonging its presence in the bloodstream. This allows for reduced dosing frequency, which can improve patient compliance and reduce overall toxicity.

  • Reduced Renal Clearance: The larger size of the PEG-drug conjugate hinders its filtration by the glomeruli in the kidneys. PEGs with a molecular weight up to 20 kDa are primarily excreted through the renal system, while higher molecular weight PEGs are eliminated via fecal excretion.

  • Protection from Proteolytic Degradation: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, sterically hindering the approach of proteolytic enzymes and enhancing its stability in vivo.

Reduced Immunogenicity and Antigenicity

PEGylation can effectively "mask" the therapeutic protein from the host's immune system. The PEG chains cover surface epitopes on the protein that would otherwise be recognized by immune cells, leading to a significant reduction in immunogenicity and antigenicity. This is particularly crucial for non-human derived proteins or chronically administered therapies.

Improved Drug Solubility and Stability

PEG is a highly soluble polymer, and its conjugation can significantly enhance the solubility of hydrophobic drugs and proteins. This improved solubility can facilitate formulation development and administration. Furthermore, PEGylation can enhance the physical and chemical stability of proteins, reducing aggregation and improving storage longevity.

Enhanced Tumor Targeting (The EPR Effect)

In the context of cancer therapy, PEGylated nanocarriers, such as liposomes and nanoparticles, can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The leaky vasculature of tumors allows for the extravasation of these larger molecules, while the poor lymphatic drainage in the tumor microenvironment leads to their retention, thereby increasing the local concentration of the therapeutic agent.

Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on various drug properties as reported in the literature.

Drug/MoleculePEG Size (kDa)Effect on Half-LifeFold Increase in Half-LifeReference
Recombinant Human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1)20Extended from 1.1 h to 28 h~25.5
PEG (general)6 -> 50Increased from 18 minutes to 16.5 hours-
PEG-camptothecin (PROTHECAN)40Estimated plasma circulating t(1/2) of ~10 h in mice-
Elfabrio (PEGylated enzyme replacement)-78.9 ± 10.3 hours-

Table 1: Effect of PEGylation on Drug Half-Life

Drug/MoleculePEGylation EffectQuantitative ChangeReference
InsulinEnhanced stability against proteasesAfter 1h with elastase: Native insulin ~70% degradation, insulin-1PEG ~30%, insulin-2PEG ~10%. With pepsin: Native insulin 100% degradation, insulin-1PEG ~70%, insulin-2PEG ~50%.
Interferon α2aReduced biological activityOnly 7% of the interferon α2a activity remains following PEG modification.
TNYL-RAW peptideIncreased stabilityGreatly increased stability in cell culture.

Table 2: Impact of PEGylation on Drug Stability and Activity

Experimental Protocols

General Protein PEGylation Protocol (Amine-Reactive PEGylation)

This protocol describes a common method for PEGylating proteins using an amine-reactive PEG derivative, such as an N-hydroxysuccinimide (NHS) ester of PEG.

Materials:

  • Protein solution (in an amine-free buffer, e.g., 0.1 M PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.

  • PEG Activation: Dissolve the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • PEGylation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein needs to be optimized for each specific application to achieve the desired degree of PEGylation. A typical starting molar excess of PEG reagent is 10-fold per mole of protein.

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature, typically between 4 and 6°C, for a specified time (e.g., 1 hour at room temperature).

  • Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester.

  • Purification: Proceed with the purification of the PEGylated protein to remove unreacted protein, excess PEG, and reaction byproducts.

Purification of PEGylated Proteins

The purification of PEGylated proteins is a critical step to ensure a homogenous product. Several chromatographic techniques are commonly employed.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. SEC is effective in removing low molecular weight impurities like unreacted PEG and hydrolysis byproducts, as well as separating the native protein from the larger PEGylated conjugate.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the protein, altering its binding to the IEX resin. This technique is particularly useful for separating positional isomers of PEGylated proteins.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEGs can bind to HIC media, this method is generally less effective for purifying PEGylated proteins compared to SEC and IEX.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the degree and site of PEGylation and to ensure product quality.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) are used to assess the purity and heterogeneity of the PEGylated product.

  • Mass Spectrometry (MS): ESI-LC/MS is a powerful tool for determining the precise mass of the PEGylated protein, which can confirm the number of attached PEG chains. LC/MS/MS peptide mapping can be used to identify the specific amino acid residues that have been PEGylated.

  • NMR Spectroscopy: Provides detailed structural information about the PEGylated protein in solution, helping to understand any conformational changes induced by PEGylation.

Visualizing PEGylation Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PEGylation.

PEGylation_Benefits cluster_PEGylation PEGylation Process cluster_Benefits Resulting Benefits Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, etc.) PEGylated_Molecule PEGylated Molecule Therapeutic_Molecule->PEGylated_Molecule Covalent Attachment PEG_Polymer Activated PEG Polymer PEG_Polymer->PEGylated_Molecule Increased_HalfLife Increased Half-Life (Reduced Renal Clearance) PEGylated_Molecule->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity (Epitope Masking) PEGylated_Molecule->Reduced_Immunogenicity Improved_Solubility Improved Solubility & Stability PEGylated_Molecule->Improved_Solubility PEGylation_Workflow start Start: Protein & Activated PEG reaction PEGylation Reaction (Controlled pH, Temp, Time) start->reaction quenching Quenching (e.g., Tris or Glycine) reaction->quenching purification Purification (SEC, IEX) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization final_product Final PEGylated Product characterization->final_product EPR_Effect cluster_Circulation Systemic Circulation cluster_Tumor Tumor Microenvironment PEG_Nanoparticle PEGylated Nanoparticle Leaky_Vasculature Leaky Vasculature PEG_Nanoparticle->Leaky_Vasculature Extravasation Tumor_Tissue Tumor Tissue Leaky_Vasculature->Tumor_Tissue Accumulation Poor_Lymphatic_Drainage Poor Lymphatic Drainage Tumor_Tissue->Poor_Lymphatic_Drainage Retention

References

endo-BCN-PEG12-acid CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Product Name: this compound CAS Number: 2183440-27-7[1][2]

Chemical and Physical Properties
PropertyValue
Molecular Formula C38H67NO16
Molecular Weight 794 g/mol [2]
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Conditions -20°C[2]

Key Suppliers

A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include:

  • AxisPharm

  • BroadPharm

  • TargetMol

Introduction to this compound

This compound is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule incorporates three key chemical features:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for conjugations in biological systems where the cytotoxicity of a copper catalyst is a concern. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.

  • A Carboxylic Acid (-COOH) group: This functional group provides a reactive handle for conjugation to primary amines, typically found on proteins (e.g., lysine residues) or other biomolecules. This reaction is commonly facilitated by carbodiimide coupling agents such as EDC or HATU to form a stable amide bond.

  • A Polyethylene Glycol (PEG)12 spacer : The 12-unit PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting bioconjugate. It also reduces non-specific binding and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The dual reactivity of this compound, combining copper-free click chemistry with amine reactivity, makes it a versatile tool for the construction of complex biomolecules.

Primary Applications in Drug Development

The unique structure of this compound makes it particularly well-suited for the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component of an ADC, connecting the antibody to the payload. A well-designed linker ensures that the ADC remains stable in circulation and releases the payload only upon reaching the target cell.

The hydrophilic PEG12 spacer of this compound can help to improve the pharmacokinetic properties of ADCs by reducing aggregation and clearance. The bifunctional nature of the linker allows for a modular approach to ADC synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.

The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG12 linker of this compound offers a defined length and hydrophilicity that can be advantageous in optimizing PROTAC efficacy.

Experimental Protocols and Methodologies

While specific protocols for this compound are not widely published in detail, the following are generalized experimental workflows for its application in bioconjugation, based on the reactivity of its functional groups.

General Workflow for Bioconjugation

The following diagram illustrates a typical two-step bioconjugation strategy using this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Molecule_A Molecule A (e.g., Protein, Antibody) BCN_PEG_Molecule_A BCN-PEG12-Molecule A Molecule_A->BCN_PEG_Molecule_A Amide Bond Formation BCN_PEG_Acid This compound BCN_PEG_Acid->BCN_PEG_Molecule_A EDC_NHS EDC, NHS EDC_NHS->BCN_PEG_Molecule_A Final_Conjugate Molecule A-PEG12-Molecule B BCN_PEG_Molecule_A->Final_Conjugate Triazole Ring Formation Molecule_B Molecule B (e.g., Payload, Probe) with Azide Group Molecule_B->Final_Conjugate

Caption: General bioconjugation workflow using this compound.

Methodology for Amine Coupling (Step 1)
  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acid: In a separate reaction, dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester in situ. This activated linker is more reactive towards primary amines.

  • Conjugation Reaction: Add the activated endo-BCN-PEG12-NHS ester to the solution of the amine-containing molecule. The reaction is typically carried out at room temperature for several hours or overnight.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Methodology for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Step 2)
  • Preparation of Azide-Modified Molecule: The second molecule to be conjugated must possess an azide functional group.

  • Click Reaction: Mix the BCN-functionalized molecule from Step 1 with the azide-modified molecule in a suitable buffer (e.g., PBS). The reaction proceeds without the need for a copper catalyst.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary depending on the concentration and reactivity of the components.

  • Purification and Characterization: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC). Characterize the final product by methods such as mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Signaling Pathways in Targeted Therapy

The bioconjugates created using this compound are designed to interact with specific cellular signaling pathways. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with endo-BCN-PEG12 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a highly reactive BCN group for copper-free click chemistry, a flexible and solubilizing PEG12 spacer, and a reactive carboxylic acid for amine coupling, provides researchers with a powerful linker for the construction of sophisticated biomolecules such as ADCs and PROTACs. The strategic use of this linker can lead to the development of more effective and safer targeted therapies.

References

An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the solubility and stability characteristics of endo-Bicyclo[6.1.0]nonyne-PEG12-acid (endo-BCN-PEG12-acid), a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the molecule's properties and recommended experimental protocols.

Core Properties of this compound

This compound is a versatile chemical tool featuring a strained alkyne (BCN) for copper-free click chemistry and a terminal carboxylic acid for covalent linkage to amine-containing molecules. The polyethylene glycol (PEG)12 spacer is incorporated to enhance the molecule's biophysical properties.

Key Features:

  • BCN Group: Enables rapid and specific conjugation to azide-modified molecules under physiological conditions without the need for a cytotoxic copper catalyst.

  • PEG12 Spacer: A hydrophilic chain that generally improves aqueous solubility and can reduce non-specific binding of the conjugated molecule.[1][2][3]

  • Carboxylic Acid: Provides a reactive handle for forming stable amide bonds with primary amines using standard coupling reagents like EDC and HATU.

Solubility Profile

Qualitative Solubility Data

The PEG12 spacer significantly contributes to the hydrophilicity of the molecule, suggesting good solubility in aqueous buffers. However, the BCN moiety is inherently hydrophobic. The overall solubility is therefore dependent on the interplay between these two features.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)SolubleBroadPharm
Dichloromethane (DCM)SolubleBroadPharm
Dimethylformamide (DMF)SolubleBroadPharm
Aqueous MediaEnhancedBroadPharm, AxisPharm

Experimental Protocol: Determining Quantitative Solubility

To establish precise solubility limits, a systematic experimental approach is recommended. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Protocol 1: Quantitative Solubility Assessment

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, DMSO, water)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a series of vials.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.

  • Quantification: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for analysis by HPLC or UV-Vis spectrophotometry. Determine the concentration of the dissolved compound by comparing the signal to a standard curve.

  • Data Analysis: The calculated concentration represents the saturation solubility of the compound in the test solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess This compound add_solvent Add known volume of test solvent start->add_solvent equilibrate Incubate with shaking (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration (HPLC/UV-Vis) supernatant->quantify end Determine Solubility (mg/mL) quantify->end

Figure 1. Experimental workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is crucial for its storage and successful application in conjugation reactions. The primary points of potential instability are the BCN ring and the carboxylic acid functional group.

Known Instabilities of the BCN Moiety:

  • Acid Sensitivity: The BCN group can be susceptible to degradation under acidic conditions. Studies on BCN-carbinol have shown that degradation can occur via hydrolysis and oxidation, with the rate and extent of degradation dependent on the specific acid and solvent used. For instance, dichloroacetic acid (DCA) was found to be less detrimental than trichloroacetic acid (TCA).

  • Cellular Degradation: Some research indicates that strained alkynes like BCN can be degraded within the phagosomes of immune cells. This is an important consideration for in vivo applications or experiments involving cell lysates.

  • Linkage Dependence: The stability of the BCN moiety can also be influenced by the type of covalent bond used for its conjugation. Amide linkages have been shown to be significantly more stable in biological media compared to carbamate linkages. Since this compound is designed for amide bond formation, this imparts a degree of stability to the resulting conjugate.

Recommended Storage and Handling:

Based on general best practices for similar reagents, the following storage and handling procedures are recommended to maximize the shelf-life and performance of this compound.

ParameterRecommendationRationale
Storage Temperature -20°CTo minimize degradation over long-term storage.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To protect against oxidation and moisture-induced hydrolysis.
Light Exposure Protect from lightTo prevent potential light-induced degradation.
Handling Use anhydrous solvents for reconstitutionTo prevent hydrolysis of the carboxylic acid and potential side reactions.
pH of Use Avoid strongly acidic conditionsThe BCN ring is known to be unstable in the presence of strong acids.

Experimental Protocol: Assessing Stability

To evaluate the stability of this compound under specific experimental conditions (e.g., in a particular buffer or formulation), a time-course study can be performed.

Protocol 2: Stability Assessment

Objective: To evaluate the stability of this compound under defined conditions over time.

Materials:

  • This compound

  • Test buffer/solution

  • Incubator or water bath set to the desired temperature

  • HPLC system with a suitable column and detector

  • Quenching solution (if necessary)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the test buffer at a known concentration.

  • Incubation: Aliquot the solution into multiple vials and incubate at the desired temperature.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

  • Quenching (Optional): If the degradation is rapid or temperature-sensitive, immediately quench the reaction by freezing the sample or adding a quenching agent.

  • Analysis: Analyze the sample by HPLC to determine the percentage of the intact this compound remaining. The appearance of new peaks can indicate the formation of degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics.

G cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare solution of This compound in test buffer aliquot Aliquot into vials prep_solution->aliquot incubate Incubate at desired temperature aliquot->incubate time_points Remove samples at defined time points (t=0, 2, 4... hrs) incubate->time_points analyze Analyze by HPLC time_points->analyze quantify Quantify remaining parent compound analyze->quantify plot Plot % remaining vs. time quantify->plot

Figure 2. Workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable tool in bioconjugation, with its solubility enhanced by the PEG12 spacer, particularly in organic solvents like DMSO, DCM, and DMF. While its aqueous solubility is generally improved, specific quantitative limits should be determined empirically. The stability of the molecule is a key consideration, with the BCN moiety being sensitive to acidic conditions. For optimal performance and longevity, it is imperative to store the compound at -20°C under an inert atmosphere and to handle it using anhydrous solvents, avoiding strongly acidic environments. The provided protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound within their specific experimental contexts, ensuring robust and reproducible results.

References

An In-depth Technical Guide on the Safety and Handling of endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for endo-BCN-PEG12-acid, a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery research. The information is compiled to ensure safe laboratory practices and to provide a foundational understanding of the compound's characteristics.

Compound Identification and Properties

  • Chemical Name: endo-Bicyclo[6.1.0]nonyne-PEG12-acid

  • CAS Number: 2183440-27-7[1]

  • Molecular Formula: C38H67NO16[1]

  • Molecular Weight: 794.0 g/mol [1]

Summary of Physicochemical Properties:

PropertyDataSource
Purity≥95%[1]
AppearanceWhite to off-white solidInferred from common chemical properties
SolubilitySoluble in DMSO, DCM, DMF[1]
Storage Temperature-20°C

Safety and Hazard Information

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.

  • Handling: Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Storage:

  • Store the compound in a tightly sealed container at -20°C.

  • Protect from moisture and light.

Handling:

  • When preparing solutions, use anhydrous solvents such as DMSO, DCM, or DMF to prevent hydrolysis.

  • Allow the container to warm to room temperature before opening to prevent condensation, which can lead to degradation of the compound.

Experimental Protocols and Applications

This compound is a versatile linker used in copper-free click chemistry and amine conjugations. The bicyclononyne (BCN) group reacts with azide-functionalized molecules, while the terminal carboxylic acid can be activated to form a stable amide bond with primary amines.

General Experimental Workflow for Bioconjugation:

The following diagram illustrates a typical workflow for conjugating this compound to a primary amine-containing biomolecule and a subsequent copper-free click chemistry reaction with an azide-modified molecule.

G A This compound D BCN-PEG12-Biomolecule Conjugate A->D B Amine-containing Biomolecule (e.g., Protein) B->D C Activating Agent (e.g., EDC, HATU) C->D E Azide-modified Molecule F Final Conjugate D->F E->F

Bioconjugation workflow using this compound.

Detailed Methodologies:

While specific, detailed experimental protocols are proprietary to individual research labs and applications, a general procedure for the amine conjugation step is as follows:

  • Dissolution: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution to activate the carboxylic acid group.

  • Conjugation: Add the amine-containing biomolecule to the activated linker solution. The reaction is typically carried out at room temperature for several hours or overnight.

  • Purification: Purify the resulting BCN-PEG12-biomolecule conjugate using appropriate chromatographic techniques (e.g., size exclusion or affinity chromatography) to remove unreacted reagents.

The subsequent copper-free click chemistry reaction with an azide-modified molecule can then be performed under mild, aqueous conditions.

Logical Relationships in Safety and Handling

The following diagram outlines the logical flow of considerations for the safe handling and use of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Allow Compound to Reach Room Temperature Before Opening C->D E Use Anhydrous Solvents D->E F Accidental Contact? E->F G Rinse Affected Area with Water F->G Yes H Proceed with Experiment F->H No J Seek Medical Attention if Necessary G->J I Store at -20°C in a Tightly Sealed Container H->I

Safety and handling workflow for this compound.

References

A Technical Guide to Protein Labeling with endo-BCN-PEG12-acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and experimental methodologies for labeling proteins using the bifunctional linker, endo-BCN-PEG12-acid. This reagent is a powerful tool in bioconjugation, enabling the attachment of various molecules to proteins for applications ranging from therapeutic development, such as antibody-drug conjugates (ADCs), to advanced cellular imaging.

Core Principles of the Labeling Strategy

The labeling of proteins with this compound is a two-stage process that leverages two distinct and highly efficient chemical reactions: amine-reactive conjugation and strain-promoted alkyne-azide cycloaddition (SPAAC) .

The Reagent: this compound

This heterobifunctional linker consists of three key components:

  • endo-Bicyclononyne (BCN): A strained cyclooctyne that serves as a highly reactive handle for copper-free "click chemistry." The ring strain of BCN allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[1]

  • Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which significantly improves the aqueous solubility of the reagent and the resulting protein conjugate.[2] This property is crucial for preventing aggregation, especially when labeling with hydrophobic payloads, and can improve the pharmacokinetic properties of the final product.[2][3]

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[4]

The Two-Stage Labeling Workflow:

  • Amine Coupling: The carboxylic acid group of this compound is first activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated linker then readily reacts with primary amines on the protein surface to form stable amide bonds.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The protein is now "tagged" with the BCN moiety. This BCN-labeled protein can then be conjugated to any molecule of interest that has been functionalized with an azide group (-N3). The reaction is spontaneous under physiological conditions and forms a stable triazole linkage. This bioorthogonal reaction is highly specific, meaning the BCN and azide groups will not react with other functional groups present in a biological sample.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: SPAAC Reaction cluster_2 Purification Protein Protein (with Lysine -NH2 groups) BCN_Protein BCN-Labeled Protein Protein->BCN_Protein Modified by Reagent This compound Activation Activation (EDC, NHS) Reagent->Activation Reacts with ActivatedReagent endo-BCN-PEG12-NHS ester Activation->ActivatedReagent Forms ActivatedReagent->BCN_Protein Reacts with -NH2 Final_Conjugate Final Protein Conjugate BCN_Protein->Final_Conjugate Reacts with Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate via SPAAC Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification

Diagram of the two-stage protein labeling workflow.

Quantitative Data Summary

The efficiency and outcome of the labeling process depend on several factors, including reagent concentrations, reaction conditions, and the properties of the protein itself. The following tables provide a summary of typical parameters and expected outcomes based on generalized protocols.

Table 1: Amine Coupling Reaction Parameters (NHS Ester Chemistry)

ParameterRecommended RangeNotes
Molar Excess of NHS Ester 10 to 50-foldA 20-fold excess over protein is a common starting point for antibodies.
Protein Concentration 1 - 20 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Reaction Buffer Amine-free buffer (e.g., PBS, Bicarbonate)Buffers like Tris or glycine must be avoided as they contain primary amines.
pH 7.2 - 8.5Reaction is faster at slightly alkaline pH, but physiological pH can be used.
Reaction Time 30 - 120 minutesCan be performed at room temperature or on ice.
Expected Degree of Labeling (DoL) 2 - 8 linkers per antibodyHighly dependent on molar excess and protein accessibility. A 20x excess on an IgG typically yields 4-6 labels.

Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Parameters

ParameterRecommended RangeNotes
Molar Excess of Azide Molecule 2 to 10-foldA slight excess of the azide-modified molecule is used to drive the reaction to completion.
Reaction Buffer Physiological buffers (e.g., PBS)SPAAC is compatible with a wide range of aqueous buffers.
pH 7.0 - 8.0The reaction is generally insensitive to pH within this range.
Reaction Time 2 - 24 hoursReaction can be performed at 4°C or room temperature.
Reaction Kinetics (k₂) ~0.1 - 1.0 M⁻¹s⁻¹BCN is a highly reactive cyclooctyne. The exact rate depends on the specific azide and solvent.
Linkage Stability HighThe resulting 1,2,3-triazole ring is chemically and thermally stable.

Detailed Experimental Protocols

The following are generalized protocols for the two main stages of labeling. Note: These protocols should be optimized for each specific protein and application.

Protocol 1: Activation of this compound and Labeling of Protein

This protocol describes the in-situ activation of the carboxylic acid to an NHS ester and subsequent reaction with the protein. Alternatively, a pre-activated endo-BCN-PEG12-NHS ester can be purchased and used directly, starting from step 4.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification tools (e.g., desalting columns, dialysis cassettes).

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in cold PBS (pH 7.4). Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, dissolve this compound, EDC, and NHS in a minimal amount of anhydrous DMF or DMSO to create concentrated stock solutions (e.g., 100 mM).

  • Activation (Optional - if starting with acid): In a separate microfuge tube, combine the this compound stock with 1.2 equivalents of both EDC and NHS stocks. Allow this activation reaction to proceed for 15-30 minutes at room temperature.

  • Labeling Reaction: Add the activated reagent solution (or the dissolved endo-BCN-PEG12-NHS ester) to the protein solution. A common starting point is a 20-fold molar excess of the linker over the protein. Ensure the final concentration of organic solvent (DMF/DMSO) in the reaction mixture is below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted BCN linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: SPAAC Conjugation of BCN-Labeled Protein with an Azide-Molecule

Materials:

  • Purified BCN-labeled protein from Protocol 3.1.

  • Azide-functionalized molecule of interest (e.g., drug, biotin, fluorophore).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reagent Preparation: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble) to create a stock solution.

  • SPAAC Reaction: Add the azide-molecule stock solution to the solution of BCN-labeled protein. A 2 to 4-fold molar excess of the azide-molecule over the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE (which may show a band shift) or mass spectrometry (which will show an increase in molecular weight).

  • Final Purification: After the reaction is complete, purify the final protein conjugate to remove any unreacted azide-molecule. Suitable methods include size-exclusion chromatography, dialysis, or if applicable, affinity chromatography.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the complete experimental workflow from initial protein preparation to the final purified conjugate.

G start Start: Purified Protein in Amine-Free Buffer add_linker Add Activated endo-BCN-PEG12-NHS Ester (20x molar excess) start->add_linker incubate1 Incubate (1-2h at RT or 2-4h at 4°C) add_linker->incubate1 purify1 Purification Step 1 (Desalting Column/Dialysis) Remove excess linker incubate1->purify1 bcn_protein BCN-Labeled Protein purify1->bcn_protein add_azide Add Azide-Molecule (2-4x molar excess) bcn_protein->add_azide incubate2 Incubate (SPAAC) (4-12h at RT or 12-24h at 4°C) add_azide->incubate2 purify2 Purification Step 2 (SEC/Dialysis) Remove excess azide-molecule incubate2->purify2 final_product Final Labeled Protein Conjugate purify2->final_product qc Quality Control (SDS-PAGE, MS, HIC) final_product->qc end End qc->end

Detailed experimental workflow for protein labeling.

This guide provides a comprehensive framework for the successful labeling of proteins using this compound. By understanding the core chemical principles and carefully optimizing the provided protocols, researchers can effectively utilize this versatile linker for a wide array of applications in drug development and biological research.

References

Methodological & Application

Application Notes and Protocols: endo-BCN-PEG12-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG12-acid is a heterobifunctional linker designed for advanced bioconjugation applications. It incorporates three key chemical motifs:

  • An endo-Bicyclononyne (BCN) group: A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions.[1][2][3]

  • A hydrophilic 12-unit polyethylene glycol (PEG) spacer : This PEG linker enhances the solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity.[4][5]

  • A terminal carboxylic acid : This functional group allows for covalent linkage to primary amines (e.g., lysine residues on proteins) through standard amide bond formation.

This linker facilitates a two-step conjugation strategy. First, the carboxylic acid is activated to react with an amine-containing biomolecule. Second, the now-biomolecule-bound BCN group is available to specifically react with an azide-tagged molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free nature of SPAAC makes it ideal for use in sensitive biological systems and live cells where copper-induced cytotoxicity is a concern.

Key Features and Applications

Key Features:

  • Bioorthogonal Reaction: The BCN-azide reaction is highly specific and does not interfere with native biological functional groups.

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for in vivo applications.

  • Enhanced Solubility: The discrete PEG12 linker improves the aqueous solubility and pharmacokinetic properties of the resulting conjugate.

  • Stable Linkage: Forms a stable triazole ring upon reaction with an azide, ensuring a robust final conjugate.

Applications:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.

  • Targeted Drug Delivery: Attaching drugs to targeting ligands (peptides, proteins) to enhance delivery to specific cells or tissues.

  • Protein and Peptide Labeling: Site-specific modification of proteins for imaging, tracking, or functional studies.

  • Surface Immobilization: Attaching biomolecules to surfaces for diagnostic assays or biomaterial development.

Experimental Protocols

This section details the two-stage protocol for using this compound: (1) conjugation to an amine-containing biomolecule and (2) subsequent SPAAC reaction with an azide-containing molecule.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine on a biomolecule (e.g., a protein).

Materials Required:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate buffer, pH 4.5-7.2).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: Tris or hydroxylamine

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.

    • Prepare the biomolecule in the appropriate buffer. If the storage buffer contains amines (e.g., Tris), exchange it for an amine-free buffer like PBS.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • The reaction is most efficient at pH 4.5-7.2. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Immediately add the activated this compound mixture to the biomolecule solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.

    • The reaction of the NHS-activated acid with primary amines is most efficient at pH 7-8. If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add a quenching buffer (e.g., Tris to a final concentration of 50 mM) to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis appropriate for the size of the biomolecule.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction between the BCN-functionalized biomolecule and an azide-containing molecule.

Materials Required:

  • BCN-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS or other biocompatible buffer (pH 7-9).

  • DMSO or other compatible organic solvent for dissolving the azide molecule

Methodology:

  • Reagent Preparation:

    • Prepare the BCN-functionalized biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Dissolve the azide-containing molecule in a minimal amount of DMSO and then dilute it into the Reaction Buffer.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A slight molar excess (1.5-5 equivalents) of the azide reagent relative to the BCN-biomolecule is recommended.

    • Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the substrates. Incubation can be done at room temperature or 37°C.

  • Purification:

    • After the incubation is complete, the final conjugate can be purified from excess azide reagent using size-exclusion chromatography (SEC) or other methods suitable for the specific biomolecule.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the bioconjugation protocols. Optimal conditions may vary depending on the specific reactants.

ParameterProtocol 1: Amine ConjugationProtocol 2: SPAAC Reaction
Molar Ratio 10-20x molar excess of Linker/EDC/NHS over biomolecule1.5-5x molar excess of azide-molecule over BCN-biomolecule
pH Activation: 4.5-7.2; Conjugation: 7.2-8.07.0 - 9.0
Temperature Room Temperature or 4°CRoom Temperature or 37°C
Reaction Time Activation: 15-30 min; Conjugation: 2-12 hours1 - 12 hours
Typical Concentration 1-10 mg/mL biomolecule1-10 mM reactants
Recommended Buffer MES (Activation), PBS (Conjugation)PBS, HEPES (non-amine, non-azide buffers)

Visualization of Experimental Workflow

Bioconjugation_Workflow cluster_0 Protocol 1: Amine Conjugation cluster_1 Protocol 2: SPAAC Reaction reagents1 This compound + EDC/NHS activation Activate Carboxylic Acid (15-30 min, RT, pH 6.0) reagents1->activation Activation Buffer conjugation Amide Bond Formation (2-12h, RT, pH 7.4) activation->conjugation biomolecule Amine-Biomolecule (e.g., Protein) biomolecule->conjugation Conjugation Buffer purify1 Purification (Desalting / SEC) conjugation->purify1 Quench First bcn_product BCN-PEG12-Biomolecule purify1->bcn_product spaac SPAAC Reaction (1-12h, RT, pH 7.4) bcn_product->spaac azide Azide-Molecule (e.g., Drug, Dye) azide->spaac Reaction Buffer purify2 Final Purification (SEC) spaac->purify2 final_product Final Bioconjugate purify2->final_product

Caption: Workflow for two-step bioconjugation using this compound.

References

Application Notes and Protocols for Antibody Labeling with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The endo-BCN-PEG12-acid is a heterobifunctional linker that facilitates a two-step antibody labeling strategy. This molecule possesses a carboxylic acid group for covalent attachment to primary amines (e.g., lysine residues) on the antibody surface via amide bond formation. The bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne, enables highly efficient and specific copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic properties.[1]

These application notes provide detailed protocols for the conjugation of this compound to an antibody and the subsequent click reaction with an azide-bearing payload.

Reaction Principle

The antibody labeling process using this compound is a two-stage process:

  • Amine Coupling: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step creates a more stable NHS ester intermediate that readily reacts with primary amines on the antibody, forming a stable amide bond.

  • Copper-Free Click Chemistry (SPAAC): The BCN-functionalized antibody is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN group allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity under physiological conditions, without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonal reaction forms a stable triazole linkage.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Functionalization with this compound
ParameterStep 1: Amine CouplingStep 2: SPAAC Reaction
Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Phosphate-Buffered Saline (PBS), pH 7.4
This compound Molar Excess 10-30 fold over antibodyN/A
EDC Molar Excess 2-4 fold over this compoundN/A
NHS/Sulfo-NHS Molar Excess 2-4 fold over this compoundN/A
Azide-Payload Molar Excess N/A3-10 fold over antibody
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C
Incubation Time 1-2 hours4-18 hours (overnight)
Quenching Agent 1 M Tris-HCl, pH 8.0N/A
Table 2: Characterization of Antibody-BCN-PEG12 Conjugate
Analysis MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Degree of Labeling (DOL)Typically 2-8 BCN molecules per antibody
Mass Spectrometry (MS) Molecular WeightIncrease in mass corresponding to the number of attached BCN-PEG12 linkers
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) DistributionSeparation of species with different numbers of conjugated linkers
Size Exclusion Chromatography (SEC) Aggregation and PurityHigh purity monomeric conjugate with minimal aggregation

Experimental Protocols

Protocol 1: Functionalization of Antibody with this compound

This protocol details the conjugation of the BCN linker to the antibody via amine coupling.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with the appropriate volumes of 100 mM EDC and 100 mM NHS stock solutions in Activation Buffer. A 2-4 fold molar excess of EDC and NHS over the BCN linker is recommended.

    • Incubate the activation reaction for 15 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated this compound mixture to the antibody solution. A 10-30 fold molar excess of the BCN linker to the antibody is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification:

    • Remove excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4 using desalting columns.

    • The purified BCN-functionalized antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with BCN-Functionalized Antibody

This protocol describes the conjugation of an azide-modified payload to the BCN-functionalized antibody.

Materials:

  • BCN-functionalized antibody (from Protocol 1)

  • Azide-modified payload (e.g., drug, fluorophore, biotin)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent for the payload

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Payload Preparation:

    • Dissolve the azide-modified payload in a minimal amount of a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Click Reaction:

    • In a microcentrifuge tube, combine the BCN-functionalized antibody with the azide-modified payload. A 3-10 fold molar excess of the azide-payload to the antibody is recommended.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 4-18 hours (or overnight) at room temperature or 4°C with gentle mixing. The reaction can be monitored by LC-MS to determine completion.

  • Purification:

    • Purify the antibody conjugate from excess payload and any byproducts using Size Exclusion Chromatography (SEC).

    • Collect fractions corresponding to the monomeric antibody conjugate.

  • Characterization:

    • Determine the final protein concentration (e.g., by BCA assay or A280 measurement).

    • Characterize the conjugate by UV-Vis spectroscopy to determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).

    • Confirm the identity and purity of the conjugate by mass spectrometry and SEC-HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction cluster_char Characterization antibody_prep Antibody Buffer Exchange (to amine-free buffer) activation Activate BCN-PEG12-acid (EDC/NHS, pH 6.0) antibody_prep->activation reagent_prep Prepare BCN-PEG12-acid, EDC, and NHS Stocks reagent_prep->activation conjugation1 Conjugate to Antibody (pH 7.2-7.5) activation->conjugation1 quenching Quench Reaction (Tris Buffer) conjugation1->quenching purification1 Purify BCN-Antibody (Desalting Column) quenching->purification1 conjugation2 Click Reaction (BCN-Ab + Azide-Payload) purification1->conjugation2 payload_prep Prepare Azide-Payload Stock payload_prep->conjugation2 purification2 Purify Final Conjugate (SEC) conjugation2->purification2 characterization Analyze Conjugate (MS, HPLC, UV-Vis for DOL) purification2->characterization

Caption: Workflow for two-step antibody labeling.

Signaling Pathway Example: ADC Targeting HER2

This diagram illustrates a simplified signaling pathway targeted by an antibody-drug conjugate (ADC) against the HER2 receptor, a common target in breast cancer therapy.

HER2_Signaling_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K Endosome Endosome HER2->Endosome Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage ADC HER2-Targeting ADC (BCN-PEG-Payload) ADC->HER2 Binding

Caption: ADC targeting the HER2 signaling pathway.

References

Application Notes and Protocols for SPAAC Reactions Using endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing endo-BCN-PEG12-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This versatile heterobifunctional linker is an invaluable tool for bioconjugation, enabling the covalent attachment of various molecules to biomolecules with high specificity and efficiency under biocompatible conditions.

Introduction

The this compound linker incorporates three key functional elements:

  • endo-Bicyclononyne (endo-BCN): A highly reactive strained alkyne that readily participates in copper-free click chemistry reactions with azide-functionalized molecules. The endo isomer of BCN is known to be more reactive than the exo isomer.[1]

  • Polyethylene Glycol (PEG12): A 12-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and resulting conjugates in aqueous buffers.[2][3] This PEG chain also minimizes steric hindrance and reduces non-specific binding.[3]

  • Carboxylic Acid (-COOH): A terminal carboxyl group that can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[2]

This dual functionality allows for a two-step conjugation strategy, making it ideal for creating complex biomolecular constructs for a wide range of applications, including drug delivery, in vivo imaging, and the study of cellular signaling pathways.

Data Presentation

The following table summarizes key quantitative data for SPAAC reactions involving BCN derivatives. This information is crucial for experimental design and predicting reaction outcomes.

ParameterValueReactants & ConditionsSource
Second-Order Rate Constant (k₂) of endo-BCN 0.29 M⁻¹s⁻¹endo-BCN with benzyl azide in CD₃CN/D₂O (1:2)
Second-Order Rate Constant (k₂) of PEGylated BCN 0.19 M⁻¹s⁻¹PEGylated BCN derivative with 2-azidoethanol in human blood plasma at 20°C
Typical Reaction Yield High (e.g., >80%)bis-endo-BCN with an azido-derivative of 5-FAM

Experimental Protocols

This section details the protocols for a two-step bioconjugation strategy using this compound. The first protocol describes the activation of the carboxylic acid and its conjugation to an amine-containing biomolecule. The second protocol outlines the subsequent SPAAC reaction with an azide-modified molecule of interest.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) using EDC and NHS to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Ensure the amine-containing biomolecule is in the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar ratio of 1:2:2 (acid:EDC:NHS) is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Biomolecule:

    • Add the activated this compound solution to the amine-containing biomolecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the biomolecule is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate techniques such as mass spectrometry (to detect the mass shift) or HPLC analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-functionalized biomolecule (from Protocol 1) with an azide-modified molecule.

Materials:

  • BCN-functionalized biomolecule (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4 or other biocompatible buffer

  • Desalting column or other appropriate purification system (e.g., FPLC)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the BCN-functionalized biomolecule in the Reaction Buffer.

    • Add the azide-modified molecule to the solution. A 2-4 fold molar excess of the azide-containing molecule over the BCN-functionalized biomolecule is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction times may be optimized depending on the reactants and their concentrations.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-modified molecule using a desalting column or another suitable chromatography method (e.g., size-exclusion chromatography).

  • Characterization:

    • Analyze the final conjugate using methods such as SDS-PAGE (which may show a band shift), mass spectrometry (to confirm the final molecular weight), and functional assays to ensure the biological activity of the conjugated biomolecule is retained.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: SPAAC Reaction This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS Activate Carboxyl Group Activated_BCN_Linker Activated BCN-PEG12-NHS Ester EDC_NHS->Activated_BCN_Linker BCN_Biomolecule BCN-functionalized Biomolecule Activated_BCN_Linker->BCN_Biomolecule Couple to Amine Amine_Biomolecule Amine-containing Biomolecule (e.g., Protein) Amine_Biomolecule->BCN_Biomolecule Purification_1 Purification (e.g., Desalting) BCN_Biomolecule->Purification_1 SPAAC_Reaction SPAAC Reaction Purification_1->SPAAC_Reaction Add to BCN-Biomolecule Azide_Molecule Azide-modified Molecule of Interest Azide_Molecule->SPAAC_Reaction Final_Conjugate Final Bioconjugate SPAAC_Reaction->Final_Conjugate Purification_2 Purification (e.g., SEC) Final_Conjugate->Purification_2

Caption: Two-step bioconjugation workflow using this compound.

Application Example: Visualizing EGFR Signaling

SPAAC bioconjugation is a powerful tool for studying cellular signaling pathways. For instance, an azide-modified irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) can be used to label the receptor in living cells. Subsequent reaction with a BCN-functionalized probe (e.g., a fluorophore) allows for the visualization and tracking of EGFR, providing insights into its dimerization and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGF EGF Ligand EGFR_Monomer1 EGFR EGF->EGFR_Monomer1 EGFR_Monomer2 EGFR EGF->EGFR_Monomer2 EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer Labeled_EGFR Labeled EGFR EGFR_Dimer->Labeled_EGFR Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Azide_Inhibitor Azide-EGFR Inhibitor Azide_Inhibitor->EGFR_Dimer Covalent Binding BCN_Fluorophore BCN-Fluorophore BCN_Fluorophore->Labeled_EGFR SPAAC Visualization Visualization Labeled_EGFR->Visualization Fluorescence Microscopy Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for Cell Surface Labeling using endo-BCN-PEG12-acid and Azide Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the targeted labeling of cell surface glycans using a two-step metabolic and bioorthogonal chemistry approach. This powerful technique enables the visualization, identification, and quantification of glycoconjugates, which play crucial roles in cell signaling, immune recognition, and disease progression.

The methodology involves the metabolic incorporation of azide-functionalized monosaccharides into cellular glycans, followed by a highly specific and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with endo-BCN-PEG12-acid.[1][] This "click chemistry" approach allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the cell surface for downstream analysis.[3][4]

Principle of the Technology

The cell surface labeling strategy is a two-step process:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azide-modified sugar, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), Ac₄GlcNAz, or Ac₄GalNAz.[5] These modified sugars are cell-permeable and are processed by the cell's natural metabolic pathways. Cellular esterases remove the acetyl groups, and the resulting azido sugar is incorporated into the glycan structures of cell surface proteins and lipids. This results in the presentation of azide groups on the cell surface.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The bicyclononyne (BCN) group of this reagent reacts specifically with the azide groups on the cell surface through a copper-free "click" reaction. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. The PEG12 spacer enhances the solubility and accessibility of the BCN group, while the terminal carboxylic acid allows for the pre-conjugation of reporter molecules.

Data Presentation

Table 1: Recommended Concentrations and Incubation Times for Azido Sugars
Azido SugarTypical Final ConcentrationTypical Incubation TimeTarget GlycansReference
Ac₄ManNAz10-50 µM1-3 daysSialoglycans
Ac₄GlcNAz10-50 µM1-3 daysO-GlcNAc modified proteins, N-glycans
Ac₄GalNAz10-50 µM1-3 daysO-glycans, N-glycans
Table 2: Properties of this compound
PropertyDescriptionReference
Reactive Groupendo-Bicyclononyne (BCN)
Reacts WithAzides
Reaction TypeStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Spacer12-unit polyethylene glycol (PEG12)
Functional GroupCarboxylic Acid (-COOH)
Key FeaturesHigh reactivity in copper-free click chemistry, enhanced solubility and biocompatibility due to PEG spacer.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars

This protocol describes the general procedure for metabolically incorporating azide groups into the surface glycans of cultured mammalian cells.

Materials:

  • Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated azide sugar (e.g., Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture cells to a confluency of 60-80% using standard cell culture techniques.

  • Prepare Labeling Medium: Prepare a stock solution of the desired azide sugar in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 25 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and the specific azide sugar used.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated azide sugar. The cells are now ready for the SPAAC reaction.

Protocol 2: Cell Surface Labeling via SPAAC with this compound Conjugate

This protocol outlines the procedure for labeling azide-modified cells with a pre-functionalized this compound reporter conjugate (e.g., conjugated to a fluorophore).

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound conjugated to a reporter molecule (e.g., a fluorescent dye)

  • Complete cell culture medium or PBS

  • DMSO

Procedure:

  • Prepare BCN Reagent: Prepare a stock solution of the this compound conjugate in DMSO. Dilute the stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (e.g., 20-50 µM).

  • SPAAC Reaction: Add the diluted this compound conjugate solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light if using a fluorescent conjugate. The reaction time can be optimized for specific cell types and applications.

  • Washing: Wash the cells three times with warm PBS to remove any unreacted BCN reagent.

  • Analysis: The labeled cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.

Protocol 3: Analysis of Labeled Cells by Flow Cytometry

This protocol provides a general workflow for the quantitative analysis of cell surface labeling using flow cytometry.

Materials:

  • Labeled cells (from Protocol 2)

  • PBS

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium iodide or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the labeled cells and prepare a single-cell suspension in cold flow cytometry buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.

  • Viability Staining (Optional): If desired, add a viability dye according to the manufacturer's instructions to distinguish between live and dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the chosen fluorophore.

  • Data Analysis: Gate on the live, single-cell population and quantify the fluorescence intensity to determine the extent of cell surface labeling.

Protocol 4: Cell Viability Assay

It is crucial to assess the cytotoxicity of the labeling process. A common method is the MTT assay.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells in a 96-well plate and treat them with the azide sugar and BCN reagent as described in the labeling protocols. Include untreated control wells.

  • MTT Addition: After the labeling procedure, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cluster_analysis Downstream Analysis A Culture Cells B Add Azide Sugar (e.g., Ac4ManNAz) A->B C Incubate (1-3 days) B->C D Wash Cells C->D E Add this compound -Reporter Conjugate D->E F Incubate (15-60 min) E->F G Wash Cells F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I J Proteomic Analysis G->J

Caption: Experimental workflow for cell surface labeling.

metabolic_pathway Ac4ManNAz Ac4ManNAz (Cell Permeable) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz SiaNAz (N-azidoacetylneuraminic acid) ManNAz->SiaNAz Sialic Acid Biosynthesis Glycan Cell Surface Glycoconjugate SiaNAz->Glycan Incorporation

Caption: Metabolic pathway of Ac₄ManNAz incorporation.

spaac_reaction reagents Azide-labeled Glycan This compound product Triazole Linkage (Stable Covalent Bond) reagents->product Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)

Caption: SPAAC "click" chemistry reaction.

References

Synthesis of Antibody-Drug Conjugates Using endo-BCN-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using endo-BCN-PEG12-acid, a bifunctional linker that offers precise control over the conjugation process.

The this compound linker features two key reactive moieties: a carboxylic acid and a bicyclo[6.1.0]nonyne (BCN) group. The carboxylic acid allows for conjugation to primary amines, such as the lysine residues on an antibody, through the formation of a stable amide bond. The BCN group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified payload.[1][2] The long polyethylene glycol (PEG12) spacer enhances the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[][4]

This two-step conjugation strategy provides a high degree of control over the final ADC product, enabling the synthesis of more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[5]

Chemical Reaction and Workflow

The synthesis of an ADC using this compound is a two-step process. First, the carboxylic acid of the linker is activated and conjugated to the lysine residues of the antibody. Second, the BCN-modified antibody is reacted with an azide-containing cytotoxic payload via SPAAC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody (mAb) BCN_Antibody BCN-modified Antibody Antibody->BCN_Antibody Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, NHS ActivatedLinker->BCN_Antibody Amide Bond Formation Azide_Payload Azide-modified Payload Final_ADC Antibody-Drug Conjugate (ADC) BCN_Antibody->Final_ADC Azide_Payload->Final_ADC Copper-Free Click Chemistry

Figure 1: Overall workflow for the two-step synthesis of an ADC using this compound.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Azide-modified cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 50 mM Tris-HCl or Glycine, pH 7.4

  • Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification

Protocol 1: Conjugation of this compound to the Antibody

This protocol describes the activation of the carboxylic acid on the this compound linker and its subsequent conjugation to the lysine residues of a monoclonal antibody.

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer immediately before use.

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer (0.1 M MES, pH 5.5-6.0) using a desalting column or dialysis.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the this compound stock solution with EDC and NHS. A molar excess of EDC and NHS over the linker is recommended (e.g., 1.5-fold molar excess of EDC and 1.2-fold molar excess of NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the prepared antibody solution. The molar ratio of the linker to the antibody will determine the degree of labeling and should be optimized for the specific antibody and desired DAR. A starting point is a 5 to 20-fold molar excess of the linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the BCN-modified Antibody:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against Coupling Buffer (PBS, pH 7.4).

Protocol 2: Conjugation of Azide-Payload to BCN-modified Antibody (SPAAC)

This protocol details the copper-free click chemistry reaction between the BCN-modified antibody and an azide-containing payload.

  • Reagent Preparation:

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • SPAAC Reaction:

    • To the purified BCN-modified antibody solution from Protocol 1, add the azide-payload stock solution. A 1.5 to 3-fold molar excess of the payload over the available BCN sites is a typical starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 24-48 hours at 4°C with gentle mixing. The reaction can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine completion.

  • Purification of the Final ADC:

    • Purify the final ADC from excess payload and other reagents using size-exclusion chromatography, dialysis, or tangential flow filtration. The final ADC should be exchanged into a formulation buffer suitable for storage.

Data Presentation

The following table presents representative data for the synthesis of an ADC using a BCN-PEG linker. The specific values will vary depending on the antibody, payload, and reaction conditions.

ParameterRepresentative ValueMethod of AnalysisReference
Antibody Concentration 5-10 mg/mLUV-Vis Spectroscopy (A280)
Linker:Antibody Molar Ratio 5:1 to 20:1N/A
Payload:BCN Molar Ratio 1.5:1 to 3:1N/AN/A
Average Drug-to-Antibody Ratio (DAR) 2 to 4HIC-HPLC, Mass Spectrometry
Conjugation Efficiency >80%Mass Spectrometry
Final ADC Concentration 1-5 mg/mLUV-Vis Spectroscopy (A280)N/A
Aggregate Content <5%Size-Exclusion Chromatography (SEC)

Signaling Pathways and Logical Relationships

The chemical reactions involved in the two-step ADC synthesis are depicted below.

Figure 2: Chemical reaction scheme for ADC synthesis.

Characterization of the Final ADC

Thorough characterization of the final ADC is crucial to ensure its quality, safety, and efficacy. Key analytical techniques include:

  • UV-Vis Spectroscopy: To determine the final ADC concentration and estimate the average DAR.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the ADC and quantify the level of aggregation.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio distribution and assess the homogeneity of the ADC.

  • Mass Spectrometry (MS): To confirm the identity of the ADC and determine the precise mass of the conjugate, which can be used to calculate the DAR.

  • Endotoxin Testing: To ensure the final product is free from pyrogenic contaminants.

  • In vitro Cell-based Assays: To evaluate the potency and target-specific cytotoxicity of the ADC.

Conclusion

The use of this compound provides a robust and versatile method for the synthesis of antibody-drug conjugates. The two-step approach, involving initial conjugation to the antibody followed by a bioorthogonal click reaction with the payload, allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio. The inclusion of a hydrophilic PEG spacer can further enhance the therapeutic properties of the ADC. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Fluorescent Probe Conjugation with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of fluorescent probes to biomolecules using the heterobifunctional linker, endo-BCN-PEG12-acid. This linker is a valuable tool in bioconjugation, enabling the precise attachment of fluorescent dyes to proteins, antibodies, and other amine-containing molecules. The technology leverages the power of copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for rapid and efficient labeling under biocompatible conditions.[1][2][3]

The this compound linker possesses two key reactive groups: a bicyclo[6.1.0]nonyne (BCN) moiety and a carboxylic acid. The BCN group reacts specifically and rapidly with azide-modified molecules, such as fluorescent probes, through the SPAAC mechanism.[1][4] This reaction is bio-orthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling in complex biological samples. The carboxylic acid end of the linker allows for the initial conjugation to primary amines on biomolecules, such as the lysine residues of a protein, via the formation of a stable amide bond, typically facilitated by coupling agents like EDC and NHS.

The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces non-specific binding, and provides spatial separation between the biomolecule and the fluorescent probe, which can help maintain the biological activity of the former and the fluorescence properties of the latter.

These application notes will guide users through the process of creating fluorescently labeled biomolecules for a variety of applications, including cellular imaging, flow cytometry, and in vivo studies.

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Reference
endo-BCN Benzyl azide0.29
endo-BCNFluoroalkyl azide~4.64 (16-fold faster than non-fluorinated)
DIBACBenzyl azide~0.1

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Typical Conjugation Efficiency and Yield
ParameterTypical ValueMethod of Determination
Antibody-Linker Conjugation Efficiency 80-95%UV-Vis Spectroscopy, Mass Spectrometry
Fluorescent Probe Click Reaction Yield >90%HPLC, Gel Electrophoresis (SDS-PAGE)
Overall Fluorescently Labeled Antibody Yield 70-85%UV-Vis Spectroscopy
Stability of Conjugate (in PBS at 4°C) >95% after 4 weeksHPLC, Functional Assays

Note: These values are representative and can vary based on the specific biomolecule, fluorescent probe, and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of an Antibody

This protocol outlines the two-step process for labeling an antibody with a fluorescent probe using this compound. The first step is the attachment of the linker to the antibody, and the second step is the click reaction with an azide-modified fluorescent dye.

Materials and Reagents:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Azide-modified fluorescent probe (e.g., Azide-Fluor 488)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography, FPLC, or HPLC)

  • Spectrophotometer (UV-Vis)

  • SDS-PAGE analysis equipment

Step 1: Activation of this compound and Conjugation to Antibody

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

    • Prepare the antibody in PBS at a concentration of 2-10 mg/mL.

  • Activate the Linker:

    • In a microcentrifuge tube, combine a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.

    • Add the this compound solution to the EDC/NHS mixture.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugate Linker to Antibody:

    • Slowly add a 10-20 fold molar excess of the activated BCN-PEG12-NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the BCN-Modified Antibody:

    • Remove excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. Fast Protein Liquid Chromatography (FPLC) is a suitable method for this purification step.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

  • Prepare Reagents:

    • Dissolve the azide-modified fluorescent probe in DMSO to a stock concentration of 1-5 mM.

  • Click Reaction:

    • Add a 3-5 fold molar excess of the azide-modified fluorescent probe to the purified BCN-modified antibody.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Purify the Fluorescently Labeled Antibody:

    • Remove the unreacted fluorescent probe using size-exclusion chromatography, FPLC, or HPLC.

Characterization of the Conjugate:

  • Degree of Labeling (DOL): Determine the ratio of dye molecules to antibody molecules using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

  • Purity and Integrity: Analyze the final conjugate by SDS-PAGE to confirm the integrity of the antibody and by HPLC to assess purity.

  • Confirmation of Conjugation: Use mass spectrometry to confirm the mass shift corresponding to the addition of the linker and fluorescent probe.

Mandatory Visualization

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_0 MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Fluorescent_Ab Fluorescently Labeled Anti-EGFR Antibody (this compound conjugate) Fluorescent_Ab->EGFR Binds for Imaging Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: EGFR signaling pathway with fluorescent antibody labeling.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Antibody & Reagents Activate_Linker 1. Activate this compound with EDC and NHS Start->Activate_Linker Conjugate_Ab 2. Conjugate Activated Linker to Antibody Activate_Linker->Conjugate_Ab Purify_BCN_Ab 3. Purify BCN-Modified Antibody (e.g., FPLC) Conjugate_Ab->Purify_BCN_Ab QC1 QC: Characterize BCN-Ab (Mass Spec, UV-Vis) Purify_BCN_Ab->QC1 Click_Reaction 4. SPAAC 'Click' Reaction with Azide-Fluorescent Probe QC1->Click_Reaction Purify_Final 5. Purify Final Fluorescent Antibody Conjugate (e.g., HPLC) Click_Reaction->Purify_Final QC2 QC: Characterize Final Conjugate (DOL, Purity, Integrity) Purify_Final->QC2 Application 6. Application (e.g., Cellular Imaging, Flow Cytometry) QC2->Application End End Application->End

Caption: Workflow for fluorescent antibody conjugation.

References

Application Notes and Protocols for Peptide Immobilization using endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of peptides onto surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including biosensor development, cell culture engineering, and targeted drug delivery systems. A successful immobilization strategy ensures that the peptide is presented in a biologically active conformation, maintains its stability, and is attached to the surface with high efficiency and specificity. The use of endo-BCN-PEG12-acid as a heterobifunctional linker offers a robust method for achieving these goals.

This linker leverages two key chemical strategies:

  • Amine-Reactive Carboxylic Acid: The terminal carboxylic acid group allows for covalent attachment to amine-functionalized surfaces through a stable amide bond, typically formed via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts specifically and efficiently with azide-modified molecules in a catalyst-free "click chemistry" reaction.[1] This bio-orthogonal reaction proceeds rapidly under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like peptides.[2]

  • PEG12 Spacer: The polyethylene glycol (PEG) spacer enhances the water solubility of the linker, reduces non-specific binding of other molecules to the surface, and provides flexibility to the immobilized peptide, which can improve its accessibility and biological activity.[3]

This document provides detailed protocols for the immobilization of azide-containing peptides onto amine-functionalized surfaces using this compound, along with methods for characterization and quantification.

Experimental Workflow

The overall process for immobilizing peptides using this compound involves a two-stage process. First, the linker is attached to an amine-functionalized surface. Second, an azide-modified peptide is conjugated to the linker-modified surface.

G cluster_0 Stage 1: Surface Functionalization with Linker cluster_1 Stage 2: Peptide Immobilization via SPAAC cluster_2 Stage 3: Characterization AmineSurface Amine-Functionalized Surface Activation Activate this compound with EDC/NHS AmineSurface->Activation Prepare Surface Coupling Couple Activated Linker to Surface Activation->Coupling Add to Surface BCNSurface BCN-Functionalized Surface Coupling->BCNSurface Wash & Dry SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCNSurface->SPAAC Incubate AzidePeptide Azide-Modified Peptide Solution AzidePeptide->SPAAC Incubate ImmobilizedPeptide Peptide-Immobilized Surface SPAAC->ImmobilizedPeptide Wash & Dry Characterization Surface Analysis: - XPS - Contact Angle - Fluorescence ImmobilizedPeptide->Characterization

Figure 1. Experimental workflow for peptide immobilization.

Detailed Experimental Protocols

Protocol 1: Functionalization of an Amine-Coated Surface with this compound

This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized gold surface)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS is recommended for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas for drying

Procedure:

  • Prepare Solutions:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, mix the this compound solution with the EDC/NHS solution. A common starting point is a 2:5:1 molar ratio of EDC:NHS:acid.[4]

    • For example, to 100 µL of 10 mM this compound in Activation Buffer, add 5 µL of 400 mM EDC and 50 µL of 100 mM NHS.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Coupling to the Surface:

    • Ensure the amine-functionalized surface is clean and dry.

    • Apply the activated linker solution to the surface, ensuring complete coverage.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing and Quenching:

    • Remove the linker solution and wash the surface thoroughly with PBS (3 times) and then DI water (3 times) to remove unreacted linker and byproducts.

    • To quench any remaining active NHS esters, incubate the surface with a blocking solution such as 1 M ethanolamine or 100 mM glycine, pH 8.5, for 30 minutes at room temperature.

    • Wash the surface again with PBS and DI water.

  • Drying:

    • Dry the BCN-functionalized surface under a gentle stream of nitrogen.

    • The surface is now ready for peptide immobilization via SPAAC.

Protocol 2: Immobilization of Azide-Modified Peptide via SPAAC

This protocol details the "click" reaction between the BCN-functionalized surface and an azide-containing peptide.

Materials:

  • BCN-functionalized surface (from Protocol 1)

  • Azide-modified peptide

  • Reaction Buffer: PBS, pH 7.4 (or other amine-free buffer)

  • Wash Buffer: PBS with 0.05% Tween-20 (optional, to reduce non-specific binding) followed by PBS and DI water.

  • Nitrogen gas for drying

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the azide-modified peptide in Reaction Buffer to the desired concentration (e.g., 0.1-1 mg/mL).

  • SPAAC Reaction:

    • Apply the peptide solution to the BCN-functionalized surface.

    • Incubate for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction is often efficient, and shorter incubation times may be sufficient. Reaction kinetics for BCN with azides are typically in the range of 0.1 to 1 M⁻¹s⁻¹.

  • Washing:

    • Remove the peptide solution.

    • Wash the surface extensively to remove non-covalently bound peptide. A typical wash sequence is:

      • PBS + 0.05% Tween-20 (3 times)

      • PBS (3 times)

      • DI water (3 times)

  • Drying:

    • Dry the peptide-immobilized surface under a gentle stream of nitrogen.

    • Store the functionalized surface under appropriate conditions (e.g., desiccated at 4°C) until use.

Characterization and Quantification

Surface Characterization

It is crucial to verify the successful modification of the surface at each stage.

G cluster_char Characterization Methods Start Amine Surface Step1 Linker Coupling Start->Step1 BCN_Surface BCN Surface Step1->BCN_Surface Step2 Peptide SPAAC BCN_Surface->Step2 XPS X-ray Photoelectron Spectroscopy (XPS) - Measures elemental composition - Confirms presence of N (amine), C, O - Increased N signal after peptide step BCN_Surface->XPS CA Contact Angle Goniometry - Measures surface hydrophilicity - Amine surfaces are hydrophilic - Changes expected after each step BCN_Surface->CA Peptide_Surface Peptide Surface Step2->Peptide_Surface Peptide_Surface->XPS Peptide_Surface->CA Fluorescence Fluorescence Microscopy/Spectroscopy - Requires fluorescently labeled peptide - Quantifies peptide density - Visualizes surface coverage Peptide_Surface->Fluorescence

Figure 2. Characterization methods for functionalized surfaces.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the top few nanometers of the surface. After peptide immobilization, an increase in the nitrogen signal (from the peptide backbone and side chains) relative to the substrate signals is expected.

  • Contact Angle Goniometry: Measuring the water contact angle can indicate changes in surface hydrophobicity/hydrophilicity. A change in the contact angle after each modification step suggests the successful addition of a new layer.

Quantification of Immobilized Peptide

Quantifying the amount of peptide immobilized on the surface is essential for reproducibility and for understanding the relationship between peptide density and biological activity.

  • Fluorescence-Based Quantification: This is a common and sensitive method.

    • Use a peptide that is labeled with a fluorescent dye (e.g., FITC, TAMRA).

    • After the immobilization protocol, measure the fluorescence intensity of the surface using a fluorescence plate reader or microscope.

    • Create a standard curve by spotting known concentrations of the fluorescent peptide on a similar, non-reactive surface and measuring their fluorescence.

    • Calculate the surface density of the immobilized peptide (e.g., in pmol/cm²) by comparing the surface's fluorescence to the standard curve.

Quantitative Data Summary

The following tables provide representative data from studies using similar immobilization chemistries. Note that the exact values will depend on the specific peptide, surface, and reaction conditions.

Table 1: Representative Reaction Conditions and Efficiencies

Parameter Condition Expected Outcome Reference
Linker Activation
EDC Concentration 2-5 mM Activates carboxyl groups
NHS Concentration 5-10 mM Stabilizes activated intermediate
Activation Time 15-30 min Sufficient for NHS-ester formation
SPAAC Reaction
Peptide Concentration 0.1 - 1.0 mg/mL Affects final surface density
Reaction Time 2-12 hours at RT High conjugation yield
Reaction pH 7.0 - 8.0 Optimal for amine reactivity and SPAAC

| Immobilization Efficiency | >60% | High efficiency for on-chip reactions with PEG linkers | N/A |

Table 2: Example Surface Characterization Data

Surface Modification Step Expected Water Contact Angle Expected XPS N1s Signal Reference
Bare Substrate (e.g., SiO₂) Variable Low/None
Amine-Functionalized Decreased (more hydrophilic) Present
BCN-PEG12-acid Coupled May increase slightly Present

| Peptide Immobilized | Variable (depends on peptide) | Increased significantly | |

Table 3: Peptide Surface Density Quantification (Example Data)

Linker Type Peptide Surface Density (pmol/cm²) Quantification Method Reference
PEG-based RGD-peptide 1 - 10 Radiometric
PEG-based Antimicrobial Peptide 20 - 50 Amino Acid Analysis

| Silane-based | Various Peptides | 5 - 30 | Fluorescence | |

Disclaimer: The quantitative data presented in these tables are compiled from various sources employing similar, but not identical, linkers and peptides. These values should be used as a guideline for experimental design and optimization.

Troubleshooting

  • Low Immobilization Efficiency:

    • Ensure EDC/NHS solutions are freshly prepared as EDC is hydrolysis-sensitive.

    • Verify the pH of the activation and coupling buffers. The activation step is most efficient at pH 4.5-7.2, while the coupling to amines is better at pH 7-8.

    • Confirm the presence of amine groups on the starting surface.

    • Increase peptide concentration or incubation time for the SPAAC reaction.

  • High Non-Specific Binding:

    • Ensure the quenching step with ethanolamine or glycine is performed effectively.

    • Include a surfactant like Tween-20 in the wash buffers.

    • The PEG linker itself is designed to minimize this, but optimization may be needed.

By following these detailed protocols and characterization methods, researchers can effectively utilize this compound to create well-defined, peptide-functionalized surfaces for a variety of advanced applications.

References

Preparation of endo-BCN-PEG12-acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-BCN-PEG12-acid is a bifunctional linker molecule integral to advancements in bioconjugation and drug delivery.[1][2] This reagent features an endo-Bicyclononyne (BCN) group for copper-free click chemistry reactions with azide-tagged molecules and a terminal carboxylic acid for covalent linkage to primary amines. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances solubility, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugates.[1][2] Accurate preparation of stock solutions is a critical first step to ensure reproducible and successful outcomes in downstream applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and cell surface labeling.

This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₃₈H₆₇NO₁₆[1]
Molecular Weight ~794 g/mol
CAS Number 2183440-27-7
Purity Typically ≥95%
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Temperature -20°C

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Argon or Nitrogen gas supply

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

  • -20°C freezer (non-frost-free)

  • Desiccator

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for many bioconjugation reactions.

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound, which can compromise its integrity.

  • Inert Atmosphere: If available, briefly flush the vial with a gentle stream of an inert gas like argon or nitrogen before opening. This helps to displace any moisture-laden air.

  • Weighing the Reagent: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 7.94 mg of the reagent (assuming a molecular weight of 794 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube containing the weighed reagent. For the example above, add 1 mL of solvent.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Centrifugation: Briefly centrifuge the tube to collect the entire solution at the bottom.

  • Aliquoting and Storage:

    • For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.

    • If an inert gas is available, flush the headspace of each aliquot with the gas before sealing.

    • Store the aliquots at -20°C in a light-protected and moisture-free environment. A desiccator within the freezer is ideal.

    • Properly stored, the stock solution should be stable for several months. However, for critical applications, it is advisable to prepare fresh stock solutions.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control start Start: Equilibrate Reagent to Room Temperature weigh Weigh this compound start->weigh add_solvent Add Anhydrous Solvent (DMSO or DMF) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve dissolve->dissolve check Confirm Complete Dissolution dissolve->check aliquot Aliquot into Single-Use Tubes store Store at -20°C aliquot->store check->aliquot If dissolved

Caption: Workflow for preparing this compound stock solution.

Logical_Relationship_Diagram Key Factors for Stock Solution Stability cluster_factors Influencing Factors cluster_outcomes Impact on cluster_mitigation Mitigation Strategies moisture Moisture stability Stock Solution Stability & Efficacy moisture->stability light Light Exposure light->stability temp Temperature Fluctuations temp->stability oxygen Oxygen oxygen->stability anhydrous Use Anhydrous Solvents anhydrous->moisture inert_gas Inert Gas Atmosphere inert_gas->oxygen aliquot Aliquotting aliquot->temp storage Proper Storage (-20°C, Dark, Desiccated) storage->moisture storage->light storage->temp

References

Application Notes and Protocols for the Purification of endo-BCN-PEG12-acid Conjugates by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The endo-BCN-PEG12-acid is a monodisperse PEG linker featuring a bicyclononyne (BCN) group for copper-free click chemistry and a carboxylic acid for stable amide bond formation[1][2]. This bifunctionality allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Following the conjugation reaction, the resulting mixture typically contains the desired product alongside unreacted starting materials, excess PEG linker, and potential side products. Effective purification is therefore a critical step to ensure the safety and efficacy of the final conjugate. Size Exclusion Chromatography (SEC) is a powerful technique for this purpose, separating molecules based on their hydrodynamic radius in solution[][4]. As PEGylation significantly increases the hydrodynamic volume of a molecule, SEC is highly effective at separating the larger PEGylated conjugate from smaller, unreacted components[5].

This application note provides a detailed protocol for the purification of a model this compound conjugate using SEC. It also offers guidance on method development and optimization for different types of conjugates.

Principle of SEC for PEGylated Conjugates

Size Exclusion Chromatography separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. The covalent attachment of a PEG chain to a molecule increases its hydrodynamic radius, leading to an earlier elution time in SEC compared to its non-PEGylated counterpart. This principle allows for the efficient separation of the desired conjugate from unreacted starting materials and smaller impurities.

Materials and Equipment

Reagents and Consumables
  • Crude this compound conjugate reaction mixture

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 150 mM sodium phosphate, 150 mM NaCl) or as optimized

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Arginine (optional, for reducing non-specific interactions)

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis or Diode Array Detector (DAD)

    • Refractive Index (RI) detector (recommended for detecting species without a UV chromophore, such as the free PEG linker)

    • Multi-Angle Light Scattering (MALS) detector (optional, for absolute molecular weight determination)

  • SEC column (selection depends on the molecular weight of the conjugate, see Table 1)

  • Fraction collector

  • Data acquisition and analysis software

Experimental Protocols

General Workflow for SEC Purification

The general workflow for the purification of this compound conjugates by SEC involves sample preparation, SEC separation, fraction collection, and analysis of the collected fractions.

G cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis & Pooling prep Crude Reaction Mixture filter Filter Sample (0.22 µm) prep->filter inject Inject onto Equilibrated SEC Column filter->inject separate Isocratic Elution with Optimized Mobile Phase inject->separate detect Monitor Elution (UV, RI) separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., LC-MS, SDS-PAGE) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Buffer Exchange & Concentration pool->concentrate

Caption: General experimental workflow for SEC purification.

Protocol for a Model Peptide Conjugate (MW ~3-5 kDa)

This protocol is optimized for the purification of a conjugate formed between this compound (MW ~850 Da) and a peptide (MW ~2-4 kDa).

1. Column Selection and Equilibration:

  • Select an SEC column with a suitable fractionation range for small proteins and peptides (e.g., 100-10,000 Da). Refer to Table 1 for examples.

  • Equilibrate the column with at least two column volumes of the mobile phase (e.g., PBS, pH 7.4) at the desired flow rate until a stable baseline is achieved.

2. Sample Preparation:

  • If the reaction solvent is not compatible with the mobile phase (e.g., high concentration of organic solvent), perform a buffer exchange or dilute the sample in the mobile phase.

  • Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions:

  • Column: e.g., TSKgel UP-SW2000 or similar

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Injection Volume: 10-50 µL (dependent on column dimensions and sample concentration)

  • Detection:

    • UV at 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present).

    • RI detector to monitor for unreacted PEG linker.

4. Fraction Collection:

  • Collect fractions based on the elution profile. The conjugate is expected to elute first, followed by the unreacted peptide, and finally the unreacted this compound and other small molecules.

5. Post-Purification Analysis:

  • Analyze the collected fractions by an appropriate analytical method (e.g., analytical SEC, RP-HPLC, LC-MS) to confirm the purity and identity of the conjugate.

  • Pool the fractions containing the pure conjugate.

  • If necessary, perform buffer exchange and/or concentration of the pooled fractions.

Data Presentation and Interpretation

Representative Chromatogram

A successful SEC purification will show clear separation between the conjugate, unreacted starting materials, and byproducts. The conjugate, having the largest hydrodynamic radius, will elute first.

Quantitative Data Summary

The following tables provide examples of SEC columns suitable for different molecular weight ranges and typical performance data that can be expected.

Table 1: SEC Column Selection Guide

Column NameParticle Size (µm)Pore Size (Å)Approx. MW Range (Da) for Peptides/ProteinsApplication Example
TSKgel UP-SW20002125500 - 150,000Peptides, small proteins, antibody fragments
Agilent AdvanceBio SEC 130Å2.7130100 - 50,000Peptides, small proteins
Zenix SEC-80380100 - 30,000Small proteins and peptides
Superdex 30 Increase8.6-100 - 7,000Peptides and small biomolecules

Table 2: Example Purification Performance Data

AnalyteRetention Time (min)Peak Area (%)Purity by Analytical SEC (%)
Crude Reaction Mixture
Conjugate8.565-
Unreacted Peptide10.225-
Unreacted Linker12.110-
Pooled Fractions
Conjugate8.5100>95%

Method Development and Optimization

The provided protocol serves as a starting point. For optimal results, method development should be performed for each specific conjugate.

  • Mobile Phase Composition: The ionic strength of the mobile phase is crucial to minimize secondary interactions between the analyte and the stationary phase. A salt concentration of 150-300 mM is typically sufficient. In cases of persistent non-specific hydrophobic interactions, the addition of arginine (e.g., 200-300 mM) to the mobile phase can be beneficial. For conjugates that are sensitive to pH, the buffer should be adjusted accordingly.

  • Flow Rate: Lower flow rates generally lead to better resolution but longer run times. The optimal flow rate will be a balance between resolution and throughput.

  • Column Selection: The choice of SEC column is critical and must be based on the molecular weight of the target conjugate. The molecular weight of the analyte should fall within the linear range of the column's calibration curve for optimal separation.

Bioconjugation and Purification Logic

The following diagram illustrates the logical relationship between the bioconjugation reaction and the subsequent purification and analysis steps.

G cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Analysis & Final Product reagent1 Biomolecule (e.g., Peptide) reaction Conjugation Reaction (e.g., Amide Coupling) reagent1->reaction reagent2 This compound reagent2->reaction crude Crude Mixture: - Conjugate - Unreacted Biomolecule - Unreacted Linker reaction->crude sec Size Exclusion Chromatography crude->sec fractions Separated Fractions sec->fractions analysis Purity & Identity Confirmation (LC-MS) fractions->analysis product Pure Conjugate analysis->product

Caption: Logic diagram of bioconjugation and purification.

Conclusion

Size Exclusion Chromatography is a robust and reliable method for the purification of this compound conjugates. By selecting the appropriate column and optimizing the mobile phase conditions, high purity conjugates can be obtained, which is a critical step in the development of novel therapeutics and research tools. The use of advanced detectors like MALS can further provide valuable information on the molecular weight and degree of conjugation of the purified product.

References

Application Notes and Protocols: Leveraging endo-BCN-PEG12-acid for Live-Cell Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing endo-BCN-PEG12-acid for strain-promoted alkyne-azide cycloaddition (SPAAC) in living cells. This powerful bioorthogonal tool enables the precise labeling and tracking of biomolecules, offering significant advantages for research, diagnostics, and therapeutic development.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the field of bioconjugation by allowing for the covalent labeling of biomolecules in their native environment without the need for toxic copper catalysts.[1] The bicyclo[6.1.0]nonyne (BCN) moiety is a highly reactive strained alkyne that readily participates in SPAAC reactions with azide-functionalized molecules.[2] The this compound reagent combines the high reactivity of the BCN group with a hydrophilic 12-unit polyethylene glycol (PEG) linker and a terminal carboxylic acid.[3] This trifunctional design offers several key advantages for live-cell applications:

  • High Reactivity and Specificity: The BCN group ensures a rapid and specific reaction with azide-tagged molecules, forming a stable triazole linkage.[2][4]

  • Enhanced Solubility and Biocompatibility: The PEG12 linker increases the hydrophilicity of the reagent and any subsequent conjugates, which can improve solubility in aqueous buffers and reduce non-specific binding within a cellular environment.

  • Versatile Conjugation: The terminal carboxylic acid provides a handle for conjugation to primary amines on biomolecules, such as antibodies or proteins, using standard EDC/NHS chemistry.

These features make this compound an ideal tool for a range of applications, including live-cell imaging, targeted drug delivery, and the study of dynamic cellular processes.

Data Presentation

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCNPrimary Azide (2-azidoethanol)0.024
BCNSecondary Azide (2-azidopropanol)0.019
BCNTertiary Azide (2-azido-2-methylpropanol)0.012
BCNFluoroalkyl Azide~16-fold faster than non-fluorinated azides

Note: Reaction rates can be influenced by solvent, temperature, and the specific molecular context of the reacting partners. The data presented should be used as a general guideline.

Experimental Protocols

This section provides detailed protocols for the use of this compound in living cells, covering the initial conjugation to a targeting moiety (e.g., an antibody), the subsequent live-cell labeling, and assays for determining labeling efficiency and cytotoxicity.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.

Materials:

  • This compound

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound, EDC, and NHS to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the dissolved this compound with the calculated amounts of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Antibody Conjugation:

    • Add the activated this compound mixture to the antibody solution. The molar ratio of activated linker to antibody should be optimized but a starting point of 20:1 is recommended.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient conjugation to primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts by purifying the antibody conjugate using a desalting column or dialysis against PBS.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA assay).

    • The degree of labeling can be determined using mass spectrometry if desired.

Protocol 2: Live-Cell Labeling of Azide-Modified Cell Surface Proteins

This protocol describes the labeling of cells that have been metabolically engineered to express azide-functionalized proteins on their surface with the BCN-conjugated antibody from Protocol 1.

Materials:

  • Cells expressing azide-modified surface proteins (e.g., cultured with an azide-containing sugar analog)

  • BCN-conjugated antibody (from Protocol 1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently-labeled secondary antibody (if the primary antibody is not directly labeled)

  • Imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable format for analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry).

    • Culture cells under conditions that promote the incorporation of the azide-modified precursor into the target biomolecule.

  • Labeling Reaction:

    • Wash the cells twice with warm PBS.

    • Dilute the BCN-conjugated antibody to the desired final concentration (typically 1-10 µg/mL) in complete cell culture medium.

    • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove unbound antibody.

  • Secondary Labeling (if applicable):

    • If the primary antibody is not fluorescent, incubate the cells with a fluorescently-labeled secondary antibody according to the manufacturer's protocol.

  • Imaging/Analysis:

    • Replace the wash buffer with imaging medium.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

Protocol 3: Cytotoxicity Assay

This protocol describes a method to assess the potential cytotoxicity of the this compound conjugate on living cells using a standard MTT or CCK-8 assay.

Materials:

  • HeLa, L929, or other suitable cell line

  • BCN-conjugated antibody (or other biomolecule)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of the BCN-conjugated molecule in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to each well and mix to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the conjugate concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_labeling Protocol 2: Live-Cell Labeling cluster_cytotoxicity Protocol 3: Cytotoxicity Assay reagent This compound edc_nhs EDC/NHS Activation reagent->edc_nhs Activate Carboxylic Acid conjugate BCN-Antibody Conjugate edc_nhs->conjugate React with Primary Amines antibody Amine-containing Antibody antibody->conjugate labeled_cells Labeled Cells conjugate->labeled_cells SPAAC Reaction (37°C, 30-60 min) treated_cells Treated Cells conjugate->treated_cells Incubate (24-72h) cells Azide-expressing Live Cells cells->labeled_cells analysis Microscopy or Flow Cytometry labeled_cells->analysis Wash & Analyze assay_cells Live Cells in 96-well Plate assay_cells->treated_cells viability_assay MTT/CCK-8 Assay treated_cells->viability_assay results IC50 Determination viability_assay->results

Caption: Experimental workflow for using this compound.

signaling_pathway_application cluster_receptor_tracking Application: Tracking Receptor Internalization receptor Cell Surface Receptor (Azide-labeled) labeled_receptor Labeled Receptor on Cell Surface receptor->labeled_receptor bcn_antibody BCN-Antibody (Fluorescent) bcn_antibody->labeled_receptor SPAAC Labeling endosome Endosome with Internalized Receptor labeled_receptor->endosome Endocytosis ligand Ligand ligand->labeled_receptor Binding downstream Downstream Signaling (e.g., Kinase Cascade) endosome->downstream

Caption: Tracking receptor internalization with this compound.

References

Application Notes and Protocols for Targeted Drug Delivery Using endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing off-target toxicity and improving the therapeutic index. The heterobifunctional linker, endo-BCN-PEG12-acid , is a versatile tool in the construction of targeted drug delivery systems such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

This molecule incorporates three key functional components:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne facilitates covalent conjugation to azide-modified molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers under mild conditions.

  • A polyethylene glycol (PEG) spacer: The 12-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces non-specific binding, and can improve in vivo stability and circulation time.

  • A terminal carboxylic acid (-COOH) group: This functional group can be activated to form a stable amide bond with primary amines present on proteins (like antibodies), drug molecules, or nanoparticle surfaces.

These application notes provide detailed protocols for the use of this compound in the synthesis of a HER2-targeted antibody-drug conjugate and the surface functionalization of a drug-loaded nanoparticle.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₃₈H₆₇NO₁₆
Molecular Weight 793.94 g/mol
Purity ≥95%
Solubility DMSO, DCM, DMF
Storage -20°C, desiccated

Note: Data sourced from commercially available information.

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted BCN-PEG-MMAE ADC

The following data is representative of the expected performance of an antibody-drug conjugate synthesized using a BCN-PEG linker to conjugate monomethyl auristatin E (MMAE) to the anti-HER2 antibody, trastuzumab.

Cell LineHER2 ExpressionADC ConstructIC₅₀ (pM)
SK-BR-3 HighTrastuzumab-BCN-PEG-MMAE310
CHO-K1 NegativeTrastuzumab-BCN-PEG-MMAE>100,000

Note: This data is adapted from a study using a similar BCN-PEG linker to illustrate the expected target-specific cytotoxicity. Actual IC₅₀ values may vary based on experimental conditions and the specific linker used.

Table 3: Representative Drug Loading and Cytotoxicity of Doxorubicin-Loaded Nanoparticles

This table illustrates the expected characteristics of nanoparticles functionalized with a PEG linker and loaded with doxorubicin (DOX).

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)IC₅₀ on MCF-7 cells (µg/mL)
DOX-loaded PEG-PLGA NP ~9%>90%~0.5
Free DOX N/AN/A~1.2

Note: This data is representative of typical PEG-PLGA nanoparticles and is provided for illustrative purposes. Actual values will depend on the specific nanoparticle composition and preparation method.

Experimental Protocols

Protocol 1: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug (e.g., Azide-PEG-vc-PABC-MMAE) to an anti-HER2 antibody (e.g., Trastuzumab) using this compound.

Step 1: Antibody Modification with this compound

  • Materials:

    • Trastuzumab (or other amine-containing antibody)

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, pH 5.5

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column)

  • Procedure:

    • Prepare a 10 mg/mL solution of Trastuzumab in Coupling Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • In a reaction tube, combine the Trastuzumab solution with a 10-fold molar excess of this compound.

    • Add a 20-fold molar excess of EDC and NHS to the antibody-linker mixture.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the BCN-modified antibody using SEC with PBS (pH 7.4) as the mobile phase to remove unreacted linker and reagents.

    • Characterize the purified product to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Materials:

    • BCN-modified Trastuzumab (from Step 1)

    • Azide-modified cytotoxic payload (e.g., Azide-PEG-vc-PABC-MMAE)

    • PBS, pH 7.4

    • Hydrophobic Interaction Chromatography (HIC) system for analysis

  • Procedure:

    • Prepare a 10 mM stock solution of the azide-modified payload in DMSO.

    • To the purified BCN-modified Trastuzumab, add a 1.5 to 3-fold molar excess of the azide-modified payload. The final DMSO concentration should be below 10% v/v.

    • Incubate the reaction for 4-12 hours at 37°C. The reaction progress can be monitored by HIC to observe the formation of different drug-to-antibody ratio (DAR) species.

    • Once the desired DAR is achieved, purify the final ADC using SEC or tangential flow filtration to remove the unreacted payload.

    • Characterize the final ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.

Protocol 2: Surface Functionalization of Nanoparticles

This protocol outlines the functionalization of amine-presenting nanoparticles with this compound for subsequent conjugation of azide-modified targeting ligands or imaging agents.

  • Materials:

    • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂)

    • This compound

    • EDC and NHS

    • Activation Buffer: 0.1 M MES, pH 5.5

    • Reaction Buffer: PBS, pH 7.4

    • Centrifugation system for nanoparticle purification

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • Add a 50-fold molar excess of this compound to the nanoparticle suspension.

    • Add a 100-fold molar excess of EDC and NHS.

    • React for 4 hours at room temperature with continuous stirring.

    • Pellet the nanoparticles by centrifugation and remove the supernatant.

    • Wash the nanoparticles three times by resuspending in Reaction Buffer and pelleting by centrifugation to remove unreacted reagents.

    • The resulting BCN-functionalized nanoparticles are ready for SPAAC conjugation with azide-modified molecules.

Visualizations

Experimental Workflows

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Ab Trastuzumab (-NH2) EDC_NHS EDC / NHS Activation Ab->EDC_NHS Linker This compound Linker->EDC_NHS Activated_Ab BCN-Ab Conjugate EDC_NHS->Activated_Ab Amide Bond Formation Purification1 SEC Purification Activated_Ab->Purification1 Final_ADC Trastuzumab-MMAE ADC Purification1->Final_ADC SPAAC Reaction Azide_Payload Azide-MMAE Azide_Payload->Final_ADC Purification2 SEC Purification Final_ADC->Purification2 Characterization Characterization Purification2->Characterization DAR, Purity, etc.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Nanoparticle_Functionalization_Workflow NP_NH2 Amine-Functionalized Nanoparticle Activation EDC/NHS Activation NP_NH2->Activation Linker This compound Linker->Activation Conjugation Amide Bond Formation Activation->Conjugation BCN_NP BCN-Functionalized Nanoparticle Conjugation->BCN_NP Washing Centrifugation/ Washing BCN_NP->Washing SPAAC_Step SPAAC with Azide-Molecule Washing->SPAAC_Step Final_NP Targeted Nanoparticle SPAAC_Step->Final_NP HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation Ras Ras HER2->Ras Lysosome Lysosome HER2->Lysosome Internalization HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Trastuzumab-BCN-PEG-MMAE (ADC) ADC->HER2 Binds to HER2 ADC->HER2 Blocks Signaling MMAE MMAE Microtubules Microtubule Disruption MMAE->Microtubules Lysosome->MMAE Linker Cleavage

Application Notes and Protocols for Creating PROTACs with endo-BCN-PEG12-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the endo-BCN-PEG12-acid linker. This linker features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a carboxylic acid for amide bond formation, offering a versatile platform for PROTAC assembly.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

The following table summarizes representative quantitative data for PROTACs with PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for an this compound-containing PROTAC is not publicly available, this data provides a comparative context for expected performance.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference Cell Line
BRD4PomalidomidePEG~45 (12 PEG units)5 - 50> 90HeLa
BTKPomalidomidePEG~45 (12 PEG units)10 - 100> 85Ramos
ERαVH032 (VHL)PEG~45 (12 PEG units)1 - 20> 95MCF7
Androgen ReceptorPomalidomidePEG~45 (12 PEG units)20 - 150> 80LNCaP

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using an this compound linker involves a modular synthetic approach followed by rigorous biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation L1 Azide-functionalized E3 Ligase Ligand Final_PROTAC Final PROTAC Molecule L1->Final_PROTAC L2 Amine-functionalized Target Protein Ligand Intermediate BCN-PEG12-Target Ligand Intermediate L2->Intermediate Amide Coupling Linker This compound Linker->Intermediate Intermediate->Final_PROTAC SPAAC Reaction Cell_Culture Cell Culture & PROTAC Treatment Final_PROTAC->Cell_Culture Characterization Lysis Cell Lysis Cell_Culture->Lysis WB Western Blot Lysis->WB Analysis Data Analysis (DC50 & Dmax) WB->Analysis

Application Notes and Protocols for Developing Diagnostic Assays with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and specific diagnostic assays is a cornerstone of modern medicine and life science research. The choice of conjugation chemistry to link reporter molecules, capture agents, or therapeutic payloads to biomolecules is a critical determinant of assay performance. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its bioorthogonal nature, high efficiency, and mild reaction conditions.[1][2]

This document provides detailed application notes and protocols for the use of endo-BCN-PEG12-acid , a heterobifunctional linker, in the development of diagnostic assays. This linker features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry with azide-modified molecules, a hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a terminal carboxylic acid for covalent attachment to primary amines on biomolecules such as antibodies and proteins.[3][4]

Chemical Properties and Handling

  • Molecular Formula: C₃₈H₆₇NO₁₆[3]

  • Molecular Weight: 794.0 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMSO, DMF, and DCM

  • Storage: Store at -20°C, protected from moisture and light.

Data Presentation

Table 1: Comparative Reaction Kinetics of Common Click Chemistry Reagents
Reagent CombinationReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
BCN + Azide SPAAC~0.1 - 1.0Good balance of reactivity and stability; smaller and less hydrophobic than DBCO.
DBCO + AzideSPAAC~0.3 - 2.0Generally faster kinetics than BCN.
TCO + TetrazineIEDDA>1000Exceptionally fast reaction rates.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Table 2: Stability of Antibody-BCN Conjugates
Storage ConditionDurationAggregation (%)Loss of Activity (%)
4°C in PBS, pH 7.428 days< 2%< 5%
-20°C in PBS with glycerol3 months< 1%< 3%
37°C in Human Serum7 days2-5%5-10%

This data is representative and can vary based on the specific antibody and conjugation ratio.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the conjugation of this compound to a primary antibody via its lysine residues.

Materials:

  • This compound

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow this compound, NHS, and EDC to come to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of NHS and EDC in Reaction Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix 10 µL of 10 mM this compound with 50 µL of Reaction Buffer.

    • Add 10 µL of 100 mM NHS and 10 µL of 100 mM EDC to the solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Antibody Conjugation:

    • Adjust the concentration of the antibody to 2-5 mg/mL in PBS.

    • Add the activated this compound solution to the antibody solution at a molar excess of 10-20 fold.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Antibody-BCN Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using an appropriate column for antibody purification.

    • The mobile phase should be PBS, pH 7.4.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.

    • Confirm successful conjugation by mass spectrometry; an increase in mass corresponding to the attached linker should be observed.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization BCN_Acid This compound Activated_BCN BCN-PEG12-NHS Ester BCN_Acid->Activated_BCN EDC, NHS EDC_NHS EDC/NHS Conjugate Antibody-BCN Conjugate Activated_BCN->Conjugate Antibody Antibody (-NH2) Antibody->Conjugate SEC Size-Exclusion Chromatography Conjugate->SEC MS Mass Spectrometry SEC->MS

Caption: Workflow for antibody conjugation with this compound.

Protocol 2: Development of a Sandwich ELISA using an Antibody-BCN Conjugate

This protocol outlines the development of a sandwich ELISA using a capture antibody and a detection antibody conjugated with this compound, followed by a SPAAC reaction with an azide-modified reporter enzyme.

Materials:

  • Capture antibody

  • Antibody-BCN conjugate (from Protocol 1)

  • Azide-modified Horseradish Peroxidase (HRP-Azide)

  • Antigen standard

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample/Standard Diluent (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the antigen standard in Sample/Standard Diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the Antibody-BCN conjugate to an optimized concentration (e.g., 0.1-1 µg/mL) in Sample/Standard Diluent.

    • Add 100 µL of the diluted Antibody-BCN conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Click Reaction with Reporter Enzyme:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-Azide to an optimized concentration in Sample/Standard Diluent.

    • Add 100 µL of the diluted HRP-Azide to each well.

    • Incubate for 1 hour at room temperature to allow the SPAAC reaction to occur.

  • Substrate Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

G Coat_Plate Coat Plate with Capture Antibody Block Block Plate Coat_Plate->Block Add_Sample Add Sample/ Standard Block->Add_Sample Add_Detection_Ab Add Antibody-BCN Conjugate Add_Sample->Add_Detection_Ab Click_Reaction Add HRP-Azide (SPAAC Reaction) Add_Detection_Ab->Click_Reaction Add_Substrate Add TMB Substrate Click_Reaction->Add_Substrate Read_Plate Read Absorbance at 450 nm Add_Substrate->Read_Plate

Caption: Sandwich ELISA workflow using SPAAC for detection.

Protocol 3: Development of a Lateral Flow Immunoassay (LFIA)

This protocol provides a general framework for developing a sandwich-format LFIA using gold nanoparticles conjugated to an antibody via this compound.

Materials:

  • Antibody-BCN conjugate (from Protocol 1)

  • Azide-modified gold nanoparticles (AuNP-Azide)

  • Capture antibody (for the test line)

  • Anti-species antibody (for the control line)

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Backing card

  • Lamination system

Procedure:

  • Conjugation of Antibody to Gold Nanoparticles:

    • In a suitable buffer, mix the Antibody-BCN conjugate with AuNP-Azide.

    • Allow the SPAAC reaction to proceed for 1-2 hours at room temperature.

    • Purify the AuNP-antibody conjugate by centrifugation and resuspend in a suitable buffer.

  • Preparation of the Conjugate Pad:

    • Immerse the conjugate pad material in the AuNP-antibody conjugate solution.

    • Dry the conjugate pad completely.

  • Preparation of the Nitrocellulose Membrane:

    • Stripe the capture antibody onto the membrane to create the test line.

    • Stripe the anti-species antibody onto the membrane to create the control line.

    • Dry the membrane.

  • Assembly of the LFIA Strip:

    • Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card in the correct order and with appropriate overlaps.

    • Laminate the assembled card and cut into individual test strips.

  • Assay Procedure:

    • Apply the sample to the sample pad.

    • The sample will flow along the strip by capillary action.

    • If the target antigen is present, it will bind to the AuNP-antibody conjugate and be captured at the test line, forming a visible red line.

    • The AuNP-antibody conjugate will also be captured at the control line, forming a second red line, indicating a valid test.

G Sample_Pad Sample Pad Conjugate_Pad Conjugate Pad (AuNP-Ab-BCN) Sample_Pad->Conjugate_Pad Sample Flow Membrane Nitrocellulose Membrane Test Line (Capture Ab) Control Line (Anti-Ab) Conjugate_Pad->Membrane:T Sample Flow Absorbent_Pad Absorbent Pad Membrane:C->Absorbent_Pad

Caption: Components of a lateral flow immunoassay strip.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be targeted by an antibody-drug conjugate (ADC) developed using this compound. In this example, an antibody targets a cell surface receptor, leading to internalization and release of a cytotoxic drug.

G cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis ADC Antibody-Drug Conjugate (Ab-BCN-Payload) ADC->Receptor Binding

Caption: ADC targeting a cell surface receptor and inducing apoptosis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete activation of the carboxylic acid.Ensure EDC and NHS are fresh and properly stored. Optimize the activation time.
Inactive antibody or competing amine-containing buffers.Perform a buffer exchange to an amine-free buffer (e.g., PBS). Ensure the antibody is functional.
High Background in Immunoassays Insufficient blocking.Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking buffer. Increase blocking time.
Non-specific binding of the conjugate.Optimize the concentration of the antibody conjugate. The PEG12 spacer on the linker is designed to reduce non-specific binding, but further optimization may be needed.
Low Signal in Immunoassays Low affinity of the antibody after conjugation.The conjugation process may have affected the antigen-binding site. Reduce the molar excess of the linker during conjugation to decrease the degree of labeling.
Inefficient SPAAC reaction.Ensure the azide-modified reporter molecule is of high quality and used at an optimized concentration. Increase the incubation time for the click reaction.
Inconsistent Results in LFIA Uneven flow rate.Ensure proper assembly of the LFIA strip and consistent material quality.
Aggregation of gold nanoparticle conjugates.Ensure proper purification and storage of the conjugates. The PEG spacer helps to prevent aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing endo-BCN-PEG12-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker molecule. It possesses two key reactive groups:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne reacts with azide-modified molecules via Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][3] This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biological processes.[1][4]

  • A Carboxylic Acid (-COOH) group: This terminal acid can be activated to react with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.

The polyethylene glycol (PEG12) spacer enhances the solubility of the molecule in aqueous solutions and provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity of the BCN moiety.

  • Long-term storage: Store at -20°C in a dark, dry environment.

  • Short-term storage and shipping: The compound is stable at ambient temperature for short periods (days to weeks).

  • Handling: Avoid prolonged exposure to light and moisture. For creating stock solutions, dissolve the reagent in an anhydrous solvent such as DMSO, DMF, or DCM.

Q3: What are the key reaction steps for a typical two-step conjugation using this compound?

A3: A typical two-step conjugation involves:

  • Activation of the Carboxylic Acid: The carboxylic acid on the this compound is activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive intermediate.

  • Amide Bond Formation: The activated linker is then reacted with a primary amine-containing molecule (e.g., a protein) to form a stable amide bond.

  • Purification: The BCN-functionalized molecule is purified to remove excess linker and coupling reagents.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The purified BCN-containing molecule is reacted with an azide-modified molecule. This reaction proceeds without the need for a copper catalyst.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield in Amide Coupling Step Inefficient activation of the carboxylic acid.- Use fresh EDC/HATU solutions. - Optimize the molar ratio of EDC/HATU to the linker. A 1.5-2 fold molar excess is a good starting point. - Consider adding an NHS or Sulfo-NHS ester to the EDC reaction to increase the stability of the active intermediate.
Presence of competing primary amines in the buffer.- Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS or HEPES. - If your protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.
Low concentration of the protein or linker.- For efficient conjugation, it is recommended to work with a protein concentration of at least 0.5-1 mg/mL.
Inaccessible amine groups on the protein.- Protein folding can limit the accessibility of reactive sites. Consider denaturing and refolding the protein if its function is not compromised. - Alternatively, explore modifying other reactive groups on the protein if primary amines are not accessible.
Low Yield in SPAAC Reaction Degradation of the BCN reagent.- Ensure proper storage of the this compound at -20°C and protection from light and moisture.
Suboptimal reaction conditions for SPAAC.- SPAAC reactions are generally faster in aqueous solutions compared to organic solvents. - The pH of the reaction can significantly impact the reaction rate; optimization may be required. A physiological pH of around 7.4 is a good starting point. - Increase the reaction time or temperature (if the biomolecules are stable).
Steric hindrance between the two molecules.- The PEG12 spacer is designed to reduce steric hindrance, but for very large molecules, a longer PEG spacer might be necessary.
Precipitation of the Conjugate Over-modification of the protein leading to changes in its isoelectric properties.- Reduce the molar excess of the linker used in the amide coupling step. - After the reaction, adjusting the pH of the solution away from the protein's isoelectric point can sometimes help to redissolve the precipitate.
Hydrophobicity of the final conjugate.- The PEG12 linker enhances hydrophilicity, but if a very hydrophobic molecule is being conjugated, aggregation can still occur. Consider using a longer PEG linker for increased solubility.
Smearing of Bands on SDS-PAGE Heterogeneity of the conjugate.- A variable number of linker molecules may be attached to each protein molecule, resulting in a heterogeneous population that appears as a smear on the gel. - Optimize the linker-to-protein ratio to achieve a more uniform drug-to-antibody ratio (DAR). - Use purification techniques like size-exclusion chromatography (SEC) to isolate fractions with a more defined conjugation ratio.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with an Azide-Modified Small Molecule

This protocol describes the conjugation of a protein (containing primary amines) with an azide-modified small molecule using this compound as the linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO

  • Azide-modified small molecule

  • Quenching reagent (e.g., hydroxylamine)

  • Desalting columns or dialysis equipment

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.5.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 3: Conjugation to the Protein

  • Add the activated linker solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a common starting point, but this should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching reagent like hydroxylamine to a final concentration of 10-50 mM and incubating for 15 minutes.

Step 4: Purification of the BCN-Protein Conjugate

  • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.

Step 5: SPAAC Reaction

  • Add the azide-modified small molecule to the purified BCN-protein conjugate. A 2-5 fold molar excess of the azide compound is recommended.

  • Incubate for 4-12 hours at room temperature. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove the excess azide-modified small molecule.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 0.5 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Linker:Protein Molar Ratio 5:1 to 20:1This needs to be optimized for each specific protein to achieve the desired degree of labeling and avoid precipitation.
EDC/NHS:Linker Molar Ratio 1.5:1 to 2:1Use freshly prepared solutions for optimal activation.
Azide:BCN Molar Ratio 2:1 to 5:1A slight excess of the azide component drives the SPAAC reaction to completion.
Reaction pH (Amide Coupling) 7.2 - 8.0For reaction with primary amines.
Reaction pH (SPAAC) 6.5 - 7.5SPAAC is generally efficient at physiological pH.
Reaction Temperature 4°C to 25°CLower temperatures can be used to minimize protein degradation.
Reaction Time (Amide Coupling) 1 - 4 hoursCan be extended to overnight at 4°C.
Reaction Time (SPAAC) 4 - 12 hoursReaction times can vary depending on the specific azide and BCN reactants.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Conjugation reagent_prep Reagent Preparation (Linker, EDC/NHS Stocks) activation Activation of This compound (with EDC/NHS) reagent_prep->activation conjugation Amide Bond Formation (Reaction with Protein) activation->conjugation purification1 Purification 1 (Removal of excess linker) conjugation->purification1 spaac SPAAC Reaction (with Azide-Molecule) purification1->spaac purification2 Purification 2 (Removal of excess azide) spaac->purification2 analysis Analysis (SDS-PAGE, MS) purification2->analysis

Caption: A flowchart illustrating the key steps in a two-step bioconjugation protocol.

signaling_pathway This compound Conjugation Chemistry cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction linker endo-BCN-PEG12-COOH activated_linker Activated Ester Intermediate linker->activated_linker EDC, NHS bcn_protein BCN-Protein Conjugate activated_linker->bcn_protein protein Protein-NH2 protein->bcn_protein final_conjugate Final Protein Conjugate bcn_protein->final_conjugate azide Azide-Molecule azide->final_conjugate

Caption: The two primary chemical reactions involved in the conjugation process.

References

Technical Support Center: Troubleshooting SPAAC Reactions with BCN

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing bicyclo[6.1.0]nonyne (BCN). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SPAAC reaction with BCN is resulting in a low yield. What are the common causes?

Low yields in SPAAC reactions involving BCN can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Reagent Integrity: Ensure your BCN and azide-containing molecules have been stored correctly, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[2][3] Prepare fresh solutions of your reactants before initiating the experiment.[3]

  • Suboptimal Reaction Conditions: The reaction kinetics can be significantly influenced by the buffer composition, pH, and temperature.[1]

  • Steric Hindrance: Bulky functional groups near the azide or BCN moiety can impede the reaction.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, a reduced reaction rate.

  • Incorrect Stoichiometry: An improper ratio of BCN to the azide-containing molecule can result in the incomplete consumption of the limiting reagent.

  • Side Reactions: BCN can react with other functional groups, most notably thiols present in cysteine residues of proteins, leading to off-target labeling and a decrease in the desired product.

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing your reaction setup is crucial for achieving high yields. Consider the following adjustments:

  • Buffer and pH: The choice of buffer can significantly impact reaction rates. For instance, some studies have shown that HEPES buffer may lead to higher reaction rates compared to PBS. A slightly alkaline pH, in the range of 7.5-8.5, can also increase the rate of SPAAC reactions.

  • Temperature and Reaction Time: While SPAAC reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or even 37°C can significantly accelerate the reaction. It is advisable to monitor the reaction over a 24-48 hour period to determine the optimal time. For some applications, incubation times of 2-4 hours at room temperature, or 12-24 hours at 4°C, have been reported as sufficient.

  • Reactant Concentration and Stoichiometry: Increasing the concentration of the reactants can enhance the reaction rate. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point for many applications.

  • Solvent: For reactions involving biomolecules, aqueous buffers are commonly used. Ensure that any organic co-solvent, such as DMSO used to dissolve a hydrophobic BCN reagent, is kept at a low percentage (ideally below 5% v/v) to minimize potential negative effects on the structure and stability of biomolecules like proteins.

Q3: I suspect steric hindrance is limiting my reaction. What can I do?

Steric hindrance is a known challenge in SPAAC reactions. Here are some strategies to mitigate its effects:

  • Introduce a PEG Spacer: Incorporating a polyethylene glycol (PEG) linker into your BCN or azide-containing molecule can increase the distance between the reactive moieties and any bulky groups, thereby improving accessibility. The presence of a PEG linker has been shown to enhance reaction rates.

  • Consider BCN Diastereomers: BCN is synthesized as a mixture of two diastereomers: endo and exo. While both are reactive, the endo-BCN isomer may be more suitable for modifications of macromolecules where steric hindrance is a concern due to the more extended nature of its tricyclic fused ring system in the product.

  • Denaturing Conditions for Proteins: For protein conjugations, performing the reaction under denaturing conditions can expose buried azide or BCN groups. However, this is only applicable if the protein can be refolded or if its final tertiary structure is not critical for its function.

Q4: Are there any known side reactions with BCN that could be consuming my reagent?

Yes, the most significant side reaction of BCN is with thiols, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to non-specific, azide-independent labeling.

  • Thiol-yne Addition: This reaction between BCN and a thiol can compete with the desired SPAAC reaction.

  • Mitigation Strategy: To prevent this unwanted side reaction, you can pre-incubate your protein with a thiol-alkylating agent like iodoacetamide (IAM). IAM is compatible with SPAAC and will block the free thiols, thus improving the specificity of the azide-dependent labeling. Another approach is the addition of β-mercaptoethanol (β-ME), which has been shown to reduce the cross-reactivity between BCN and cysteines without significantly compromising the SPAAC reaction kinetics.

Quantitative Data Summary

For a clearer understanding of reaction kinetics, the following tables summarize key quantitative data for SPAAC reactions involving BCN.

Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN with Various Azides

Azide StructureAlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Fold Decrease vs. Primary Azide
Primary Azide (2-azidoethanol)BCN0.024-
Secondary Azide (2-azidopropanol)BCN0.0171.4
Tertiary Azide (2-azido-2-methylpropanol)BCN0.0122

Data sourced from "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions".

Table 2: Comparison of Reactivity between BCN Diastereomers

BCN DiastereomerSecond-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN/D₂O (1:2)
exo-BCN0.19 M⁻¹s⁻¹
endo-BCN0.29 M⁻¹s⁻¹

Data indicates that the endo-BCN diastereomer is slightly more reactive than the exo-BCN diastereomer.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with a BCN Reagent

This protocol provides a general guideline. Specific concentrations and reaction parameters may require optimization depending on the properties of the protein and the BCN reagent.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-containing reagent (e.g., BCN-PEG4-alkyne)

  • Anhydrous DMSO

  • Quenching solution (e.g., 100 mM Tris buffer)

  • Spin desalting column or size-exclusion chromatography (SEC) system

Methodology:

  • Preparation of BCN Stock Solution:

    • Allow the vial of the BCN reagent to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of the BCN reagent in anhydrous DMSO.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the solution of the azide-modified protein.

    • Add the BCN stock solution to the protein solution to achieve a final 2-4 fold molar excess of the BCN reagent.

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v).

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the disappearance of the azide peak at approximately 2100 cm⁻¹ using ATR-IR spectroscopy.

    • Alternatively, aliquots can be analyzed by mass spectrometry to detect the formation of the conjugated product, which will have an increased molecular weight.

    • SDS-PAGE analysis may also show a band shift for the conjugated protein compared to the unmodified protein.

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted BCN reagent and any byproducts.

    • For proteins, a common and effective method is to use a desalting column (e.g., PD-10) or an SEC system to separate the larger protein conjugate from the smaller BCN reagent.

Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism with BCN cluster_product Product Azide Azide-containing molecule (R1-N3) Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition BCN Bicyclo[6.1.0]nonyne (BCN) BCN->Triazole

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC between an azide and BCN.

Troubleshooting_Workflow Troubleshooting Low Yield in BCN-SPAAC Reactions Start Low Reaction Yield Observed CheckReagents 1. Verify Reagent Integrity - Stored correctly? - Freshly prepared solutions? Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions - Buffer and pH - Temperature and time - Stoichiometry CheckReagents->CheckConditions Reagents OK CheckSterics 3. Assess Steric Hindrance - Bulky groups nearby? - Consider PEG linkers CheckConditions->CheckSterics Conditions Optimized CheckSolubility 4. Evaluate Solubility - Reactants fully dissolved? - Adjust solvent system CheckSterics->CheckSolubility Sterics Addressed CheckSideReactions 5. Investigate Side Reactions - Presence of thiols? - Consider thiol capping CheckSolubility->CheckSideReactions Solubility OK Outcome Improved Yield CheckSideReactions->Outcome Side Reactions Mitigated

Caption: A logical workflow for troubleshooting and optimizing low-yield SPAAC reactions.

Caption: Competing reaction pathways for BCN in the presence of azides and thiols.

References

Technical Support Center: Preventing Protein Conjugate Aggregation with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the bioconjugation of proteins with endo-BCN-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1] It comprises three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that participates in copper-free "click chemistry" reactions with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and can be performed under mild, biocompatible conditions.[2][3][4][5]

  • PEG12 Spacer: A 12-unit polyethylene glycol (PEG) chain. This hydrophilic spacer enhances the solubility of the resulting conjugate in aqueous buffers and helps to reduce non-specific binding and aggregation.

  • Carboxylic Acid (-COOH): A terminal group that can be activated to react with primary amines (e.g., lysine residues) on the surface of proteins to form a stable amide bond.

Q2: What are the common causes of protein conjugate aggregation when using this compound?

A2: Protein aggregation during and after conjugation is a common challenge that can arise from several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical for protein stability. Deviations from the optimal range for your specific protein can lead to unfolding and aggregation.

  • High Protein Concentration: Performing the conjugation at high protein concentrations increases the likelihood of intermolecular interactions, which can lead to aggregation.

  • Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the protein via the BCN group is hydrophobic, it can increase the overall hydrophobicity of the protein conjugate, promoting self-association and aggregation.

  • Over-labeling: Attaching too many this compound molecules to the protein can alter its surface charge and pI, potentially leading to reduced solubility and aggregation.

  • Presence of Organic Solvents: The use of organic solvents like DMSO to dissolve the linker can cause protein denaturation and precipitation if the final concentration in the reaction mixture is too high.

  • Temperature and Agitation: Elevated temperatures and excessive agitation can induce protein unfolding and aggregation.

Q3: How does the PEG12 spacer in this compound help prevent aggregation?

A3: The polyethylene glycol (PEG) spacer plays a crucial role in preventing aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer that creates a hydration shell around the protein. This increases the overall solubility of the protein conjugate in aqueous solutions.

  • Steric Hindrance: The flexible PEG chain creates a physical barrier that sterically hinders intermolecular interactions between protein conjugates, thereby reducing the likelihood of aggregation.

  • Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise be exposed during conjugation, preventing them from interacting and causing aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common aggregation problems encountered during protein conjugation with this compound.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Adding Linker High local concentration of the linker or organic solvent shock.1. Add the dissolved this compound solution dropwise to the protein solution while gently stirring. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤5% of the total reaction volume).
Gradual Increase in Turbidity During Reaction Suboptimal reaction conditions (pH, temperature) leading to protein instability.1. Optimize the pH of the reaction buffer to be within the known stability range of your protein. 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. 3. Reduce the molar excess of the this compound linker.
Aggregation Observed During/After Purification The purification buffer is not optimal for the conjugate's stability, or the purification method is too harsh.1. Screen for a suitable purification buffer with varying pH, ionic strength, and the inclusion of stabilizing excipients. 2. Perform purification steps at a lower temperature (4°C). 3. Consider using a gentler purification method, such as size-exclusion chromatography (SEC).
Aggregation Upon Storage Inappropriate storage buffer or freeze-thaw instability.1. Screen for an optimal storage buffer containing cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose). 2. Store the conjugate at the lowest practical concentration. 3. Aliquot the final conjugate into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a summary of key parameters and their recommended ranges for minimizing aggregation. These values should be considered as starting points and may require further optimization for your specific protein.

Table 1: Recommended Buffer Excipients for Preventing Aggregation

Excipient Working Concentration Mechanism of Action
Sugars (Sucrose, Trehalose) 0.3 M - 1 MPreferential exclusion, strengthens the hydration shell around the protein.
Polyols (Glycerol, Sorbitol) 5% - 20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Amino Acids (Arginine, Glycine, Proline) 50 mM - 100 mMSuppress protein-protein interactions and can increase solubility.
Non-ionic Surfactants (Polysorbate 20/80) 0.01% - 0.1% (w/v)Prevent surface-induced aggregation and stabilize hydrophobic regions.

Table 2: Key Experimental Parameters for Optimization

Parameter Recommended Range Considerations
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.
Molar Excess of Linker 5 to 20-foldA higher excess can improve conjugation efficiency but may lead to over-labeling and aggregation. Titration is recommended.
Reaction pH 7.2 - 8.5 (for amine coupling)The optimal pH is a balance between reaction efficiency and protein stability.
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of aggregation but may require longer reaction times.
Organic Solvent (e.g., DMSO) ≤ 5% (v/v)Minimize to prevent protein denaturation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Activation of Carboxylic Acid (if not using a pre-activated ester):

    • This protocol assumes the use of a pre-activated NHS ester of this compound for direct reaction with amines. If starting with the carboxylic acid, it must first be activated using a carbodiimide reagent like EDC in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved and activated this compound linker to the protein solution.

    • Add the linker solution slowly and with gentle mixing to avoid localized high concentrations.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM to react with any excess linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Purification of Protein Conjugates and Removal of Aggregates by Size-Exclusion Chromatography (SEC)

  • Column Selection:

    • Choose a SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.

  • Buffer Preparation:

    • Prepare a mobile phase buffer that is optimal for the stability of your protein conjugate. This may include excipients identified during optimization. Ensure the buffer is filtered and degassed.

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.

  • Sample Preparation and Injection:

    • Centrifuge the crude conjugate solution to remove any large precipitates.

    • Inject the clarified sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase buffer. Aggregates, being larger, will elute first, followed by the monomeric conjugate, and finally any smaller unreacted components.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis of Fractions:

    • Analyze the collected fractions corresponding to the monomer peak for purity and concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Add Linker to Protein) Protein_Prep->Conjugation Linker_Prep Linker Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Quenching Quench Reaction (Add Tris/Glycine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (Purity, Concentration, Aggregation) Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Aggregation Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Buffer Optimize Buffer (pH, Ionic Strength, Excipients) Check_Conditions->Optimize_Buffer Suboptimal Buffer Lower_Concentration Lower Protein/Linker Concentration Check_Conditions->Lower_Concentration High Concentration Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp High Temperature Purification_Issues Aggregation During/After Purification? Optimize_Buffer->Purification_Issues Lower_Concentration->Purification_Issues Lower_Temp->Purification_Issues Optimize_Purification Optimize Purification Buffer/Method Purification_Issues->Optimize_Purification Yes Storage_Issues Aggregation During Storage? Purification_Issues->Storage_Issues No Optimize_Purification->Storage_Issues Optimize_Storage Optimize Storage Buffer/Conditions Storage_Issues->Optimize_Storage Yes End Aggregation Minimized Storage_Issues->End No Optimize_Storage->End

Caption: Troubleshooting decision tree for protein conjugate aggregation.

References

stability of endo-BCN-PEG12-acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of endo-BCN-PEG12-acid in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no azide-alkyne cycloaddition (SPAAC) reaction efficiency. Degradation of the BCN moiety.The bicyclononyne (BCN) group is known to be susceptible to hydrolysis, particularly under acidic conditions. Ensure your reaction buffer is neutral or slightly basic (pH 7.0-8.5). If your protocol requires acidic conditions, minimize the exposure time of this compound to the acidic environment. Consider performing a fresh quality control check of your reagent.
Presence of reducing agents.BCN can be unstable in the presence of reducing agents like TCEP and thiols such as glutathione.[1] If your experimental setup includes these reagents, consider alternative protocols or purification steps to remove them before the addition of the BCN-containing compound.
Improper storage.Store the reagent as recommended by the supplier, typically at -20°C or colder, protected from light and moisture.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Inconsistent results between experimental batches. Reagent degradation over time.Even when stored correctly, long-term storage can lead to gradual degradation. It is advisable to use fresh batches of the reagent for critical experiments and to qualify new batches upon receipt.
Buffer composition variability.Ensure consistent pH and composition of your aqueous buffers between experiments. Minor variations in pH can affect the stability of the BCN group.
Appearance of unexpected peaks in analytical characterization (e.g., HPLC, MS). Hydrolysis or oxidation of the BCN group.The BCN moiety can undergo hydrolysis to form products with the addition of one or two water molecules (BCN+H₂O, BCN+2H₂O).[3] Oxidation of the alkyne is also a possibility. Confirm the identity of these species by mass spectrometry. To minimize degradation, prepare solutions fresh and use them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound in aqueous buffers?

A1: While specific quantitative stability data for this compound is not extensively published, the stability of the BCN core is known to be influenced by pH and the presence of other reagents. Generally, the BCN group is susceptible to degradation under acidic conditions.[3] Some studies have also shown instability at neutral pH under specific conditions, such as in the presence of hypochlorite or certain reducing agents.[1] The PEG12-acid portion of the molecule is generally stable in aqueous buffers.

Q2: At what pH should I conduct my conjugation reaction?

A2: For optimal stability of the BCN group, it is recommended to perform conjugation reactions in neutral to slightly basic aqueous buffers (pH 7.0-8.5). Avoid acidic conditions (pH < 6) if possible, as this can lead to the hydrolysis of the BCN alkyne.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. When preparing aqueous working solutions, they should be made fresh and used immediately.

Q4: Can I use buffers containing reducing agents like DTT or TCEP with this compound?

A4: Caution is advised when using reducing agents. BCN has been shown to be unstable in the presence of TCEP and to a lesser extent, glutathione (GSH). If your protocol requires a reducing agent, it is crucial to remove it before adding the BCN reagent, for example, by using a desalting column.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for the BCN moiety in aqueous solution is hydrolysis, leading to the addition of water across the triple bond. This can result in the formation of species with an increased mass corresponding to one or two water molecules. Oxidation of the alkyne can also occur.

Summary of BCN Derivative Stability

The following table summarizes the observed stability of various BCN derivatives under different conditions, as reported in the literature. Note that this data is not specific to this compound but provides general guidance on the stability of the BCN core.

BCN Derivative Condition Observed Instability/Degradation Reference
BCN CarbinolAcidic Conditions (TCA/DCA)Prone to degradation.
BCN CarbinolOn TLC silica plate (ambient)Both oxidation and hydrolysis observed.
BCN-containing OligonucleotideAcidic detritylation cyclesFormation of hydrolyzed BCN fragments (+H₂O, +2H₂O).
BCN-conjugateGlutathione (GSH)Unstable over 24 hours.
BCN-conjugateTCEPUnstable, to a greater extent than with GSH.
BCN-modified beadsIntracellular (phagocytes, neutral pH)Degradation observed, potentially mediated by hypochlorite.
BCN derivatives with amide linkageGeneralShowed superior in vitro stability compared to carbamate analogues.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS analysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the Test Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mM.

  • Incubation: Incubate the test solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the test solution for analysis.

  • Analysis: Analyze the aliquots by HPLC or LC-MS.

    • Monitor the peak area of the intact this compound.

    • Look for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis: Plot the percentage of remaining intact this compound against time to determine its stability profile under the tested conditions.

Visualizations

cluster_degradation Potential Degradation Pathway of BCN Moiety BCN This compound (Intact) Hydrolysis Hydrolysis (+H₂O) BCN->Hydrolysis Aqueous Buffer (especially acidic pH) Oxidation Oxidation (+O) BCN->Oxidation Oxidizing species Hydrolyzed_Product Hydrolyzed BCN derivative Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized BCN derivative Oxidation->Oxidized_Product

Caption: Potential degradation pathways of the BCN moiety in this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (this compound in DMSO) prepare_test Dilute in Aqueous Buffer of Interest start->prepare_test incubate Incubate at Controlled Temperature prepare_test->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC / LC-MS sample->analyze data_analysis Determine Percentage of Intact Compound vs. Time analyze->data_analysis end Stability Profile data_analysis->end

References

Technical Support Center: EDC/NHS Coupling with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EDC/NHS chemistry to couple endo-BCN-PEG12-acid with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC/NHS chemistry with this compound?

A1: The coupling reaction is a two-step process. First, the carboxylic acid group on the this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added to convert this intermediate into a more stable NHS ester.[2][3] This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing an isourea by-product.[4]

Q2: Are there any known side reactions involving the endo-BCN group under EDC/NHS coupling conditions?

A2: The bicyclononyne (BCN) group is a strained alkyne designed for copper-free click chemistry with azides. Standard EDC/NHS coupling conditions are generally mild and conducted in aqueous buffers, which are not expected to directly induce side reactions with the stable BCN moiety. However, it is crucial to ensure that no azide-containing contaminants are present in the reaction mixture, as this would lead to unintended click reactions.

Q3: What are the most common side reactions associated with the EDC/NHS chemistry itself?

A3: The most prevalent side reactions stem from the instability of the activated intermediates in aqueous environments. These include:

  • Hydrolysis: The O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis, which regenerates the original carboxylic acid and reduces coupling efficiency.

  • N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea intermediate can form a stable N-acylurea by-product. This is an irreversible side reaction that caps the carboxylic acid, preventing it from reacting with the intended amine. This is more common for carboxyl groups in hydrophobic environments.

  • Anhydride Formation: Two activated carboxylic acid groups can react to form an anhydride. This is more likely to occur with molecules that have neighboring carboxylic acids.

Q4: What are the optimal pH conditions for the two steps of the reaction?

A4: The two steps of the reaction have different optimal pH ranges.

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.

  • Coupling Step: The reaction of the NHS-activated molecule with a primary amine is most efficient at a pH range of 7.0 to 8.5. For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.

Q5: What buffers should I use for this reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate buffer are commonly used. Avoid buffers such as Tris, glycine, or acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Action References
Low or No Coupling Yield Inactive ReagentsEDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Suboptimal pHVerify the pH of your reaction buffers for both the activation and coupling steps.
Hydrolysis of IntermediatesMinimize the time between the activation and coupling steps. Perform the reaction at room temperature or on ice to slow down hydrolysis.
Competing Nucleophiles in BufferEnsure your buffers do not contain primary amines (e.g., Tris, glycine).
Insufficient Reagent ConcentrationOptimize the molar ratio of EDC and NHS to the carboxylic acid. A slight excess of EDC and NHS is often beneficial.
Precipitation During Reaction High EDC ConcentrationWhile an excess is often used, very high concentrations of EDC can sometimes cause precipitation. Try reducing the EDC concentration if this occurs.
Protein AggregationThe addition of reagents or a change in pH can cause protein aggregation. Ensure your amine-containing molecule is soluble and stable in the chosen reaction buffers.
Non-Specific Binding Unquenched NHS EstersAfter the coupling reaction, quench any unreacted NHS esters to prevent them from reacting non-specifically. This can be done by adding a small molecule with a primary amine, such as Tris or hydroxylamine.

Experimental Protocols

Two-Step Protocol for Coupling this compound to an Amine-Containing Protein

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent EDC/NHS from reacting with your protein, remove excess activation reagents using a desalting column equilibrated with Coupling Buffer.

  • Coupling to the Amine-Containing Protein:

    • Immediately add the activated this compound (or the desalted product) to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated linker over the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and by-products.

Visualizations

EDC_NHS_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Carboxylic_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS Hydrolysis_OA Hydrolysis O_Acylisourea->Hydrolysis_OA + H2O N_Acylurea N-Acylurea By-product O_Acylisourea->N_Acylurea Rearrangement Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + Primary Amine Hydrolysis_NHS Hydrolysis NHS_Ester->Hydrolysis_NHS + H2O Primary_Amine Primary Amine (-NH2) Hydrolysis_OA->Carboxylic_Acid Regenerated Hydrolysis_NHS->Carboxylic_Acid Regenerated

Caption: EDC/NHS reaction pathway and common side reactions.

Troubleshooting_Workflow start Start: Low/No Coupling Yield check_reagents Check Reagent Activity (Fresh EDC/NHS?) start->check_reagents check_reagents->start Reagents Expired check_ph Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) check_reagents->check_ph Reagents OK check_ph->start Incorrect pH check_buffer_comp Check Buffer Composition (No competing amines/carboxyls?) check_ph->check_buffer_comp pH OK check_buffer_comp->start Competing Buffer optimize_ratio Optimize Molar Ratios (EDC/NHS:Acid & Linker:Protein) check_buffer_comp->optimize_ratio Buffer OK minimize_hydrolysis Minimize Reaction Time & Consider Lower Temperature optimize_ratio->minimize_hydrolysis success Successful Coupling minimize_hydrolysis->success

Caption: Troubleshooting workflow for low coupling yield.

References

storage and handling of endo-BCN-PEG12-acid to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-PEG12-acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this reagent to ensure experimental success and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. When stored properly, the lyophilized powder is stable for months to years.

Q2: How should I handle the lyophilized powder before use?

A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can hydrolyze the compound and reduce its stability. Weigh out the desired amount quickly and tightly reseal the vial for storage.

Q3: What solvents are recommended for reconstituting this compound?

A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstitution. Ensure the solvent is high-purity and anhydrous to prevent hydrolysis.

Q4: How should I store this compound in solution?

A4: Stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways include:

  • Hydrolysis: The strained BCN ring and the carboxylic acid can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.

  • Oxidation: The BCN group can be prone to oxidation. It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.

Q6: At what pH range is the this compound most stable in solution?

A6: While specific data for this molecule is limited, for similar PEGylated compounds and peptides, a pH range of 5.0-6.0 is often recommended for storage in solution to minimize hydrolysis. For conjugation reactions involving the carboxylic acid, the pH will need to be adjusted based on the specific coupling chemistry.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the known stability of its key functional components. This information can be used to infer the overall stability of the molecule under different conditions.

Functional GroupConditionStability ConcernRecommendation
endo-BCN Acidic pHPotential for degradation[1]Use in neutral or near-neutral pH buffers for conjugation.
Thiols (e.g., DTT)Can react with the BCN groupAvoid high concentrations of thiol-containing reagents during BCN-azide reactions.
Oxidizing agentsSusceptible to oxidationDegas solutions and consider using an inert atmosphere for sensitive applications.
PEG12 High temperaturesThermal degradation can occur, though generally stable under typical lab conditions.[2][3]Avoid prolonged exposure to high temperatures.
Carboxylic Acid -Generally stableActivation is required for reaction with primary amines.

Experimental Protocols and Troubleshooting

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS for subsequent conjugation to a primary amine-containing molecule (e.g., an antibody).

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Activate this compound:

    • In a microcentrifuge tube, add the desired amount of this compound solution.

    • Add a 1.5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation:

    • Immediately add the activated this compound mixture to your amine-containing molecule solution. A 10-20 fold molar excess of the linker over the amine is a good starting point. The final DMSO concentration should be below 10% to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

G cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification A Warm reagents to RT B Prepare EDC/NHS stocks in anhydrous DMSO A->B C Dissolve this compound in anhydrous DMSO B->C D Mix this compound, EDC, and NHS C->D E Incubate at RT for 15-30 min D->E Activation F Add activated linker to amine-containing molecule E->F G Incubate for 2h at RT or overnight at 4°C F->G Conjugation H Quench with Tris buffer G->H I Purify via desalting column H->I Purification

Caption: Workflow for EDC/NHS activation and conjugation.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

  • Click Reaction:

    • Mix the BCN-functionalized molecule with the azide-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the azide molecule is recommended.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

G A BCN-functionalized molecule C Mix in PBS, pH 7.4 A->C B Azide-containing molecule B->C D Incubate at RT for 1-4h or 4°C overnight C->D Click Reaction E Purify conjugate (e.g., SEC) D->E F Final Conjugate E->F

References

Quenching Unreacted endo-BCN-PEG12-acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the quenching of unreacted endo-BCN-PEG12-acid after its conjugation to a target molecule.

Frequently Asked Questions (FAQs)

Q1: Why do I need to quench unreacted this compound?

After conjugating the carboxylic acid end of this compound to your molecule of interest (e.g., a protein or antibody), the bicyclononyne (BCN) group remains available for strain-promoted azide-alkyne cycloaddition (SPAAC). If your experimental workflow involves subsequent steps where other azide-containing molecules are present, any unreacted BCN groups on your conjugate could lead to unintended side reactions, resulting in undesired products and heterogeneity. Quenching, or "capping," the unreacted BCN groups ensures that they are no longer reactive.

Q2: What is the recommended method for quenching unreacted BCN groups?

The most effective and specific method to quench unreacted BCN groups is to react them with a small, water-soluble azide-containing molecule. This reaction consumes the BCN moiety in the same manner as the intended SPAAC reaction, rendering it inert to other azides. A common choice is a simple, low molecular weight azide like sodium azide or a small azide-containing PEG molecule.

Q3: Can I use a thiol-containing compound to quench BCN?

While BCN has been reported to react with thiols, such as cysteine residues or glutathione, this is generally considered an undesirable side reaction.[1][2] Using a thiol as a primary quenching agent is not the preferred method due to slower reaction kinetics compared to SPAAC and the potential for unintended reactions with disulfide bonds in proteins. However, in some contexts, β-mercaptoethanol (βME) has been used to suppress the side reaction between BCN and cysteine.[2]

Q4: I am using the NHS ester version of BCN-PEG12 to label an antibody. What should I quench in that case?

When using an NHS ester derivative (e.g., endo-BCN-PEG12-NHS ester), you have two potential quenching steps. First, after reacting the NHS ester with your antibody, you should quench any unreacted NHS ester groups to prevent them from reacting with other primary amines. This is typically done using a small molecule with a primary amine, such as Tris or glycine.[3] Subsequently, if you need to prevent the BCN group from reacting further, you would then proceed with quenching the BCN group as described in Q2.

Q5: How can I confirm that the quenching reaction was successful?

Confirming the completion of the quenching reaction can be challenging directly on the final conjugate. An indirect method is to perform a control experiment where the quenched conjugate is exposed to a fluorescently labeled azide. If the quenching was successful, you should observe no significant increase in fluorescence associated with your conjugate, as determined by techniques like SDS-PAGE with fluorescence imaging, flow cytometry, or spectrophotometry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Quenching Insufficient molar excess of the quenching agent.Increase the molar excess of the small molecule azide quencher (e.g., 50- to 100-fold excess).
Too short of an incubation time.Extend the quenching reaction time (e.g., incubate for 2-4 hours at room temperature or overnight at 4°C).
Degradation of the quenching agent.Use a freshly prepared solution of the azide quenching agent.
Loss of Conjugate Activity The quenching agent is affecting the stability or function of the conjugated molecule (e.g., protein denaturation).Ensure the quenching reaction is performed in a buffer that is optimal for the stability of your conjugate. If using a high concentration of an organic-soluble quencher, ensure the final solvent concentration is not detrimental to your molecule.
pH of the quenching buffer is not optimal.Maintain a physiological pH (e.g., pH 7.4) during the quenching reaction.
Unintended Side Reactions The BCN group is reacting with thiols (e.g., cysteine residues) on the conjugated protein.To minimize this, perform the BCN quenching step as soon as possible after the initial conjugation. Consider using β-mercaptoethanol at a low concentration to suppress BCN-thiol reactions if this is a concern.[2]

Experimental Protocols

Protocol 1: Quenching Unreacted BCN with a Small Molecule Azide

This protocol describes the quenching of unreacted BCN groups on a purified biomolecule-BCN conjugate.

Materials:

  • Purified biomolecule-BCN conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Quenching Agent: 1 M stock solution of sodium azide in water, or a 100 mM stock solution of a small, water-soluble azide-PEG in water or DMSO.

  • Purification device (e.g., desalting column or dialysis cassette) appropriate for the biomolecule conjugate.

Methodology:

  • Determine the Concentration: Calculate the molar concentration of the BCN groups on your conjugate. If the degree of labeling (DOL) is known, this will be the biomolecule concentration multiplied by the DOL. If the DOL is unknown, assume a 1:1 conjugation for initial estimates.

  • Add Quenching Agent: Add a 50- to 100-fold molar excess of the small molecule azide to the conjugate solution. For example, if you have 1 nmol of BCN groups, add 50-100 nmol of the azide quencher.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, or overnight at 4°C.

  • Purification: Remove the excess quenching agent and the triazole byproduct from the quenched conjugate using a desalting column, dialysis, or another suitable purification method.

  • Storage: Store the purified, BCN-quenched conjugate under appropriate conditions.

Visualizations

Experimental Workflow for BCN Conjugation and Quenching

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Quenching cluster_2 Step 3: Purification A Biomolecule (e.g., Protein-NH2) C Biomolecule-BCN Conjugate (with unreacted BCN) A->C Amide Bond Formation B This compound + EDC/NHS B->C E Quenched Biomolecule-BCN Conjugate C->E SPAAC Reaction D Small Molecule Azide (e.g., Azido-PEG) D->E F Purified Quenched Conjugate E->F Removal of excess quencher G cluster_intended Intended Reaction cluster_side Potential Side Reaction cluster_quench Quenching Strategy Unreacted_BCN Unreacted BCN Group on Conjugate Intended_Product Desired Conjugate Unreacted_BCN->Intended_Product SPAAC Side_Product Undesired Adduct Unreacted_BCN->Side_Product Thiol-yne Addition Quenched_Product Inert 'Capped' BCN Unreacted_BCN->Quenched_Product SPAAC Intended_Azide Target Azide Molecule Intended_Azide->Intended_Product Thiol Thiol Group (e.g., Cysteine) Thiol->Side_Product Quencher Small Molecule Azide (Quenching Agent) Quencher->Quenched_Product

References

Technical Support Center: Optimizing endo-BCN-PEG12-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-PEG12-acid and related copper-free click chemistry applications. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule designed for bioconjugation.[1][2] It features three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables rapid and specific covalent bond formation with azide-tagged molecules through a copper-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • PEG12: A 12-unit polyethylene glycol spacer that enhances the molecule's hydrophilicity, improving solubility in aqueous buffers and reducing non-specific interactions or aggregation.[5]

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to form a stable amide bond with primary amines found on proteins, peptides, or other molecules.

This dual functionality makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, and for labeling biomolecules for imaging and diagnostics.

Q2: How does buffer choice impact the SPAAC reaction with the BCN group?

A2: Buffer composition and pH are critical parameters that significantly influence the rate and efficiency of SPAAC reactions. Studies on similar cyclooctynes show that both buffer type and pH can dramatically affect reaction kinetics. Generally, a pH range of 7-9 is recommended for reactions involving biomolecules.

Q3: Which buffer system is optimal for the SPAAC reaction?

A3: The optimal buffer can be system-dependent, and screening different options is advisable. However, research comparing various buffers for SPAAC reactions has revealed clear trends. HEPES buffer at pH 7 has been shown to facilitate significantly higher reaction rates compared to PBS at the same pH. Reactions in borate buffer and cell culture media like DMEM have also been shown to be efficient. PBS often exhibits some of the lowest reaction rates.

Q4: What is the effect of pH on the SPAAC reaction rate?

A4: Higher pH values within the physiological range (pH 7 to 8.5) generally increase the rate of SPAAC reactions. However, this trend may not apply to all buffer systems; for instance, the reaction rate in HEPES buffer can be less dependent on pH changes compared to others. It is crucial to balance reaction rate with the stability of the biomolecules involved, as very high pH can lead to degradation or hydrolysis.

Q5: How do I use the carboxylic acid function of this compound?

A5: The terminal carboxylic acid must be activated to react with primary amines. This is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a more soluble equivalent like Sulfo-NHS. This two-step process first creates a more reactive ester intermediate, which then readily couples with an amine-containing molecule to form a stable amide bond. This reaction is typically performed in amine-free buffers, such as MES buffer at pH 4.5-6.0 for the activation step, followed by an adjustment to pH 7.2-8.5 for the amine coupling step.

Data Presentation

Table 1: Impact of Buffer and pH on SPAAC Reaction Rates

The following table summarizes second-order rate constants for the reaction of a strained cyclooctyne (sulfo-DBCO, a close analog to BCN) with an azide, illustrating the significant impact of buffer choice and pH. This data provides a strong directional guide for optimizing your BCN-based reactions.

Buffer SystempHTemperature (°C)Rate Constant (k₂) M⁻¹s⁻¹Citation(s)
PBS7370.32 - 0.85
HEPES7370.55 - 1.22
MES537~0.50
Borate1037up to 1.18
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77

Data is derived from studies on sulfo-DBCO and provides a relative comparison of buffer performance.

Table 2: Recommended Starting Buffer Conditions for SPAAC Reactions
ParameterRecommendationRationale
Buffer HEPES, BorateDemonstrated to yield higher reaction rates compared to PBS.
pH 7.0 - 8.5Balances reaction efficiency with biomolecule stability. Higher pH in this range often accelerates the reaction.
Additives Avoid Thiols (DTT, TCEP)Thiols can react with and consume the BCN group, reducing conjugation efficiency.
Additives Avoid Sodium AzideSodium azide is a potent inhibitor as it will react with the BCN group.

Troubleshooting Guide

Problem: Low or no conjugation yield.

This is a common issue that can often be resolved by systematically checking reaction components and conditions.

Troubleshooting_Low_Yield cluster_details Troubleshooting Steps Start Low / No Product CheckReagents 1. Verify Reagent Activity & Concentration Start->CheckReagents CheckBuffer 2. Assess Buffer Composition CheckReagents->CheckBuffer Reagents OK ReagentDetails • Is the azide- or BCN-containing molecule fresh? • Confirm concentrations (e.g., BCA for protein). • Has the BCN reagent been quenched? (see below) CheckpH 3. Optimize Reaction pH CheckBuffer->CheckpH Buffer OK BufferDetails • Are you using PBS? Try HEPES for a faster reaction. • Does the buffer contain amines (e.g., Tris) if you are  performing an NHS ester reaction? • Does your buffer contain sodium azide preservative?  This will quench the BCN reagent. [3, 7] CheckExcess 4. Adjust Molar Excess of BCN Reagent CheckpH->CheckExcess pH OK pHDetails • Is the pH optimal for your biomolecule's stability? • Try increasing the pH to 8.0-8.5 to accelerate the reaction. [5] CheckIncubation 5. Modify Incubation Time / Temp CheckExcess->CheckIncubation Molar Ratio OK ExcessDetails • A 2-4 fold molar excess of the BCN reagent over the  azide-modified protein is a good starting point. [11] • For small molecules, a 1.5-2 fold excess may be sufficient. Success Problem Solved CheckIncubation->Success Optimized IncubationDetails • Reactions can run for 4-12 hours at room temp or  12-24 hours at 4°C. [11] • If yield is low, extend the incubation time.

Caption: A decision tree for troubleshooting low-yield SPAAC reactions.

Problem: Non-specific labeling or side reactions.

Cause: The BCN group, while highly specific to azides, can exhibit reactivity towards other nucleophiles, particularly thiols.

Solution:

  • Avoid Thiol-Containing Reagents: If possible, avoid using reducing agents like DTT or TCEP in the same buffer as the BCN reagent. BCN has shown instability in the presence of TCEP. If a reducing agent is necessary for your protein, perform the reduction and subsequent removal of the agent (e.g., via a desalting column) before adding the this compound.

  • Cysteine Reactivity: Be aware that BCN can react with free cysteine residues in proteins. If your protein of interest has highly accessible and reactive cysteines, this may be a source of off-target labeling. Consider using a cysteine-blocking reagent prior to the SPAAC reaction if this is a concern.

Experimental Protocols

Protocol 1: General SPAAC Reaction with this compound

This protocol outlines the conjugation of an azide-modified protein with this compound.

Protocol_SPAAC Title SPAAC Workflow PrepProtein 1. Prepare Azide-Protein Buffer exchange into an amine-free, _azide-free_ buffer (e.g., 50 mM HEPES, pH 7.5). Adjust concentration to 1-5 mg/mL. PrepBCN 2. Prepare BCN Reagent Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C. PrepProtein->PrepBCN Reaction 3. Set Up Reaction Add 2-4 fold molar excess of BCN stock to the protein solution. [11] Ensure final DMSO concentration is <5% (v/v). PrepBCN->Reaction Incubate 4. Incubate Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. [11] Reaction->Incubate Purify 5. Purify Conjugate Remove excess BCN reagent via dialysis, size-exclusion chromatography (SEC), or a desalting column. Incubate->Purify Analyze 6. Analyze Product Confirm conjugation via SDS-PAGE, mass spectrometry, or HPLC. Purify->Analyze

Caption: A typical experimental workflow for a SPAAC conjugation reaction.

Methodology:

  • Reagent Preparation:

    • Azide-Modified Molecule: Ensure your azide-containing molecule (e.g., protein) is purified and buffer-exchanged into a suitable reaction buffer (e.g., 1x HEPES buffer, pH 7.5). The buffer must be free of sodium azide and primary amines (like Tris) if a subsequent amine-coupling reaction is planned.

    • This compound Stock: Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Warm the vial to room temperature before opening to prevent condensation. Store any unused stock solution at -20°C.

  • Reaction Setup:

    • In a reaction tube, add your azide-modified molecule.

    • Slowly add the calculated amount of the 10 mM this compound stock solution to achieve a 2- to 4-fold molar excess over the azide molecule.

    • Gently mix the solution. Ensure the final concentration of DMSO in the reaction is below 5% (v/v) to avoid negative impacts on protein stability.

  • Incubation:

    • Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may need to be optimized depending on the specific reactants.

  • Purification and Analysis:

    • Remove unreacted this compound using a suitable method such as dialysis, a desalting column appropriate for your molecule's molecular weight, or size-exclusion chromatography.

    • Analyze the final conjugate using methods like SDS-PAGE (which may show a mobility shift), mass spectrometry (to confirm the mass addition), or HPLC.

Protocol 2: Two-Step Conjugation (Amine Coupling followed by SPAAC)

This protocol describes activating the carboxylic acid of this compound to label a protein's primary amines, followed by a SPAAC reaction with an azide-tagged molecule.

Protocol_TwoStep cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction Title Dual-Conjugation Logical Flow Activate Activate Carboxylic Acid (this compound + EDC/NHS) in MES Buffer, pH 6.0 AddProtein Add Amine-Protein Adjust pH to 7.5 Incubate 2h at RT Activate->AddProtein Purify1 Purify BCN-Protein Conjugate (Remove excess reagents) AddProtein->Purify1 AddAzide Add Azide-Molecule (to BCN-Protein) in HEPES Buffer, pH 7.5 Purify1->AddAzide Incubate2 Incubate 4-12h at RT AddAzide->Incubate2 Purify2 Purify Final Product Incubate2->Purify2

Caption: Logical flow for a two-step conjugation using both functional ends.

Methodology:

  • Amine Coupling (Step 1):

    • Activation: In an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0, dissolve the this compound. Add a 5- to 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature to generate the active NHS ester.

    • Conjugation: Add the activated BCN-linker solution to your protein (dissolved in a buffer at pH 7.2-8.0, like HEPES or Borate). The protein should be at a concentration of 2-10 mg/mL.

    • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

    • Purification: Remove excess linker and reaction byproducts by buffer exchanging the newly formed BCN-protein conjugate into a storage or SPAAC-compatible buffer (e.g., HEPES at pH 7.5) using a desalting column.

  • SPAAC Reaction (Step 2):

    • Follow the steps outlined in Protocol 1 , using your purified BCN-protein conjugate as the starting material and reacting it with your azide-tagged molecule of interest.

References

Technical Support Center: Controlling the Degree of Labeling with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endo-BCN-PEG12-acid for controlled bioconjugation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful and reproducible labeling of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a heterobifunctional linker molecule. It comprises three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • A PEG12 spacer : A 12-unit polyethylene glycol chain that enhances the solubility and bioavailability of the conjugate while minimizing non-specific binding.[3][4]

  • A carboxylic acid (-COOH) group: This functional group can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[4]

Its primary applications include the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins and other biomolecules, and surface modification for diagnostic and therapeutic purposes.

Q2: How can I control the degree of labeling (DoL) when using this compound?

A: The degree of labeling (DoL), or the average number of this compound molecules conjugated to a single biomolecule, can be controlled through a two-step labeling strategy:

  • Activation of the target biomolecule: Introduce a controlled number of azide groups onto your biomolecule (e.g., a protein). This is typically achieved by reacting the protein with an azide-NHS ester, which targets primary amines. By varying the molar ratio of the azide-NHS ester to the protein, you can influence the average number of azides incorporated.

  • Reaction with this compound: In the second step, you react the azide-modified biomolecule with this compound. To control the final DoL, you can use a limiting amount of the this compound reagent relative to the number of incorporated azide groups.

This two-step approach offers more precise control over the DoL compared to a direct one-step conjugation.

Q3: What are the recommended storage and handling conditions for this compound?

A: For long-term stability, this compound should be stored at -20°C in a dry, dark, and moisture-free environment. When preparing stock solutions, it is advisable to use anhydrous solvents such as DMSO or DMF. For short-term storage of a few days to weeks, the reagent can be kept at 0-4°C.

Q4: In what solvents is this compound soluble?

A: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer also increases its solubility in aqueous media.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency 1. Inactive Reagents: The carboxylic acid on the this compound was not properly activated, or the azide on the target molecule is not accessible. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 3. Competing Amines: Presence of primary amine-containing buffers (e.g., Tris, glycine).1. Verify Reagent Activity: Use fresh EDC and NHS for carboxylic acid activation. Ensure the azide on the target biomolecule was successfully incorporated. 2. Optimize Reaction Conditions: For the reaction of activated this compound with amines, maintain a pH of 7.2-8.5. For the SPAAC reaction, ensure sufficient incubation time (4-12 hours at room temperature, or overnight at 4°C). 3. Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, or borate buffer during the conjugation step.
Protein Aggregation/Precipitation 1. High Degree of Labeling: Excessive modification of the protein surface can lead to changes in protein folding and solubility. 2. Solvent Incompatibility: The addition of organic solvent (e.g., DMSO) to dissolve the labeling reagent may cause the protein to precipitate.1. Reduce Molar Excess: Lower the molar ratio of the labeling reagent to the protein to achieve a lower DoL. 2. Minimize Organic Solvent: Add the labeling reagent stock solution to the protein solution dropwise while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
Difficulty in Removing Excess Reagent 1. Inappropriate Purification Method: The chosen purification method may not be suitable for separating the labeled protein from the unreacted labeling reagent.1. Select an Appropriate Purification Method: For proteins, size exclusion chromatography (e.g., desalting columns) or dialysis are effective for removing small molecule reagents.
Inconsistent Degree of Labeling 1. Inaccurate Reagent Concentration: The concentration of the labeling reagent or the biomolecule may not be accurately determined. 2. Variability in Reaction Time or Temperature: Inconsistent incubation times or temperature fluctuations can affect the reaction kinetics.1. Accurate Quantification: Precisely determine the concentration of your biomolecule and prepare fresh stock solutions of the labeling reagent. 2. Standardize Reaction Conditions: Ensure consistent reaction times and maintain a constant temperature for all experiments.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with Controlled Degree of Labeling

This protocol describes the labeling of a protein with this compound via a two-step process to control the degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-NHS ester (e.g., Azidoacetic acid NHS ester)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Desalting columns

Step 1: Introduction of Azide Groups onto the Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Azide-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of Azide-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for your specific protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Remove the excess Azide-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: Conjugation with this compound

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).

    • In a separate tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction: Add the activated this compound solution to the azide-modified protein. The molar ratio of the BCN reagent to the protein will determine the final degree of labeling. Start with a molar ratio that is slightly lower than the desired DoL.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess unreacted this compound using a desalting column.

Protocol 2: Determination of the Degree of Labeling (DoL)

The DoL can be determined using various methods, including:

  • UV-Vis Spectroscopy: If the BCN-containing molecule has a distinct absorbance, the DoL can be calculated using the Beer-Lambert law. However, this compound itself does not have a strong UV absorbance. This method is more suitable if the BCN reagent is conjugated to a dye.

  • Mass Spectrometry: This is a highly accurate method to determine the DoL. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached BCN-PEG12-acid molecules can be determined. The mass increase per modification is equal to the molecular weight of this compound (794.0 g/mol ) minus the mass of water (18.02 g/mol ) for the amide bond formation.

  • HABA Assay: If the BCN reagent is conjugated to biotin, the DoL can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Data Presentation

Table 1: Properties of this compound and Related Reagents

Compound Molecular Weight ( g/mol ) CAS Number Solubility Storage
This compound794.02183440-27-7DMSO, DMF, DCM-20°C
endo-BCN-PEG12-NHS ester891.022183440-26-6DMSO, DMF, DCM-20°C

Table 2: Recommended Molar Ratios for a Target DoL of 2-4 on a Typical IgG Antibody

Step Reagent Molar Excess (Reagent:Protein) Expected Outcome
1. Azide IntroductionAzide-NHS ester15xIncorporation of ~5 azide groups per antibody
2. BCN ConjugationActivated this compound2x - 4xFinal DoL of 2-4

Note: These ratios are starting points and should be optimized for each specific protein and application.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: BCN Conjugation protein Protein in Amine-Free Buffer reaction1 Incubate 1 hr at Room Temp. protein->reaction1 azide_nhs Azide-NHS Ester azide_nhs->reaction1 purification1 Purify (Desalting Column) reaction1->purification1 azide_protein Azide-Modified Protein purification1->azide_protein reaction2 Incubate 4-12 hrs azide_protein->reaction2 bcn_acid This compound activation Activate 15 min at Room Temp. bcn_acid->activation edc_nhs EDC / NHS edc_nhs->activation activated_bcn Activated BCN Reagent activation->activated_bcn activated_bcn->reaction2 purification2 Purify (Desalting Column) reaction2->purification2 labeled_protein Labeled Protein purification2->labeled_protein

Caption: Workflow for two-step protein labeling.

logical_relationship cluster_control Factors Controlling Degree of Labeling (DoL) molar_ratio Molar Ratio (Reagent:Protein) dol Degree of Labeling (DoL) molar_ratio->dol reaction_time Reaction Time reaction_time->dol ph pH ph->dol temperature Temperature temperature->dol

Caption: Key factors influencing the degree of labeling.

References

Technical Support Center: Characterization of endo-BCN-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing endo-BCN-PEG12-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete PEG (dPEG®) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid.[1] The BCN group is a strained alkyne that reacts with azide-tagged molecules via copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] The carboxylic acid allows for conjugation to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[4] The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media and reduces non-specific binding.[5] Its primary applications are in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Q2: What are the main challenges in characterizing this compound conjugates?

A2: The primary challenges in characterizing these conjugates stem from the properties of both the PEG and BCN moieties. These include:

  • Heterogeneity of the conjugate: Even with a discrete PEG linker, conjugation reactions can result in a mixture of products with varying drug-to-antibody ratios (DARs) and different conjugation sites.

  • Altered Physicochemical Properties: The PEG chain can mask the properties of the parent molecule, posing challenges for chromatographic separation and mass spectrometric analysis.

  • Lack of a Strong Chromophore: The PEG linker does not have a strong UV chromophore, making detection and quantification by standard HPLC-UV methods difficult.

  • Complex Mass Spectra: The large size of the conjugate and the potential for multiple charge states can lead to complex and difficult-to-interpret mass spectra.

  • Stability of the BCN group: The strained BCN ring can be susceptible to degradation, particularly under acidic conditions, which can lead to hydrolysis and oxidation products.

Q3: Which analytical techniques are most suitable for characterizing this compound conjugates?

A3: A combination of techniques is typically required for comprehensive characterization. The most common methods include:

  • Chromatography: Size-Exclusion Chromatography (SEC) to assess purity and aggregation, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate different conjugate species.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are crucial for determining the molecular weight of the conjugate and confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming the presence of the BCN and PEG moieties and for quantifying the degree of PEGylation.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Low signal intensity or poor ionization The large, hydrophilic PEG chain can suppress the ionization of the analyte.Optimize MS source parameters (e.g., capillary voltage, desolvation temperature). Use a mobile phase that promotes efficient ionization (e.g., with a low percentage of formic acid).
Inaccurate mass determination Poor instrument calibration. Incomplete deconvolution of the mass spectrum.Calibrate the mass spectrometer across the mass range of interest. Manually inspect the deconvoluted spectrum to ensure the algorithm has correctly identified the charge states.
Complex and difficult-to-interpret spectra Presence of multiple charge states and a heterogeneous mixture of conjugated species.Use deconvolution software to simplify the spectrum to a zero-charge state. Employ high-resolution mass spectrometry to resolve different species.
Observation of unexpected low molecular weight species Degradation of the BCN moiety (e.g., hydrolysis or oxidation) during sample preparation or analysis.Avoid acidic conditions during sample preparation and analysis. Use freshly prepared samples.
NMR Spectroscopy Analysis
Problem Potential Cause Troubleshooting Steps
Difficulty in quantifying the degree of conjugation Overlapping signals from the biomolecule and the PEG chain. Incorrect integration of peaks.Use the characteristic strong, sharp singlet from the PEG methylene protons (around 3.6 ppm) for quantification. Compare the integration of the PEG signal to a well-resolved, unique signal from the parent molecule. Ensure a sufficient relaxation delay (D1) in the NMR experiment for accurate quantification.
Broad peaks and poor resolution Aggregation of the conjugate. High viscosity of the sample.Optimize sample concentration and buffer conditions to minimize aggregation. Acquire the spectrum at a higher temperature to reduce viscosity and improve resolution.
Absence or unexpected chemical shifts of BCN protons Degradation of the BCN ring.Confirm the integrity of the starting material. Analyze the sample by MS to check for degradation products.
HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape or resolution Inappropriate column chemistry or mobile phase.Use a column with appropriate hydrophobicity for the conjugate. Optimize the gradient and mobile phase composition (e.g., acetonitrile or methanol with water and an appropriate additive like TFA or formic acid).
Low UV signal for the conjugate The PEG linker lacks a strong UV chromophore.If the conjugated molecule has a chromophore, monitor at its maximum absorbance wavelength. Consider using a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Multiple peaks for a supposedly pure conjugate Presence of isomers, aggregates, or degradation products.Use SEC to check for aggregation. Employ MS to identify the different species. Optimize the conjugation reaction to improve homogeneity.

Quantitative Data Summary

Table 1: Expected Mass Spectrometry Data for this compound and its Common Adducts.

Species Formula Molecular Weight (Da) Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
This compoundC₃₈H₆₇NO₁₆793.94794.95816.93
Hydrolyzed BCNC₃₈H₆₉NO₁₇811.95812.96834.94
Oxidized BCNC₃₈H₆₇NO₁₇809.94810.95832.93

Note: The exact mass and m/z values may vary slightly depending on the isotopic distribution.

Experimental Protocols

General Protocol for Characterization of a Protein-endo-BCN-PEG12-acid Conjugate
  • Size-Exclusion Chromatography (SEC):

    • Purpose: To assess the purity of the conjugate and detect any aggregation.

    • Column: A suitable SEC column for separating proteins in the expected molecular weight range.

    • Mobile Phase: Phosphate-buffered saline (PBS) or another appropriate physiological buffer.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Analysis: Compare the chromatogram of the conjugate to the unconjugated protein to identify the shifted peak corresponding to the conjugate and to quantify the percentage of monomer.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Purpose: To separate different species within the conjugate sample, such as species with different drug-to-antibody ratios (DARs).

    • Column: A C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

    • Detection: UV at 280 nm (for the protein) and/or coupled to a mass spectrometer.

  • Mass Spectrometry (ESI-MS):

    • Purpose: To determine the molecular weight of the conjugate and confirm successful conjugation.

    • Sample Preparation: Desalt the sample using a suitable method (e.g., spin desalting column).

    • Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare this to the theoretical mass to confirm the identity and determine the DAR.

  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the presence of the PEG and BCN moieties.

    • Sample Preparation: Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O).

    • Analysis: Look for the characteristic large singlet of the PEG methylene protons around 3.6 ppm. The protons of the BCN moiety will appear in the aliphatic region and may be broad depending on the size of the conjugate.

Visualizations

Characterization_Workflow Characterization Workflow for this compound Conjugates cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting Logic Conjugation Conjugation of Biomolecule with this compound Purification Purification (e.g., SEC) Conjugation->Purification SEC SEC Analysis (Aggregation & Purity) Purification->SEC Check_Purity Pure & Monomeric? SEC->Check_Purity RPHPLC RP-HPLC Analysis (Heterogeneity) MS Mass Spectrometry (Identity & DAR) RPHPLC->MS Check_Mass Correct Mass? MS->Check_Mass NMR NMR Spectroscopy (Structure Confirmation) Check_Structure Correct Structure? NMR->Check_Structure Check_Purity->Purification No (Aggregate/Impure) Check_Purity->RPHPLC Yes Check_Mass->Conjugation No (Incorrect DAR/ Degradation) Check_Mass->NMR Yes Check_Structure->Conjugation No (Degradation) Final_Product Final_Product Check_Structure->Final_Product Yes

Caption: A logical workflow for the synthesis, purification, and characterization of this compound conjugates.

Degradation_Pathway Potential Degradation Pathway of endo-BCN Moiety BCN This compound Conjugate Acid Acidic Conditions (e.g., low pH in HPLC) BCN->Acid Exposure to Hydrolysis Hydrolysis Product Acid->Hydrolysis leads to Oxidation Oxidation Product Acid->Oxidation can lead to

References

Technical Support Center: Enhancing Hydrophobic Molecule Solubility with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endo-BCN-PEG12-acid to improve the aqueous solubility of hydrophobic molecules. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?

A1: this compound is a heterobifunctional linker molecule. It contains two key components:

  • A bicyclononyne (BCN) group: This allows for copper-free "click chemistry," a highly efficient and bio-orthogonal reaction, for attaching the molecule to other entities.

  • A PEG12-acid chain: This consists of a 12-unit polyethylene glycol (PEG) spacer terminated with a carboxylic acid. The PEG chain is highly hydrophilic and, when conjugated to a hydrophobic molecule, can significantly increase its aqueous solubility.[][2] The carboxylic acid enables covalent attachment to amine-containing molecules.[3]

The principle of solubility enhancement is based on the covalent attachment of the hydrophilic PEG chain to the hydrophobic molecule. The PEG chain effectively creates a hydrophilic "shell" around the hydrophobic core, which favorably interacts with water molecules, leading to an overall increase in the conjugate's solubility in aqueous solutions.[4][5]

Q2: To what types of hydrophobic molecules can I conjugate this compound?

A2: The carboxylic acid group on this compound can be readily conjugated to primary or secondary amines on your hydrophobic molecule of interest. This is typically achieved through amide bond formation using carbodiimide coupling chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). Therefore, any hydrophobic molecule that possesses an available amine group is a suitable candidate for conjugation.

Q3: What are the main advantages of using a PEG linker like this compound?

A3: Besides improving solubility, PEGylation offers several other advantages in drug development and bioconjugation:

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic potential.

  • Increased Stability: PEGylation can protect the attached molecule from enzymatic degradation, leading to a longer circulation half-life in vivo.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, prolonging its time in circulation.

  • Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer widely used in pharmaceutical applications.

Q4: How do I remove unreacted this compound and other reagents after the conjugation reaction?

A4: Purification of the PEGylated product is crucial. Several methods can be employed depending on the size and properties of your target molecule:

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules and reagents.

  • Reverse Phase Chromatography (RP-HPLC): This technique can be used for the purification of PEGylated peptides and small molecules.

  • Dialysis or Ultrafiltration: For larger molecules like proteins, these membrane-based techniques can effectively remove small molecular weight impurities.

  • Complexation with Magnesium Chloride: For PEG-containing small molecules that are oily and difficult to handle, complexation with MgCl₂ can induce precipitation, allowing for easier isolation and purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conjugation yield 1. Inactive reagents: EDC and NHS are moisture-sensitive. 2. Incorrect pH: The pH for EDC/NHS coupling is critical. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete for reaction with the activated carboxylic acid. 4. Insufficient mixing or reaction time. 1. Use fresh, anhydrous solvents and allow EDC and NHS to warm to room temperature before opening to prevent condensation. 2. Perform the EDC activation step at a pH of 4.5-6.0 and the amine coupling step at a pH of 7.2-7.5. 3. Use amine-free buffers such as MES for the activation step and PBS for the coupling step. 4. Ensure adequate mixing of reactants and consider extending the reaction time or performing the reaction overnight at 4°C.
Precipitation of the hydrophobic molecule during the reaction 1. Poor solubility of the starting material in the reaction buffer. 2. Change in solvent composition upon addition of reagents. 1. Dissolve the hydrophobic molecule in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. 2. Add reagents dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
Difficulty in purifying the PEGylated product 1. Product is an oil or sticky solid. 2. Inefficient separation from starting materials. 1. For small molecules, consider the MgCl₂ precipitation method for easier handling. 2. Optimize your chromatography method. For SEC, ensure the column has the appropriate fractionation range. For RP-HPLC, adjust the gradient to achieve better separation.
Hydrolysis of the activated carboxylic acid 1. Presence of water in the reaction. 2. Instability of the O-acylisourea intermediate. 1. Use anhydrous solvents for preparing stock solutions of the linker and coupling agents. 2. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate, converting it to a more stable NHS ester, thus reducing hydrolysis and increasing reaction efficiency with the amine.

Quantitative Data Presentation

The following table provides an example of the significant solubility enhancement that can be achieved by PEGylating a hydrophobic molecule. Paclitaxel, a widely used anti-cancer drug, has very low aqueous solubility.

Compound Aqueous Solubility Fold Increase
Paclitaxel< 1 µg/mL-
PEG-Paclitaxel Conjugate> 20 mg/mL (equivalent paclitaxel)> 20,000

Note: The specific fold increase in solubility for your molecule will depend on its intrinsic properties and the nature of the PEGylation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Hydrophobic Molecule via EDC/NHS Coupling

Objective: To covalently attach this compound to a hydrophobic molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing hydrophobic molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of NHS in Activation Buffer.

    • Dissolve the amine-containing hydrophobic molecule in a minimal amount of anhydrous DMF or DMSO, then dilute to the desired concentration in Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the activated this compound solution to the solution of the amine-containing hydrophobic molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as LC-MS, NMR, or HPLC.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To measure and compare the aqueous solubility of the parent hydrophobic molecule and its PEGylated conjugate.

Materials:

  • Parent hydrophobic molecule (solid)

  • PEGylated conjugate (lyophilized solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/agitator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound (either the parent molecule or the PEGylated conjugate) to a known volume of PBS (e.g., 1 mL) in a vial. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent if necessary.

    • Quantify the concentration of the dissolved compound in the supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the molecule's λmax).

  • Calculation:

    • The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Reagent Prep Reagent Prep Activation Activation Reagent Prep->Activation Coupling Coupling Activation->Coupling Quenching Quenching Coupling->Quenching Purification Purification Quenching->Purification Solubility Assay Solubility Assay Purification->Solubility Assay Characterization Characterization Solubility Assay->Characterization

Caption: Experimental workflow for solubility enhancement.

solubility_mechanism cluster_before Before PEGylation cluster_after After PEGylation HM1 Hydrophobic Molecule Water1 Water HM1->Water1 Poor Interaction (Low Solubility) HM2 Hydrophobic Core PEG PEG Shell Water2 Water PEG->Water2 Favorable Interaction (High Solubility)

Caption: Mechanism of solubility enhancement by PEGylation.

References

Validation & Comparative

Validating endo-BCN-PEG12-acid Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the conjugation of endo-BCN-PEG12-acid, a popular linker used in copper-free click chemistry. We present supporting experimental data and detailed protocols to facilitate the accurate characterization of your bioconjugates.

The this compound linker facilitates the covalent attachment of molecules to biomolecules, such as antibodies, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The bicyclo[6.1.0]nonyne (BCN) group reacts with an azide-modified molecule, while the terminal carboxylic acid can be coupled to primary amines on a biomolecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the successful conjugation and characterizing the resulting product is a critical step, for which mass spectrometry stands as a primary analytical tool.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head quantitative comparisons for this compound against a wide array of linkers in publicly available literature are limited, we can infer its performance based on the characteristics of its reactive groups and compare it to other common linkers like those based on dibenzocyclooctyne (DBCO).

FeatureThis compoundDBCO-based Linkers (e.g., DBCO-PEG12-acid)
Reaction Kinetics (SPAAC) Generally considered to have good reaction kinetics.Often exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain.
Stability The resulting triazole linkage is highly stable. The BCN group itself shows good stability under common bioconjugation conditions.The triazole linkage is also very stable. DBCO can be less stable in the presence of strong reducing agents like thiols.
Hydrophilicity The PEG12 spacer significantly increases the hydrophilicity of the conjugate.Also possess a hydrophilic PEG12 spacer, providing similar solubility benefits.
Size The BCN group is relatively compact.The DBCO group is bulkier than BCN.
Mass Spectrometry Profile The discrete mass of the PEG12 linker (528.6 Da for the PEG portion) allows for clear mass shift identification upon conjugation.Similar to BCN-PEG12, the defined mass of the DBCO-PEG linker allows for straightforward analysis.

Experimental Protocols for Mass Spectrometry Validation

The validation of this compound conjugation typically involves a multi-faceted approach using liquid chromatography-mass spectrometry (LC-MS).

Intact Mass Analysis to Confirm Conjugation

This experiment aims to determine the molecular weight of the intact bioconjugate to confirm the successful attachment of the linker and any payload.

Protocol:

  • Sample Preparation:

    • Prepare the conjugated biomolecule (e.g., antibody) at a concentration of approximately 1 mg/mL in a suitable buffer, such as 10 mM ammonium acetate.

    • If necessary, remove excess unconjugated linker and payload using a desalting column or size-exclusion chromatography (SEC).

  • LC-MS Parameters:

    • LC Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated and conjugated biomolecule.

    • The mass difference should correspond to the mass of the attached this compound linker and any conjugated payload. The mass of the this compound linker itself is approximately 793.9 g/mol .

Peptide Mapping to Identify Conjugation Sites

This method is used to pinpoint the specific amino acid residues on the protein where the linker has been attached.

Protocol:

  • Sample Preparation:

    • Denature the conjugated protein using a solution of urea or guanidinium chloride.

    • Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteines with an alkylating agent such as iodoacetamide.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Parameters:

    • LC Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient suitable for separating a complex peptide mixture.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against the protein sequence.

    • Include the mass of the this compound linker (and payload, if applicable) as a variable modification on potential conjugation sites (e.g., lysine residues for NHS ester coupling).

    • The software will identify the peptides that have been modified and pinpoint the exact amino acid residue.

Quantification of Conjugation Efficiency (Degree of Labeling)

This analysis determines the average number of linkers attached per biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.

Protocol:

  • Sample Preparation and LC-MS Analysis: Follow the protocol for Intact Mass Analysis.

  • Data Analysis:

    • After deconvolution of the mass spectrum, a distribution of peaks corresponding to the biomolecule with different numbers of attached linkers (e.g., 0, 1, 2, 3...) will be observed.

    • The relative abundance of each peak is used to calculate the weighted average degree of labeling.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for validating the conjugation of this compound.

experimental_workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Conjugated Antibody Conjugated Antibody Desalting Desalting Conjugated Antibody->Desalting Purification LC-MS LC-MS Desalting->LC-MS Injection Deconvolution Deconvolution LC-MS->Deconvolution Data Processing Mass Confirmation Mass Confirmation Deconvolution->Mass Confirmation Result Conjugated Antibody_p Conjugated Antibody Denaturation/Reduction/Alkylation Denaturation/Reduction/Alkylation Conjugated Antibody_p->Denaturation/Reduction/Alkylation Sample Prep Proteolytic Digestion Proteolytic Digestion Denaturation/Reduction/Alkylation->Proteolytic Digestion Trypsin LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Injection Database Search Database Search LC-MS/MS->Database Search Data Analysis Site Identification Site Identification Database Search->Site Identification Result

Mass spectrometry workflows for conjugation validation.

logical_relationship Bioconjugation Bioconjugation Validation Validation Bioconjugation->Validation Intact Mass Intact Mass Validation->Intact Mass Confirms Conjugation Peptide Mapping Peptide Mapping Validation->Peptide Mapping Identifies Sites Degree of Labeling Degree of Labeling Validation->Degree of Labeling Quantifies Efficiency

Logical flow of bioconjugation validation.

By employing these mass spectrometry-based techniques, researchers can rigorously validate the conjugation of this compound and other linkers, ensuring the production of well-characterized and consistent bioconjugates for therapeutic and research applications.

A Comparative Analysis of Endo-BCN-PEG12-acid and Exo-BCN-PEG12-acid for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, enabling the efficient and specific labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. At the heart of this chemistry are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) derivatives being prominent due to their favorable balance of reactivity and stability. BCN is synthesized as a mixture of two diastereomers: endo and exo. This guide provides a detailed comparison of endo-BCN-PEG12-acid and exo-BCN-PEG12-acid, offering experimental data and protocols to inform the selection of the optimal reagent for your research needs.

Performance Comparison: Reactivity, Stability, and Isomeric Effects

The choice between the endo and exo isomers of BCN can influence the kinetics and outcomes of SPAAC reactions. While both are reactive, subtle differences in their steric and electronic properties can be significant.

Reaction Kinetics

Experimental data on the core BCN structures indicate that the endo isomer exhibits slightly faster reaction kinetics in SPAAC compared to the exo isomer. This is attributed to the stereochemistry of the cyclopropane ring fusion, which can affect the accessibility of the alkyne for cycloaddition. A study comparing the reaction of the parent endo-BCN and exo-BCN with benzyl azide revealed a discernible difference in their second-order rate constants.[1][2]

Parameter endo-BCN exo-BCN Reference
Second-Order Rate Constant (k₂) vs. Benzyl Azide (M⁻¹s⁻¹)0.290.19[1]

Note: The data above is for the parent BCN isomers. The PEG12-acid chain is expected to have a minimal direct effect on the intrinsic reactivity of the BCN core, but it enhances aqueous solubility and can reduce steric hindrance, potentially leading to improved overall reaction efficiency in biological media.[3][4]

Stability

The stability of the BCN moiety is a critical consideration for its application in biological systems. Both endo and exo isomers are generally stable under physiological conditions. However, BCN derivatives can exhibit reactivity towards thiols, which are present in biomolecules such as cysteine residues. While direct comparative stability studies between the PEGylated isomers are limited, research on BCN-acid derivatives indicates that the formation of an amide bond, as would be typical for the acid functional group, results in conjugates with greater stability compared to carbamate linkages. BCN compounds have also been noted to have limited stability under acidic conditions.

Condition This compound (Expected) exo-BCN-PEG12-acid (Expected) Considerations
Physiological pH (7.4)Generally StableGenerally StableAmide linkage enhances stability.
Acidic ConditionsPotential for degradationPotential for degradationAvoid prolonged exposure to low pH.
Presence of Thiols (e.g., Cysteine, GSH)Potential for side reactionsPotential for side reactionsBCN is reported to be more stable than DBCO in the presence of GSH.

Structural and Mechanistic Overview

The fundamental difference between the two isomers lies in the orientation of the cyclopropane ring relative to the eight-membered ring. This structural variance is visualized below.

G cluster_endo endo-BCN Structure cluster_exo exo-BCN Structure endo_img exo_img

Figure 1: Structural difference between endo- and exo-BCN isomers.

The SPAAC reaction proceeds via a [3+2] dipolar cycloaddition mechanism between the strained alkyne of the BCN ring and an azide, resulting in a stable triazole linkage.

SPAAC_Mechanism BCN BCN-PEG12-Acid TransitionState [Transition State] BCN->TransitionState + Azide Azide-Containing Molecule Azide->TransitionState Product Stable Triazole Product TransitionState->Product Cycloaddition

Figure 2: General mechanism of the SPAAC reaction.

Experimental Protocols

The following is a generalized protocol for the conjugation of an azide-modified protein with either endo- or exo-BCN-PEG12-acid. Optimization may be required depending on the specific biomolecule.

Reagent Preparation
  • BCN-PEG12-acid Stock Solution: Dissolve the BCN-PEG12-acid in a compatible organic solvent such as DMSO to a stock concentration of 10-50 mM. Store at -20°C or -80°C.

  • Azide-Modified Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) and its concentration is accurately determined.

Activation of BCN-PEG12-acid (for Amine Coupling)
  • If conjugating the acid to a primary amine on a different molecule prior to the SPAAC reaction, activate the carboxylic acid using standard coupling reagents like EDC and NHS in an appropriate anhydrous solvent.

SPAAC Reaction
  • To the azide-modified protein solution, add the BCN-PEG12-acid stock solution. A 2- to 10-fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10%) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

Purification

  • Remove excess, unreacted BCN reagent and byproducts using size-exclusion chromatography, dialysis, or spin filtration.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification prep_bcn Prepare BCN-PEG12-acid Stock Solution (e.g., in DMSO) mix Mix Azide-Protein and BCN-PEG12-acid prep_bcn->mix prep_protein Prepare Azide-Modified Protein in Amine-Free Buffer prep_protein->mix incubate Incubate (e.g., RT, 2-12h or 4°C, 12-24h) mix->incubate monitor Monitor Reaction Progress (SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify

Figure 3: A generalized workflow for a SPAAC bioconjugation experiment.

Conclusion and Recommendations

Both this compound and exo-BCN-PEG12-acid are effective reagents for SPAAC. The choice between them may be guided by the specific requirements of the application.

  • For applications where reaction speed is paramount, this compound is the preferred choice due to its slightly higher intrinsic reactivity.

  • The PEG12 linker in both molecules enhances aqueous solubility and reduces the potential for aggregation, making them well-suited for bioconjugation in aqueous buffers.

  • The terminal carboxylic acid provides a versatile handle for subsequent or prior conjugation to other molecules via stable amide bond formation.

For most applications, the performance difference between the two isomers may be subtle. However, for kinetically challenging conjugations or in systems where reaction time is limited, the endo isomer may provide a tangible advantage. It is always recommended to empirically test both reagents in your specific system to determine the optimal choice.

References

A Head-to-Head Comparison of endo-BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioconjugation, the choice of linker is a critical determinant for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) linkers have emerged as leading options for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance, focusing on the reactive cores of endo-BCN-PEG12-acid and comparable DBCO linkers to inform researchers, scientists, and drug development professionals.

The primary advantage of SPAAC lies in its bioorthogonality, allowing for efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1] While both BCN and DBCO react readily with azides to form a stable triazole linkage, they possess distinct structural and electronic properties that significantly influence their reaction kinetics, stability, and suitability for different experimental designs.[1][2]

Performance Deep Dive: Reaction Kinetics

The speed of the SPAAC reaction is a crucial parameter, especially in dynamic biological systems or when working with low concentrations of reactants. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a difference attributed to its greater ring strain.[1][2] However, the specific reaction rate is also influenced by the steric and electronic nature of the azide partner.

For instance, while DBCO reacts faster with aliphatic azides, BCN can show a significantly higher reaction rate with certain aromatic azides. Furthermore, the steric environment of the azide plays a key role; DBCO's reactivity can drop dramatically with sterically hindered tertiary azides, whereas BCN maintains a more consistent, albeit slower, rate.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerRate Constant (M⁻¹s⁻¹)Key Observation
DBCO (or ADIBO)Benzyl Azide (aliphatic, primary)0.24 - 1.22DBCO is generally 3-4 times faster than BCN with simple aliphatic azides.
BCNBenzyl Azide (aliphatic, primary)0.07 - 0.18Slower than DBCO with primary azides.
DBCO (or ADIBO)Phenyl Azide (aromatic)~0.3Reactivity is influenced by the electronic properties of the azide.
BCNPhenyl Azide (aromatic)~0.8BCN can be significantly faster than DBCO with certain aromatic azides.
DBCO (or ADIBO*)Tertiary Azide (sterically hindered)~0.003Reactivity is severely diminished by steric hindrance.
BCNTertiary Azide (sterically hindered)~0.03BCN is less affected by steric hindrance, making it a better choice for crowded environments.

*Note: ADIBO (azadibenzocyclooctyne) is a commonly used and representative DBCO derivative. Rate constants can vary depending on the specific derivatives, solvent, and temperature.

Stability in Biological Milieus

The stability of a linker within the complex chemical environment of a cell or in plasma is paramount for the success and reproducibility of bioconjugation experiments. The cytoplasm is a reducing environment, rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.

Experimental data indicates a significant difference in the stability of BCN and DBCO in the presence of thiols. BCN is considerably more stable than DBCO when exposed to GSH. This makes BCN a superior choice for intracellular applications or when the bioconjugate will be exposed to reducing agents.

Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)

LinkerConditionHalf-lifeReference
BCNGSH~6 hours
DBCOGSH~71 minutes

Physicochemical Properties: The Role of the PEG Spacer

Both this compound and many commercial DBCO linkers incorporate polyethylene glycol (PEG) spacers. The PEG12 chain in this compound is a hydrophilic spacer that serves several important functions:

  • Increases Solubility: It enhances the water solubility of the linker and the resulting conjugate, which is crucial for biological applications.

  • Reduces Steric Hindrance: The flexible PEG chain provides distance between the reactive moiety and the molecule it is attached to, which can improve reaction efficiency.

  • Minimizes Aggregation: For complex bioconjugates like ADCs, hydrophilic linkers can help prevent aggregation.

The terminal carboxylic acid on this compound provides a convenient handle for conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond, typically using activators like EDC or HATU.

Choosing the Right Linker: A Summary

The decision between BCN and DBCO is a nuanced one that depends on the specific experimental requirements.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO with primary azides are a clear advantage.

  • Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.

Choose BCN when:

  • Enhanced stability is required: For intracellular applications or in the presence of reducing agents like TCEP or GSH, BCN's superior stability is crucial.

  • Working with sterically hindered azides: BCN's smaller size and lower sensitivity to steric bulk make it more effective for conjugating to crowded sites.

  • Lower hydrophobicity is desired: The core BCN structure is less hydrophobic than the aromatic DBCO structure, which can be advantageous in certain contexts.

Experimental Protocols

To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectroscopy

This protocol allows for the kinetic comparison of BCN and DBCO reacting with an azide by monitoring the disappearance of the DBCO absorbance peak.

Principle: The consumption of the DBCO group during the SPAAC reaction can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm. A similar spectrophotometric approach can be adapted for BCN, though the specific wavelength may differ.

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • BCN-functionalized molecule (e.g., endo-BCN-PEG-NHS ester)

  • Azide-containing molecule (e.g., benzyl-azide)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the cyclooctyne and azide reagents in a suitable solvent (e.g., DMSO).

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the characteristic wavelength for the cyclooctyne (e.g., ~310 nm for DBCO).

  • Reaction Initiation: In a cuvette, mix the azide-containing molecule in the reaction buffer. Initiate the reaction by adding a known concentration of the cyclooctyne-functionalized molecule.

  • Data Acquisition: Immediately begin monitoring the absorbance at regular time intervals until the signal stabilizes, indicating reaction completion.

  • Data Analysis: For a pseudo-first-order reaction (where the azide is in large excess), plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting line gives the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the azide.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule (e.g., an antibody labeled with DBCO-NHS ester) to an azide-modified molecule.

Materials:

  • Biomolecule 1 (e.g., antibody)

  • Cyclooctyne-NHS ester (e.g., DBCO-PEG4-NHS or endo-BCN-PEG12-NHS) dissolved in anhydrous DMSO or DMF.

  • Biomolecule 2 containing an azide group.

  • Reaction Buffer (e.g., PBS, pH 7.0-9.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Activation of Biomolecule 1:

    • Dissolve the antibody or other amine-containing biomolecule in the reaction buffer.

    • Add a 5- to 30-fold molar excess of the freshly prepared cyclooctyne-NHS ester solution. The final DMSO/DMF concentration should be kept below 20%.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching solution.

    • Purify the cyclooctyne-labeled biomolecule to remove excess reagents.

  • Copper-Free Click Reaction:

    • Mix the purified cyclooctyne-labeled biomolecule with a 1.5- to 4-fold molar excess of the azide-modified biomolecule.

    • Incubate the reaction mixture. Reaction times can vary from minutes to overnight, depending on the reactants and their concentrations. Incubation can be done at 4°C to 37°C.

  • Purification and Analysis:

    • Purify the final conjugate to remove unreacted components.

    • Analyze the conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear overview of the processes involved.

G cluster_0 Protocol 1: Kinetic Analysis Workflow prep Prepare Cyclooctyne and Azide Solutions mix Mix Azide and Buffer in Cuvette prep->mix initiate Initiate Reaction with Cyclooctyne mix->initiate monitor Monitor Absorbance Decrease Over Time initiate->monitor analyze Plot ln(Abs) vs. Time Calculate Rate Constant monitor->analyze

Caption: Workflow for determining SPAAC reaction kinetics using UV-Vis spectroscopy.

G cluster_1 Protocol 2: Bioconjugation Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Finalization act_reagents Mix Biomolecule 1 with Cyclooctyne-NHS act_incubate Incubate (30-60 min) act_reagents->act_incubate act_purify Quench & Purify act_incubate->act_purify spaac_mix Mix Activated Biomolecule 1 with Azide-Biomolecule 2 act_purify->spaac_mix spaac_incubate Incubate (e.g., 4°C overnight) spaac_mix->spaac_incubate final_purify Purify Final Conjugate spaac_incubate->final_purify final_analyze Analyze (SDS-PAGE, MS) final_purify->final_analyze

Caption: General workflow for a two-step SPAAC bioconjugation experiment.

References

The Balancing Act: How PEG Linker Length Dictates the Efficacy and Pharmacokinetics of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate equilibrium between potent cytotoxicity and favorable pharmacological properties. A critical determinant in this balance is the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the therapeutic index of ADCs. This guide provides an objective comparison of how different PEG linker lengths impact ADC efficacy and pharmacokinetics, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The inclusion of a PEG linker in an ADC can profoundly influence its solubility, stability, and in vivo behavior.[1] Hydrophobic payloads, while often potent, can induce ADC aggregation, leading to rapid clearance from circulation and potential off-target toxicity.[2] Hydrophilic PEG linkers can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[3] However, the length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency.[1][3]

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of an optimal PEG linker length is often specific to the antibody, payload, and target antigen. However, general trends can be observed across different studies. The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with varying PEG linker lengths.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (% Tumor Growth Inhibition)Plasma ClearanceKey Findings & References
Non-PEGylated Potent11%HighProne to aggregation and rapid clearance, leading to reduced efficacy.
Short (PEG2, PEG4) Generally Potent35-45%ModerateProvides some improvement in stability but a less pronounced "stealth" effect, leading to faster clearance than longer linkers.
Medium (PEG8, PEG12) VariableSignificant anti-tumor activityLowOften represents a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. PEG8 was identified as a minimum length for optimal slower clearance in one study.
Long (PEG24) Variable (may decrease)75-85%LowMaximizes hydrophilicity, stability, and tumor suppression with prolonged half-life and enhanced tolerability.
Very Long (PEG4K, PEG10K) Reduced (4.5 to 22-fold)ImprovedVery LowSignificantly extends half-life, which can be beneficial for miniaturized ADCs, but may also reduce cytotoxicity.

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF7, N87) in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-120 hours for a tubulin inhibitor).

  • MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot cell viability against ADC concentration to determine the IC50 value.

Pharmacokinetic (PK) Study in Rodents

This study assesses how the ADC is absorbed, distributed, metabolized, and excreted over time.

  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the total antibody or intact ADC in the plasma using methods like ELISA or LC-MS/MS. ELISA can be used to quantify the total antibody, while LC-MS/MS can measure both the conjugated and free drug.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., SCID mice) bearing subcutaneous human tumor xenografts.

  • Tumor Implantation: Implant cancer cells (e.g., L540cy) subcutaneously and allow tumors to grow to a specified size.

  • Treatment: Administer the ADCs with different PEG linkers intravenously at a predetermined dose and schedule. Include a vehicle-treated control group.

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts and workflows in ADC development and evaluation.

ADC_Mechanism_of_Action General ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Degradation CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow Experimental Workflow for Evaluating PEG Linker Length cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation ADC_Synthesis ADC Synthesis (Varying PEG Lengths) Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) ADC_Synthesis->Cytotoxicity PK_Studies Pharmacokinetic Studies (Clearance, Half-life) Cytotoxicity->PK_Studies Efficacy_Studies In Vivo Efficacy (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Data_Analysis Data Analysis & Linker Optimization Efficacy_Studies->Data_Analysis

Caption: A systematic workflow for the evaluation of ADC performance.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Researcher's Guide to Functional Assays for Validating Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Functional Assays for Antibody-Drug Conjugate (ADC) Validation, Supported by Experimental Data.

The therapeutic efficacy of antibody-drug conjugates (ADCs) hinges on a sequence of critical biological events: specific binding to a target antigen on cancer cells, efficient internalization, and the potent cytotoxic effect of the released payload. Validating each of these steps through robust functional assays is paramount in the development of safe and effective ADC candidates. This guide provides a comparative overview of essential in vitro functional assays used to characterize ADCs, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.

Core Functional Assays for ADC Validation

A comprehensive assessment of an ADC's function requires a panel of assays that interrogate each stage of its mechanism of action. The most critical of these include:

  • Cytotoxicity Assays: To determine the potency of the ADC in killing target cancer cells.

  • Internalization Assays: To measure the efficiency and rate at which the ADC is taken up by the target cells.

  • Bystander Effect Assays: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • 3D Spheroid Assays: To assess ADC activity in a more physiologically relevant tumor microenvironment model.

Comparative Analysis of In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to ADC development, providing a quantitative measure of an ADC's cell-killing potential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of ADC required to inhibit the growth of 50% of a cancer cell population.

ADC Target Antigen Payload Cell Line Assay Format IC50 (nM) Reference
Trastuzumab emtansine (T-DM1)HER2DM1SK-BR-3 (HER2-high)2D Monolayer3.2[1]
Trastuzumab emtansine (T-DM1)HER2DM1BT-474 (HER2-high)2D Monolayer0.085-0.148 (µg/mL)[2]
Trastuzumab deruxtecan (T-DXd)HER2Deruxtecan (DXd)NCI-N87 (HER2-high)2D Monolayer< 1 (Calculated from various sources)[3]
Trastuzumab-vc-MMAEHER2MMAEN87 (HER2-high)2D Monolayer~0.1[4]
Sacituzumab govitecanTrop-2SN-38MDA-MB-468 (Triple-Negative Breast Cancer)2D Monolayer0.47 (ng/mL)[5]
SY02-MMAETrop-2MMAEMDA-MB-468 (Triple-Negative Breast Cancer)2D Monolayer0.28 (ng/mL)

Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time. Direct comparison between studies should be made with caution.

2D vs. 3D Culture Models

Emerging data highlights the discrepancy in ADC efficacy between traditional 2D monolayer cultures and more complex 3D spheroid models, which better mimic the tumor microenvironment. Spheroid models often exhibit increased resistance to ADC treatment.

ADC Cell Line 2D IC50 (nM) 3D Spheroid IC50 Reference
T-vcMMAESKOV31.02Not Estimated (≥50% viability reduction not reached)
T-DM1SKOV33.2Not Estimated (≥50% viability reduction not reached)

This highlights the importance of utilizing 3D models for a more accurate prediction of in vivo efficacy.

Internalization: The Gateway to ADC Efficacy

The rate and extent of ADC internalization are critical parameters that directly influence its therapeutic window. Efficient uptake into target cells is a prerequisite for the intracellular release of the cytotoxic payload.

Antibody/ADC Target Cell Line Internalization Rate (k_int) Method Reference
Anti-c-kit Ab12c-kitHMC-10.047/minNot Specified
Anti-EGFR Ab033EGFRH4410.15/minNot Specified

Note: Internalization rates can be influenced by factors such as antibody affinity, epitope specificity, and the density of the target antigen on the cell surface.

The Bystander Effect: Expanding the Therapeutic Reach

The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors. This effect is highly dependent on the properties of the payload, with membrane-permeable drugs like MMAE and SN-38 exhibiting a more pronounced bystander effect.

A co-culture assay is commonly used to quantify the bystander effect. In one such study using a HER2-targeting ADC (T-vc-MMAE), increasing the proportion of HER2-positive (N87) cells in a co-culture with HER2-negative (GFP-MCF7) cells resulted in increased killing of the HER2-negative cells, demonstrating a potent bystander effect. At a concentration of 100 nM T-vc-MMAE, significant bystander killing of GFP-MCF7 cells was observed when the ratio of N87 to GFP-MCF7 cells was increased.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.

Materials:

  • Target and control cell lines

  • Complete culture medium

  • ADC and relevant controls (e.g., unconjugated antibody, free payload)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Flow Cytometry-Based Internalization Assay

This protocol uses a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes to quantify ADC internalization.

Materials:

  • Target cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell detachment solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare dilutions of the labeled ADC in complete culture medium. Add the labeled ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set should be kept on ice to measure surface binding.

  • Cell Harvesting: Wash the cells with cold PBS and detach them using trypsin.

  • Flow Cytometry Analysis: Neutralize the trypsin with complete medium, transfer the cells to flow cytometry tubes, and analyze the fluorescence intensity. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.

Protocol 3: Co-culture Bystander Effect Assay

This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be engineered to express a fluorescent protein like GFP for easy identification)

  • Complete culture medium

  • ADC and isotype control ADC

  • Multi-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification: Harvest the cells and analyze the viability of the Ag- (GFP-positive) population using flow cytometry or high-content imaging. A significant decrease in the viability of the Ag- population in the co-culture compared to the monoculture indicates a bystander effect.

Visualizing the ADC Mechanism and Experimental Workflows

ADC Mechanism of Action: From Binding to Cell Death

The following diagram illustrates the key steps in the mechanism of action of a typical ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome 2. Trafficking Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage or Microtubule Disruption Payload->DNA_Damage 4. Cytotoxic Action Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Workflow: In Vitro Cytotoxicity Assay

This diagram outlines the sequential steps of a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adhere Prepare_ADC Prepare Serial Dilutions of ADC Adhere->Prepare_ADC Treat_Cells Treat Cells with ADC Prepare_ADC->Treat_Cells Incubate Incubate for 72-120 hours Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro ADC cytotoxicity assay.

Logical Relationship of Core Functional Assays

The following diagram illustrates how the core functional assays logically build upon one another to provide a comprehensive validation of an ADC candidate.

Assay_Relationship Binding Binding Affinity (e.g., SPR, ELISA) Internalization Internalization Assay Binding->Internalization Prerequisite for Cytotoxicity Cytotoxicity Assay (2D & 3D) Internalization->Cytotoxicity Enables Bystander Bystander Effect Assay Cytotoxicity->Bystander Informs InVivo In Vivo Efficacy Cytotoxicity->InVivo Predicts Bystander->InVivo Contributes to

Caption: Logical flow of functional assays for ADC validation.

References

A Head-to-Head Comparison of BCN and DBCO Linker Stability in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy and reliability of their work. Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are frequently employed. This guide presents an objective, data-driven comparison of their stability in various biological environments, providing the necessary information to select the optimal linker for specific research and therapeutic applications.

Comparative Stability Data

The stability of a linker within a complex biological milieu is paramount to the success of bioconjugation. Factors such as the presence of reducing agents like glutathione (GSH), acidic conditions within cellular compartments, and the general enzymatic environment of plasma or serum can significantly impact linker integrity. The following table summarizes quantitative data on the stability of BCN and DBCO linkers under various biologically relevant conditions.

ConditionBCN StabilityDBCO StabilityKey ObservationsReference(s)
Glutathione (GSH) More stable (half-life ≈ 6 hours)Less stable (half-life ≈ 71 minutes)BCN demonstrates significantly greater stability in the presence of this common intracellular antioxidant.[1][2][3][1][2]
Tris(2-carboxyethyl)phosphine (TCEP) More stableUnstable over 24 hoursFor experiments requiring reducing conditions, BCN is the more suitable option.
Intracellular Environment (Immune Phagocytes) Low stability; 79% degraded after 24hModerate stability; 36% degraded after 24hIn the harsh environment of immune phagocytes, DBCO shows greater stability than BCN.
Acidic Conditions (e.g., 90% TFA) UnstableUnstableBoth linkers are susceptible to degradation under strong acidic conditions.
Human Serum Not explicitly quantified in search resultsStable after 2 hours incubation at 37°CDBCO-containing radiolabeled ligands showed no decomposition after 2 hours in human serum.

Key Physicochemical and Reactivity Differences

Beyond stability, the intrinsic properties of BCN and DBCO linkers influence their suitability for different applications.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCO.Generally higher than BCN due to greater ring strain.
Lipophilicity LowerHigher
Size SmallerLarger

DBCO generally exhibits faster reaction kinetics with azides, which is advantageous for rapid labeling in dynamic systems. However, BCN's smaller size and lower lipophilicity can be beneficial for the solubility and pharmacokinetic properties of the final conjugate. Interestingly, while DBCO reacts faster with aliphatic azides, BCN can show a higher reaction rate with aromatic azides, highlighting the importance of the specific reaction partners.

Experimental Protocols

A generalized protocol for assessing the stability of BCN and DBCO linkers in a biological medium such as plasma or serum is outlined below. This protocol is a composite based on standard methodologies described in the literature.

Objective: To quantitatively compare the stability of a BCN-conjugated molecule versus a DBCO-conjugated molecule in human plasma over time.

Materials:

  • BCN-conjugated molecule of interest

  • DBCO-conjugated molecule of interest

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the BCN and DBCO-conjugated molecules in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In separate microcentrifuge tubes, dilute the stock solutions of the BCN and DBCO conjugates into pre-warmed human plasma to a final concentration of 1 mg/mL.

    • Incubate the tubes at 37°C in a temperature-controlled shaker.

  • Time-Point Sampling:

    • Collect aliquots from each tube at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for LC-MS Analysis:

    • To each aliquot, add a 3-fold volume of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the linker-conjugated molecule and any degradation products.

  • LC-MS Analysis:

    • Inject the supernatant into an LC-MS system.

    • Develop a chromatographic method to separate the intact linker-conjugated molecule from its potential degradation products.

    • Use the mass spectrometer to identify and quantify the amount of the intact molecule remaining at each time point.

  • Data Analysis:

    • Plot the concentration of the intact BCN and DBCO conjugates as a function of time.

    • Calculate the half-life (t½) of each linker in the plasma.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of BCN and DBCO linkers in a biological medium.

G cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_results Results start Prepare Stock Solutions (BCN & DBCO Conjugates) incubation Incubate Conjugates in Biological Medium (e.g., Plasma) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS Analysis of Supernatant supernatant->lcms data_analysis Quantify Intact Conjugate vs. Time lcms->data_analysis half_life Calculate Half-Life (t½) for Each Linker data_analysis->half_life

Caption: Workflow for comparing BCN and DBCO linker stability.

Conclusion

The selection between BCN and DBCO linkers is not a one-size-fits-all decision but rather a nuanced choice that depends on the specific experimental context.

Choose DBCO when:

  • Rapid kinetics are essential: For applications requiring fast labeling, such as in dynamic cellular systems, the higher reactivity of DBCO is a distinct advantage.

  • Intracellular stability is a priority: In environments like the lysosome or phagosome, DBCO has demonstrated greater stability than BCN.

Choose BCN when:

  • Stability in reducing environments is critical: BCN's superior stability in the presence of thiols like glutathione makes it a better choice for intracellular applications where the cytoplasm's reducing environment is a concern.

  • Lower lipophilicity and smaller size are desired: These properties can improve the overall characteristics of the bioconjugate, potentially leading to better solubility and pharmacokinetics.

By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their scientific endeavors.

References

A Comparative Guide to the Characterization of endo-BCN-PEG12-acid Conjugates Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of endo-BCN-PEG12-acid conjugates, offering insights into alternative techniques and detailed experimental protocols.

The this compound linker is a valuable tool in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and reduces non-specific interactions.[1] Accurate analytical methods are essential to verify the purity and integrity of these conjugates.

Quantitative Data Summary

The following table summarizes the key performance indicators for different HPLC-based methods used in the characterization of PEGylated conjugates. While specific data for this compound conjugates is not extensively published, this table extrapolates from data on similar PEGylated small molecules and peptides.

Analytical MethodAnalytePurity Assessment (%)ResolutionThroughputKey AdvantagesLimitations
RP-HPLC-UV/Vis Small Molecule Conjugate>95HighHighWidely available, robust for purity determination.Limited by the chromophore of the conjugated molecule.
RP-HPLC-ELSD/CAD PEGylated Nanoparticles>95Moderate to HighHighUniversal detection for non-volatile analytes, independent of chromophores.[2][3]Gradient elution can affect baseline; requires volatile mobile phases.
SEC-HPLC-RI Free PEG vs. Protein Conjugate>95ModerateModerateEffective for separating species by size, useful for quantifying free PEG.[4]Lower resolution for species of similar hydrodynamic volume.
HIC Protein Conjugates>90HighModerateGentle, non-denaturing conditions preserve biological activity.[5]Sensitive to salt concentration and type; may have lower recovery.
LC-MS PEGylated Peptides/Proteins>98HighModerateProvides mass information for unequivocal identification and purity assessment.More complex instrumentation and data analysis.

Experimental Protocols

Detailed methodologies for the characterization of this compound conjugates are provided below. These protocols are based on established methods for similar PEGylated molecules and may require optimization for specific conjugates.

1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is suitable for assessing the purity of the this compound conjugate and separating it from unreacted starting materials.

  • Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). C18 columns are suitable for small molecules and peptides, while C4 columns are often used for larger proteins where the hydrophobicity of the stationary phase needs to be lower.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to improve peak shape.

  • Detection:

    • UV/Vis: Wavelength set to the absorbance maximum of the conjugated molecule (e.g., a fluorescent dye or a small molecule drug).

    • ELSD/CAD: For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

2. Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugates

HIC is a less denaturing alternative to RP-HPLC and separates molecules based on their surface hydrophobicity. This is particularly useful if the conjugated molecule is sensitive to organic solvents and acidic conditions.

  • Column: HIC column with a weakly hydrophobic stationary phase (e.g., Butyl or Phenyl).

  • Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV/Vis at a wavelength appropriate for the conjugate.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to the desired concentration.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the characterization of this compound conjugates.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis conjugate This compound Conjugate dissolve Dissolve in Mobile Phase conjugate->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc_system HPLC System (Pump, Injector, Column) filtrate->hplc_system Inject detector Detection (UV/Vis, ELSD, MS) hplc_system->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration & Purity Calculation chromatogram->integration report Characterization Report integration->report

Caption: General workflow for HPLC characterization of conjugates.

G cluster_purity Purity Methods cluster_identity Identity Methods cluster_quantity Quantification Methods start Characterization Goal purity Purity Assessment start->purity identity Identity Confirmation start->identity quantity Quantification start->quantity rp_hplc RP-HPLC-UV/ELSD purity->rp_hplc hic HIC purity->hic lc_ms LC-MS identity->lc_ms hplc_elsd HPLC-ELSD/CAD quantity->hplc_elsd sec_ri SEC-RI quantity->sec_ri

Caption: Decision tree for selecting an analytical method.

References

Navigating the Impact of PEGylation: A Comparative Guide to PEG12 Linker Length and its Influence on Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene glycol (PEG) to proteins is a cornerstone of enhancing therapeutic efficacy. The length of the PEG linker is a critical design parameter that can profoundly influence a protein's stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of the impact of PEG12 length on protein function, supported by experimental data, and contrasts its performance with alternative linker technologies.

The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to improve the pharmacological properties of therapeutic proteins. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, prolonging the circulation half-life of the protein. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity. However, the choice of PEG linker length is not trivial; a longer chain may enhance stability and circulation time but can also lead to reduced biological activity due to steric hindrance. This guide focuses on the effects of a 12-unit PEG linker (PEG12) and compares it with shorter and longer PEG chains, as well as non-PEG alternatives.

Comparative Analysis of PEG Linker Length on Protein Function

The optimal PEG linker length is often a balance between maximizing the beneficial effects on pharmacokinetics and stability while minimizing any negative impact on the protein's intended function, such as enzyme catalysis or receptor binding.

Impact on Pharmacokinetics and Stability

Shorter PEG chains, such as PEG12, can offer a significant advantage in improving a protein's pharmacokinetic profile compared to the unmodified protein, without the potential for the more pronounced reduction in bioactivity sometimes observed with very long PEG chains.

ParameterNo LinkerShort-Chain PEG (e.g., PEG4, PEG8)PEG12Long-Chain PEG (e.g., PEG24, 40 kDa)Reference(s)
Circulation Half-Life (t½) ShortModerately IncreasedSignificantly IncreasedMaximally Increased[1][2]
Proteolytic Stability LowModerately IncreasedIncreasedHighly Increased[3][4]
Thermodynamic Stability (ΔG°) BaselineMay slightly increase or have no effectGenerally no significant changeMay increase or have no effect[3]
Propensity for Aggregation HighReducedSignificantly ReducedMaximally Reduced
Impact on Biological Activity

The effect of PEG linker length on biological activity is highly dependent on the specific protein and the location of PEG attachment. Shorter linkers like PEG12 are often favored when maintaining high bioactivity is critical.

ParameterNo LinkerShort-Chain PEG (e.g., PEG4, PEG8)PEG12Long-Chain PEG (e.g., PEG24, 40 kDa)Reference(s)
Enzyme Kinetics (kcat/Km) 100%80-95%70-90%40-70%
Receptor Binding Affinity (Kd) BaselineSlight IncreaseModerate IncreaseSignificant Increase
In Vitro Cytotoxicity (for ADCs) N/AHighModerately HighModerate

Alternatives to PEG Linkers

Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative linker technologies. These alternatives aim to replicate the beneficial properties of PEG while offering improved safety and biocompatibility profiles.

Linker TypeKey AdvantagesPotential DisadvantagesRepresentative StructureReference(s)
Polysarcosine (PSar) - Non-immunogenic- Biodegradable- Excellent hydrophilicity- Less established manufacturing processesN-(methyl)glycine repeat units
Polypeptides (e.g., (Gly-Ser)n) - Biodegradable- Tunable flexibility and length- Can be genetically encoded- Potential for immunogenicity- Susceptible to proteolysisRepeating amino acid sequences
Polysaccharides (e.g., Dextran) - Biocompatible and biodegradable- Low toxicity- High water solubility- Polydispersity- More complex conjugation chemistryGlucose polymer

Experimental Workflows and Logical Relationships

The selection and evaluation of a suitable linker for protein modification follows a structured workflow, from initial design to in vivo testing.

experimental_workflow cluster_design Linker Design & Synthesis cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation design Linker Selection (PEG length or Alternative) synthesis Synthesis of Protein-Linker Conjugate design->synthesis characterization Physicochemical Characterization (SEC, MS, DLS) synthesis->characterization stability Stability Assays (Proteolytic, Thermal) characterization->stability activity Functional Assays (Enzyme Kinetics, Binding Affinity) characterization->activity pk_pd Pharmacokinetics & Pharmacodynamics activity->pk_pd efficacy Efficacy Studies pk_pd->efficacy final_candidate Optimal Protein Conjugate efficacy->final_candidate Selection of Optimal Linker

Figure 1. A generalized workflow for the assessment of linker impact on protein function.

The decision-making process for choosing an appropriate linker involves a series of logical considerations, weighing the pros and cons of each option based on the desired therapeutic outcome.

decision_tree cluster_pk Pharmacokinetics cluster_activity Biological Activity start Define Therapeutic Goal long_half_life Long Half-Life Required? start->long_half_life yes_pk Yes long_half_life->yes_pk no_pk No long_half_life->no_pk long_peg Consider Longer PEG or Alternative yes_pk->long_peg short_peg Shorter PEG or Peptide Linker no_pk->short_peg high_activity High Potency Critical? long_peg->high_activity short_peg->high_activity yes_activity Yes high_activity->yes_activity no_activity No high_activity->no_activity short_linker Favor Shorter PEG or Rigid Peptide Linker yes_activity->short_linker flexible_linker Longer/Flexible Linker May Be Tolerated no_activity->flexible_linker

Figure 2. Decision logic for selecting a suitable linker based on therapeutic priorities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the impact of linker length on protein function.

Protocol 1: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the native protein, PEGylated protein, and any aggregates based on their hydrodynamic radius.

Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the molecular weight range of the protein and its conjugates)

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Protein and PEGylated protein samples

  • Molecular weight standards for column calibration

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Prepare the protein and PEGylated protein samples in the mobile phase to a final concentration of 1-5 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter to remove any large particulates.

  • Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.

  • Monitor the elution profile by measuring the UV absorbance at 280 nm.

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the different species. Aggregates will elute first, followed by the PEGylated protein, and then the native protein.

  • The degree of PEGylation can be estimated by the shift in retention time compared to the unmodified protein.

Protocol 2: Analysis of PEGylated Proteins by Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 or C8 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Protein and PEGylated protein samples

  • Charge-stripping agent (optional, e.g., triethylamine) for post-column addition to simplify spectra.

Procedure:

  • Prepare the protein and PEGylated protein samples in mobile phase A to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1-5 µL) of the sample onto the reversed-phase column.

  • Elute the protein using a gradient of mobile phase B (e.g., 5-95% over 15 minutes).

  • Introduce the eluent into the mass spectrometer.

  • Acquire the mass spectra in the positive ion mode over an appropriate m/z range.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its PEGylated forms.

  • The mass difference between the native and PEGylated protein will correspond to the mass of the attached PEG chains.

Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles in solution and detect the presence of protein aggregates.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • Protein and PEGylated protein samples

  • Filtration device (0.22 µm syringe filter or spin filter)

Procedure:

  • Prepare the protein and PEGylated protein samples in a suitable buffer to a concentration of 0.5-2 mg/mL.

  • Filter the samples to remove dust and other large contaminants that can interfere with the measurement.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement, collecting data for an appropriate duration to ensure good signal-to-noise.

  • Analyze the autocorrelation function to determine the size distribution and polydispersity index (PDI). An increase in the average particle size and PDI compared to the native protein is indicative of aggregation.

References

A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates Featuring endo-BCN-PEG12-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) synthesized using the innovative endo-BCN-PEG12-acid linker technology with established alternative linker strategies. The this compound linker enables site-specific conjugation through strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry, offering a homogenous and stable ADC product. This guide presents available experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of experimental workflows and relevant signaling pathways to aid in the rational design and evaluation of next-generation ADCs.

Data Presentation: Comparative In Vitro Cytotoxicity

The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity.[1] The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs prepared with a bicyclo[6.1.0]nonyne (BCN) linker, a close structural analog to the this compound linker, and compares it with ADCs utilizing the well-established enzyme-cleavable Val-Cit-PABC and non-cleavable SMCC linkers. It is important to note that a direct head-to-head comparison with identical antibodies, payloads, and cell lines is not available in the current literature; therefore, these comparisons are presented with the caveat of differing experimental conditions.

Table 1: In Vitro Cytotoxicity of a BCN-Linked ADC

AntibodyPayloadLinker TypeCell LineIC50 (nM)Reference
TrastuzumabPBD Dimerbis-BCN (DAR2)HCC-1954 (HER2-positive)0.011[2]
TrastuzumabPBD Dimerbis-BCN (DAR1)HCC-1954 (HER2-positive)0.026[2]

Note: The bis-BCN linker is used for site-specific conjugation via SPAAC, analogous to the this compound linker.

Table 2: In Vitro Cytotoxicity of ADCs with Alternative Linkers

AntibodyPayloadLinker TypeCell LineIC50 (nM)Reference
TrastuzumabMMAEVal-Cit-PABCSK-BR-3 (HER2-positive)~0.1-1.0[3][4]
Anti-CD30MMAEVal-Cit-PABCKarpas 299 (CD30-positive)~1.0-10N/A
TrastuzumabDM1SMCCSK-BR-3 (HER2-positive)~0.5-5.0N/A
Anti-CD30DM1SMCCL428 (CD30-positive)<0.13N/A

Experimental Protocols

Accurate and reproducible assessment of ADC cytotoxicity is fundamental to preclinical development. Below are detailed protocols for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours, depending on the cell line and the payload's mechanism of action.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Add serial dilutions of the ADC to the wells.

  • Incubation: Incubate for the desired exposure time (e.g., 72-96 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Mandatory Visualizations

Experimental Workflow

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Antigen-Positive & Negative) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding ADC_Prep ADC Serial Dilution ADC_Treatment Treat Cells with ADC ADC_Prep->ADC_Treatment Incubation_Attach Incubate Overnight Cell_Seeding->Incubation_Attach Incubation_Attach->ADC_Treatment Incubation_Exposure Incubate (72-96h) ADC_Treatment->Incubation_Exposure Viability_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation_Exposure->Viability_Reagent Incubation_Reagent Incubate (2-4h for MTT) Viability_Reagent->Incubation_Reagent Signal_Measurement Measure Signal (Absorbance/Luminescence) Incubation_Reagent->Signal_Measurement Data_Normalization Normalize to Control Signal_Measurement->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: General workflow for in vitro ADC cytotoxicity assays.

Signaling Pathway for ADC-Induced Apoptosis

This diagram illustrates a generalized signaling pathway for apoptosis induced by an ADC carrying a microtubule inhibitor payload, a common class of cytotoxic agents used in ADCs.

ADC_Apoptosis_Pathway cluster_uptake Cellular Uptake & Payload Release cluster_moa Mechanism of Action cluster_apoptosis Apoptosis Cascade ADC_Binding ADC Binds to Surface Antigen Internalization Receptor-Mediated Endocytosis ADC_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption e.g., MMAE, DM1 Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ADC-induced apoptosis via a microtubule inhibitor.

References

A Comparative Guide to Binding Affinity Assays for Antibodies Conjugated with endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their therapeutic efficacy and safety. The conjugation of payloads, such as cytotoxic drugs or imaging agents, to a monoclonal antibody can potentially alter its binding affinity to the target antigen. This guide provides a comparative analysis of binding affinity assays for antibodies conjugated with endo-BCN-PEG12-acid, a popular linker for site-specific conjugation, and other alternative conjugation strategies. We will delve into the experimental data, detailed protocols, and the underlying principles of these methodologies.

Introduction to this compound Conjugation

The this compound linker is a tool for antibody conjugation that utilizes "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. This linker contains two key functional groups:

  • endo-Bicyclononyne (BCN): A strained alkyne that reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and can be performed in aqueous buffers without the need for a copper catalyst, which can be cytotoxic.

  • Carboxylic acid (-COOH): This group can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.

  • Polyethylene glycol (PEG) spacer: The 12-unit PEG spacer enhances the solubility of the conjugate and reduces steric hindrance, which can help in preserving the antibody's binding affinity.

The use of click chemistry allows for a more controlled and site-specific conjugation compared to traditional methods that randomly target lysine or cysteine residues. This can lead to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).

Comparison of Antibody Conjugation Chemistries

The choice of conjugation chemistry is a critical factor that can influence the stability, efficacy, and binding affinity of an ADC. Below is a comparison of common conjugation strategies.

Conjugation ChemistryTarget Residue(s)Linker ExampleKey AdvantagesKey DisadvantagesImpact on Binding Affinity
Click Chemistry (SPAAC) Site-specifically introduced azide or alkyneThis compoundHigh specificity, bioorthogonal, catalyst-free, produces homogeneous ADCs.Requires initial modification of the antibody to introduce an azide or alkyne group.Generally minimal impact due to site-specific nature, avoiding the antigen-binding regions.
Maleimide-Thiol CysteineSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Site-specific conjugation to engineered or native (reduced) cysteines.Potential for linker instability (retro-Michael reaction), which can lead to premature drug release.[1]Can impact affinity if native disulfides in or near the antigen-binding site are disrupted.
NHS Ester-Amine LysineNHS-PEG4Simple and common method.Random conjugation leads to heterogeneous products with varying DARs and potential for conjugation in the antigen-binding site.High potential to decrease binding affinity due to random modification of lysine residues, some of which may be in the complementarity-determining regions (CDRs).
Carbohydrate-based GlycansPeriodate oxidation followed by reaction with a hydrazide or aminooxy linkerSite-specific conjugation away from the antigen-binding sites.Can be a multi-step process and may lead to heterogeneity in the glycan structure.Generally low impact on binding affinity as glycans are located in the Fc region.

Quantitative Comparison of Binding Affinity

Direct head-to-head studies comparing the binding affinity of antibodies conjugated with this compound against other linkers are not extensively available in the public domain. However, studies comparing different conjugation strategies provide insights into the potential impact on affinity. The following table summarizes representative data from studies on the impact of conjugation on antibody affinity.

Antibody-Linker-PayloadTarget AntigenAffinity Measurement MethodK_D (nM) of Unconjugated AntibodyK_D (nM) of Conjugated AntibodyFold Change in AffinityReference
Trastuzumab-SMCC-DM1HER2SPR1.21.51.25(Hypothetical data based on literature trends)
Trastuzumab (Site-specific click chemistry)HER2ELISA1.2101.216~1[2]
Anti-HER2 ADC (Thiol-linked)HER2Not SpecifiedNot Reported0.02 - 0.2 (IC50)Not Applicable[1]

Note: The data in this table is illustrative and compiled from different sources. Direct comparison requires side-by-side analysis under identical experimental conditions.

Studies have shown that site-specific conjugation methods, such as click chemistry, tend to have a minimal impact on the antigen-binding affinity of the antibody.[3] In contrast, random conjugation to lysine residues carries a higher risk of modifying the antigen-binding site and reducing affinity.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes a two-step process: first, introducing an azide handle onto the antibody, and second, the click chemistry reaction with the BCN linker.

Materials:

  • Antibody of interest in phosphate-buffered saline (PBS)

  • Azide-PEG-NHS ester

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS.

  • Azide Modification: a. Dissolve the Azide-PEG-NHS ester in DMSO to a concentration of 10 mM. b. Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove the excess, unreacted azide linker using a desalting column equilibrated with PBS.

  • Click Chemistry Conjugation: a. Dissolve the this compound in DMSO to a concentration of 10 mM. b. Add a 5 to 10-fold molar excess of the this compound solution to the azide-modified antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: a. Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) or using a desalting column. b. Concentrate the final antibody conjugate using a centrifugal filter device.

  • Characterization: a. Determine the final protein concentration (e.g., by measuring absorbance at 280 nm). b. Calculate the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of biomolecular interactions in real-time.[4]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Antigen (ligand) and conjugated antibody (analyte)

Procedure:

  • Chip Preparation and Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a mixture of EDC and NHS. c. Inject the antigen solution in the immobilization buffer to allow for covalent coupling to the sensor surface. d. Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Analysis: a. Prepare a series of dilutions of the conjugated antibody in running buffer. b. Inject the different concentrations of the conjugated antibody over the antigen-immobilized surface and a reference flow cell. c. Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

  • Data Analysis: a. Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Protocol 3: Binding Affinity Measurement by Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time using biosensors.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Protein A or anti-species specific)

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

  • Antigen and conjugated antibody

Procedure:

  • Plate Setup: a. Hydrate the biosensors in kinetics buffer for at least 10 minutes. b. In a 96-well plate, add kinetics buffer for the baseline step, the conjugated antibody for the loading step, kinetics buffer for a wash step, and different concentrations of the antigen for the association step.

  • Assay Steps: a. Baseline: Dip the biosensors into the wells containing kinetics buffer to establish a stable baseline. b. Loading: Move the biosensors to the wells containing the conjugated antibody to allow for its capture onto the biosensor surface. c. Association: Transfer the biosensors to the wells with varying concentrations of the antigen and measure the binding response in real-time. d. Dissociation: Move the biosensors back to the baseline wells (kinetics buffer) and monitor the dissociation of the antigen.

  • Data Analysis: a. Align the sensorgrams to the baseline and association steps. b. Fit the data globally to a binding model (e.g., 1:1 or 2:1) to calculate k_a, k_d, and K_D.

Visualizing Experimental Workflows

Antibody Conjugation Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification & Analysis antibody Unconjugated Antibody azide_mod Azide-Modified Antibody antibody->azide_mod NHS Ester Chemistry azide_linker Azide-PEG-NHS Ester azide_linker->azide_mod conjugated_ab Conjugated Antibody azide_mod->conjugated_ab SPAAC Reaction bcn_linker This compound bcn_linker->conjugated_ab purification Purification (SEC/Desalting) conjugated_ab->purification analysis Characterization (DAR, Affinity) purification->analysis

Caption: Workflow for antibody conjugation using this compound.

SPR Binding Affinity Assay Workflow

G start Start immobilization Immobilize Antigen on Sensor Chip start->immobilization equilibration Equilibrate with Running Buffer immobilization->equilibration association Inject Conjugated Antibody (Association) equilibration->association dissociation Inject Running Buffer (Dissociation) association->dissociation regeneration Regenerate Chip (Optional) dissociation->regeneration analysis Data Analysis (ka, kd, KD) regeneration->analysis end End analysis->end

Caption: Workflow for a typical SPR binding affinity experiment.

Conclusion

The selection of a conjugation strategy and the method for assessing its impact on binding affinity are critical steps in the development of antibody-drug conjugates. Site-specific conjugation using linkers like this compound offers the potential for creating more homogeneous and well-defined ADCs with a reduced risk of impacting antigen binding. Techniques such as SPR and BLI provide robust, real-time data on the kinetics and affinity of these interactions, which is essential for selecting the most promising ADC candidates. While direct comparative data for every linker is not always available, the principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in their ADC development programs.

References

Stability of endo-BCN-PEG12-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates is a critical parameter in the development of targeted therapeutics and diagnostic agents. The choice of linker connecting a targeting moiety to a payload can significantly impact the conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of the in vitro and in vivo stability of conjugates formed using the endo-BCN-PEG12-acid linker, benchmarked against other common conjugation chemistries. The information presented is based on available experimental data and established analytical protocols.

Data Presentation: Comparative Stability of Linkers

The stability of a linker is often assessed by its half-life under specific conditions, such as in the presence of biological fluids or reducing agents. While specific quantitative data for this compound is not extensively available in the public domain, the stability of the core bicyclo[6.1.0]nonyne (BCN) moiety has been investigated in comparison to other linkers.

Linker TypeConditionHalf-lifeReference
BCN 1 mM Glutathione (GSH)~6 hours[1]
Maleimide 1 mM Glutathione (GSH)>30% loss after 7 days[2]
Mono-sulfone 1 mM Glutathione (GSH)<10% loss after 7 days[2]

Note: The data presented is for the core linker chemistry and may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Accurate assessment of conjugate stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound conjugate in plasma from different species (e.g., human, mouse, rat) over time.

Materials:

  • This compound conjugate

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity capture beads (e.g., Protein A/G for antibody conjugates)

  • LC-MS system

Procedure:

  • Incubate the this compound conjugate in plasma at a final concentration of 1 mg/mL at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench any potential degradation by adding an equal volume of cold PBS and storing the sample at -80°C until analysis.

  • For antibody-drug conjugates (ADCs), perform affinity capture of the conjugate from the plasma samples using Protein A/G magnetic beads.

  • Analyze the captured conjugate and the plasma supernatant by LC-MS to quantify the amount of intact conjugate and any released payload or degradation products.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

In Vitro Whole Blood Stability Assay

Objective: To provide a more predictive in vitro model of in vivo stability by assessing conjugate stability in the presence of all blood components.

Materials:

  • This compound conjugate

  • Freshly collected whole blood (human, mouse, rat) containing an anticoagulant (e.g., heparin)

  • Affinity capture beads

  • LC-MS system

Procedure:

  • Incubate the this compound conjugate in whole blood at 37°C.

  • At specified time points, collect blood samples.

  • Separate the plasma from the cellular components by centrifugation.

  • Process the plasma samples as described in the In Vitro Plasma Stability Assay protocol for LC-MS analysis.

  • This method has been shown to have a better correlation with in vivo stability compared to plasma-only assays.[3][4]

In Vivo Stability and Pharmacokinetic Study in Rodents

Objective: To evaluate the stability and pharmacokinetic profile of the this compound conjugate in a living organism.

Materials:

  • This compound conjugate

  • Laboratory animals (e.g., mice or rats)

  • Anesthetic

  • Blood collection supplies

  • ELISA and/or LC-MS instrumentation

Procedure:

  • Administer the this compound conjugate to a cohort of animals via intravenous (IV) injection.

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-injection), collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the total antibody (if applicable), the intact conjugate, and any free payload.

  • Common analytical techniques include ELISA for total antibody quantification and LC-MS for measuring the concentration of the intact conjugate and free payload.

  • Plot the concentration-time data to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability invitro_start This compound Conjugate plasma Incubate in Plasma (37°C) invitro_start->plasma whole_blood Incubate in Whole Blood (37°C) invitro_start->whole_blood sampling_plasma Time-point Sampling plasma->sampling_plasma sampling_blood Time-point Sampling whole_blood->sampling_blood analysis_plasma LC-MS Analysis sampling_plasma->analysis_plasma analysis_blood LC-MS Analysis sampling_blood->analysis_blood data_plasma Determine % Intact Conjugate analysis_plasma->data_plasma data_blood Determine % Intact Conjugate analysis_blood->data_blood invivo_start This compound Conjugate injection IV Injection (Rodent Model) invivo_start->injection blood_collection Blood Sampling (Time Points) injection->blood_collection plasma_processing Plasma Isolation blood_collection->plasma_processing analysis_invivo ELISA / LC-MS Analysis plasma_processing->analysis_invivo pk_data Pharmacokinetic Parameters (t½, CL) analysis_invivo->pk_data

Caption: Experimental workflows for in vitro and in vivo stability assessment.

logical_relationship conjugate This compound Conjugate stability Linker Stability conjugate->stability efficacy Therapeutic Efficacy stability->efficacy safety Safety Profile stability->safety pk Pharmacokinetics stability->pk

Caption: Impact of linker stability on key drug development parameters.

References

A Comparative Guide to Quantitative Analysis of Protein PEGylation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, reduced immunogenicity, and a longer circulating half-life.[1][2] Accurate and robust quantitative analysis of the degree and sites of PEGylation is a critical quality attribute in the development and manufacturing of these biotherapeutics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of PEGylated proteins.[2][3][4]

This guide provides an objective comparison of the two primary mass spectrometry-based methodologies for the quantitative analysis of protein PEGylation: Intact Mass Analysis (Top-Down Proteomics) and Peptide Mapping Analysis (Bottom-Up Proteomics) . We will delve into the principles of each technique, provide supporting experimental data, and present detailed protocols to assist researchers in selecting the most appropriate approach for their specific needs.

Comparison of Key Quantitative Mass Spectrometry Methods

The choice between intact mass analysis and peptide mapping depends on the specific analytical question being addressed. Intact mass analysis provides a global overview of the PEGylation profile, while peptide mapping offers site-specific details.

FeatureIntact Mass Analysis (Top-Down)Peptide Mapping (Bottom-Up)
Principle Analysis of the entire, undigested PEGylated protein to determine its molecular weight and the distribution of different PEGylated species.Enzymatic digestion of the PEGylated protein into smaller peptides, followed by chromatographic separation and mass spectrometric analysis of the resulting peptides.
Primary Information Average degree of PEGylation, distribution of species (e.g., mono-, di-, tri-PEGylated), and heterogeneity of the PEG polymer.Identification of specific PEGylation sites (e.g., which lysine residue is modified) and relative quantification of PEGylation at each site.
Common MS Platforms MALDI-TOF MS, ESI-Q-TOF MS, Orbitrap MS.LC-MS/MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole).
Advantages - Provides a rapid assessment of the overall PEGylation profile.- Preserves information about the entire molecule.- Can detect unexpected modifications or degradation products.- Provides precise site-specific information on PEGylation.- Can quantify the extent of PEGylation at individual sites.- Less susceptible to signal suppression from large, heterogeneous PEG chains.
Limitations - Does not provide information on the specific sites of PEGylation.- Spectral complexity increases significantly with the size and polydispersity of the PEG chain.- Can be challenging for highly heterogeneous samples.- The digestion process can be incomplete or introduce artifacts.- Large PEGylated peptides may be difficult to ionize and detect.- Information about the co-occurrence of multiple PEGylations on the same protein molecule is lost.

Experimental Workflows and Methodologies

To provide a practical understanding of these techniques, the following sections detail the experimental protocols for both intact mass analysis and peptide mapping.

General Experimental Workflow

The overall process for quantitative analysis of protein PEGylation by mass spectrometry follows a logical sequence of steps, from sample preparation to data interpretation.

PEGylation_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Purification Purification (e.g., SEC, IEX) Sample->Purification Digestion Enzymatic Digestion (for Bottom-Up) Purification->Digestion Bottom-Up Path LC Liquid Chromatography (Optional for Top-Down) Purification->LC Intact Protein Digestion->LC Peptides MS Mass Spectrometer (e.g., TOF, Orbitrap) LC->MS MSMS Tandem MS (MS/MS) (for Bottom-Up) MS->MSMS Bottom-Up Path Deconvolution Deconvolution (for Top-Down) MS->Deconvolution Top-Down Path DB_Search Database Search (for Bottom-Up) MSMS->DB_Search Bottom-Up Path Quantification Quantification Deconvolution->Quantification DB_Search->Quantification

Figure 1. General workflow for quantitative protein PEGylation analysis.

Detailed Experimental Protocols

Intact Mass Analysis using MALDI-TOF MS

This protocol provides a general guideline for analyzing the degree of PEGylation of a protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

a. Materials:

  • PEGylated protein sample

  • Unmodified protein standard

  • Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

b. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile/water containing 0.1% TFA.

  • Sample Dilution: Dissolve the PEGylated protein sample and the unmodified protein standard in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.

c. Target Spotting:

  • Dried-Droplet Method: Mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the mixture to air dry at room temperature, forming a crystalline matrix with the embedded analyte.

d. Mass Spectrometry Analysis:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard protein mixture with known molecular weights.

  • Acquisition: Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.

  • Laser Optimization: Adjust the laser power to achieve a good signal-to-noise ratio without inducing excessive fragmentation.

e. Data Analysis:

  • The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.

  • The mass difference between adjacent peaks in a distribution corresponds to the mass of a single PEG monomer (approximately 44 Da).

  • The average degree of PEGylation can be calculated from the weighted average of the peak intensities in the mass spectrum.

Peptide Mapping using LC-MS/MS

This protocol outlines a general procedure for identifying PEGylation sites and quantifying site occupancy using a bottom-up proteomics approach.

a. Materials:

  • PEGylated protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or another suitable protease)

  • Ammonium bicarbonate buffer

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Reversed-phase HPLC column (e.g., C18)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

b. Reduction, Alkylation, and Digestion:

  • Denaturation: Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl) to unfold the protein.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate the free cysteine residues.

  • Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into an ammonium bicarbonate buffer (pH ~8).

  • Digestion: Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

c. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the peptide digest onto a reversed-phase HPLC column and separate the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry: The eluting peptides are ionized by electrospray ionization (ESI) and analyzed by the mass spectrometer.

  • Data-Dependent Acquisition: The mass spectrometer is typically operated in a data-dependent mode, where the most abundant peptide ions in a full MS scan are automatically selected for fragmentation (MS/MS).

d. Data Analysis:

  • Database Search: The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein using software such as Mascot, SEQUEST, or MaxQuant.

  • Identification of PEGylated Peptides: PEGylated peptides will be identified by a characteristic mass shift corresponding to the PEG moiety attached to a specific amino acid residue (commonly lysine or the N-terminus).

  • Site-Specific Quantification: The relative abundance of a PEGylated peptide can be compared to its unmodified counterpart by comparing the peak areas from the extracted ion chromatograms (XICs).

Concluding Remarks

The quantitative analysis of protein PEGylation by mass spectrometry is a multifaceted task that requires careful consideration of the analytical goals. Intact mass analysis offers a rapid and holistic view of the PEGylation profile, making it suitable for process monitoring and quality control. In contrast, peptide mapping provides invaluable site-specific information that is crucial for understanding the structure-function relationship of the PEGylated protein and for ensuring product consistency. By leveraging the strengths of these complementary mass spectrometric approaches, researchers and drug developers can gain a comprehensive understanding of their PEGylated biotherapeutics, ultimately ensuring their safety and efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of endo-BCN-PEG12-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential information and a step-by-step protocol for the safe disposal of endo-BCN-PEG12-acid, a bifunctional linker commonly utilized in bioconjugation and click chemistry. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

While this compound and similar compounds are often classified as non-hazardous, it is imperative to handle all chemicals with care and to follow established safety protocols.[1] The following information is intended to provide a clear framework for disposal, but must be supplemented by a thorough review of your institution's specific waste management policies and local regulations.

Chemical and Safety Data Summary

A clear understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C38H67NO16--INVALID-LINK--[2]
Molecular Weight 794 g/mol --INVALID-LINK--[2]
Purity >95%--INVALID-LINK--[2]
Storage Temperature -20°C--INVALID-LINK--[2]
Solubility DMSO, DCM, DMF--INVALID-LINK--

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for non-hazardous chemical waste and should be adapted to meet the specific requirements of your institution.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Labeled, sealable waste container compatible with chemical solids.

  • Spatula or scoop.

  • For spills: Absorbent, non-reactive material (e.g., vermiculite, sand).

Procedure:

  • Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and suitable gloves.

  • Segregate Waste: Unwanted this compound should be disposed of as solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerize Waste:

    • Carefully transfer the solid this compound into a designated and clearly labeled solid chemical waste container.

    • Ensure the container is properly sealed to prevent accidental spills.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a small spill, gently sweep the solid material into a suitable container for disposal.

    • For larger spills, use an absorbent, non-reactive material to contain and collect the spilled substance.

    • Clean the spill area thoroughly with an appropriate solvent and dispose of the cleaning materials as chemical waste.

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection by your institution's hazardous waste management service.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for final disposal procedures. They will provide guidance on whether the waste can be disposed of as non-hazardous solid waste or if it requires special handling.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

A Start: Unwanted This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Solid Chemical Waste B->C D Is there a spill? C->D E Collect Waste in a Labeled, Sealed Container D->E No F Clean Spill with Absorbent Material D->F Yes G Store Waste Container in Designated Area E->G F->E H Consult Institutional EHS for Final Disposal G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling endo-BCN-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, operation, and disposal of endo-BCN-PEG12-acid. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the closely related compound endo-BCN-PEG4-acid indicates the following potential hazards. It is prudent to handle this compound with the same precautions.

GHS Hazard Statements for a similar compound:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Based on these potential hazards, the following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Standard laboratory nitrile gloves.Prevents skin contact that can lead to irritation.
Body Protection Standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled with good ventilation. Use in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan is essential for minimizing exposure and ensuring experimental success.

Preparation and Handling
  • Ventilation: All handling of solid this compound and the preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Weighing: When weighing the powdered form, use a spatula and avoid creating dust.

  • Dissolving: Add solvent to the solid slowly to prevent splashing. This compound is soluble in organic solvents such as DMSO and DMF.

  • Storage: Store the compound at -20°C in a tightly sealed, light-protected container. The bicyclononyne (BCN) moiety can be sensitive to acidic conditions.[2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve react_add Add to Reaction Mixture prep_dissolve->react_add Transfer to Reaction react_monitor Monitor Reaction react_add->react_monitor cleanup_quench Quench Reaction react_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste per Regulations cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Dispose of the original container with any unused compound in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Labware:

    • Glassware: Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed and reused.

    • Plasticware: Dispose of as hazardous chemical waste in a designated, sealed container.

  • Contaminated PPE: All used PPE, including gloves and lab coats, should be disposed of as hazardous waste in a designated, labeled container.

References

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